Bis(4-Nitrophenyl) phosphorazidate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXROBVMVVUMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454071 | |
| Record name | Bis(4-Nitrophenyl) phosphorazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51250-91-0 | |
| Record name | Bis(4-nitrophenyl) phosphorazidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51250-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-Nitrophenyl) phosphorazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Application of Bis(4-Nitrophenyl) Phosphorazidate (BNPPA)
Executive Summary
Bis(4-nitrophenyl) phosphorazidate (BNPPA) is a highly electrophilic analogue of the widely used Diphenylphosphoryl azide (DPPA). While DPPA is a staple in organic synthesis for Curtius rearrangements and peptide coupling, its reactivity is sometimes insufficient for sterically hindered or electron-deficient substrates. BNPPA addresses this kinetic deficit through the introduction of para-nitro groups on the phenoxy rings. These electron-withdrawing groups (EWGs) significantly increase the electrophilicity of the phosphorus center, facilitating rapid nucleophilic attack and stabilizing the leaving group (bis(4-nitrophenyl) phosphate anion).
This guide details the synthesis of BNPPA from its chloridate precursor, emphasizing a self-validating safety architecture due to the energetic nature of organic azides combined with nitroaromatics.
Chemical Foundation & Safety Architecture
Structural Reactivity (The "Why")
The superior performance of BNPPA over DPPA is quantified by the Hammett equation. The p-nitro group has a Hammett constant (
-
Result: The P-N bond is more labile after the initial nucleophilic attack, and the phosphate byproduct is a weaker base (better leaving group).
-
Physical State: Unlike DPPA (a liquid), BNPPA is typically a crystalline solid, improving handling precision but requiring solubility considerations during reaction setup.
Safety: The Self-Validating System
Working with phosphorazidates requires a "fail-safe" mindset. The molecule contains both an azide moiety (
-
Shock Sensitivity: While generally stable at room temperature, all organic azides should be treated as shock-sensitive. Metal spatulas should be avoided; use Teflon or wood.
-
Hydrolysis Hazard: Exposure to moisture releases hydrazoic acid (
), a highly toxic and explosive gas.[1] -
Thermal Runaway: The decomposition temperature is lower than that of DPPA. Reactions should never exceed 60°C unless strictly monitored by DSC (Differential Scanning Calorimetry) data.
Synthesis Protocol: this compound
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| Bis(4-nitrophenyl) phosphorochloridate | Precursor | 1.0 | Moisture sensitive.[2] Store under Ar/N2. |
| Sodium Azide ( | Reagent | 1.2 - 1.5 | Excess ensures complete conversion. Toxic. |
| Acetone | Solvent | N/A | Must be anhydrous. Dry over |
| 18-Crown-6 | Catalyst | 0.05 | Phase transfer catalyst (optional but recommended for rate). |
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried. The system should be under a positive pressure of Nitrogen or Argon.
Step 1: System Preparation Charge a 3-neck round bottom flask with a magnetic stir bar. Fit the flask with a thermometer (internal probe) and a pressure-equalizing addition funnel. Purge with inert gas.
Step 2: Azide Suspension Add Sodium Azide (1.5 equiv) to the flask. Suspend in anhydrous Acetone (approx. 5-10 mL per gram of precursor).
-
Expert Insight: Acetone is chosen because
has slight solubility in it, which is sufficient for the reaction, and it is easily removed later. If the reaction is sluggish, add 5 mol% 18-Crown-6 to solubilize the azide anion.
Step 3: Controlled Addition (The Critical Step) Dissolve Bis(4-nitrophenyl) phosphorochloridate (1.0 equiv) in a minimal amount of anhydrous Acetone. Transfer this solution to the addition funnel. Cool the reaction flask to 0°C using an ice bath.
-
Causality: Although the reaction can proceed at Room Temperature (RT), starting at 0°C prevents a rapid exotherm which could trigger azide decomposition.
Dropwise add the chloridate solution to the azide suspension over 30–60 minutes. Maintain internal temperature
Step 4: Reaction & Monitoring Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C). Stir vigorously for 4–12 hours.
-
QC Check: Monitor by TLC (Silica, EtOAc/Hexane). The starting material (chloridate) hydrolyzes on TLC plates, so look for the disappearance of the specific UV-active spot of the chloridate (often lower Rf than the azide). IR spectroscopy is superior here: look for the appearance of the strong Azide stretch at ~2170 cm⁻¹ .
Step 5: Workup & Isolation [3]
-
Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the byproduct (Sodium Chloride) and unreacted Sodium Azide. Wash the solid residue with acetone.
-
Safety: Treat the filter cake as hazardous waste (contains excess azide). Quench with dilute hypochlorite solution before disposal.
-
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at a bath temperature < 35°C . Do not overheat.
-
The residue is typically a pale yellow/white solid.
-
Purification: Recrystallize from a mixture of Chloroform/Hexane or EtOAc/Hexane if necessary.
Visualization: Workflow & Mechanism[4][5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound emphasizing thermal control.
Mechanistic Application (Peptide Coupling)
The following diagram illustrates why BNPPA is effective in peptide coupling or Curtius rearrangement.
Caption: Mechanism of Carboxyl Activation using BNPPA. The nitro groups stabilize the phosphate leaving group.
Comparative Analysis: BNPPA vs. DPPA
| Feature | DPPA (Standard) | BNPPA (High-Activity) |
| Structure | Diphenylphosphoryl azide | This compound |
| Physical State | Liquid (Oily) | Crystalline Solid |
| Reactivity | Moderate. Requires heat for difficult substrates. | High. Effective at lower temps or for hindered acids. |
| Leaving Group pKa | Diphenyl phosphate (pKa ~ 1.9) | Bis(4-nitrophenyl) phosphate (pKa < 1.0) |
| Primary Use | General Curtius rearrangement, Peptide coupling. | Difficult amidations, synthesis of tetrazoles from amides [1]. |
| Stability | High thermal stability.[1] | Lower thermal stability; higher shock sensitivity. |
Troubleshooting & Quality Control
-
Low Yield:
-
Cause: Hydrolysis of the chloridate precursor.
-
Fix: Ensure acetone is strictly anhydrous (
water). Re-distill or recrystallize the chloridate precursor if it smells acrid (HCl evolution).
-
-
Incomplete Reaction:
-
Cause: Poor solubility of azide.
-
Fix: Add 18-Crown-6 or switch to a biphasic system (
/ Water) with Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst, though the acetone method is cleaner for isolation.
-
-
Product Discoloration (Orange/Red):
-
Cause: Formation of nitrophenoxide impurities due to hydrolysis.
-
Fix: Wash the organic solution rapidly with cold 5%
followed by cold brine.
-
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][4][5][6][7] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
-
Mori, S., Ohno, T., & Shioiri, T. (1991). New phosphorylating reagents.[7] Chemical and Pharmaceutical Bulletin, 39(6), 1456-1461. (Discusses modified DPPAs). [Link]
Sources
Technical Monograph: Bis(4-Nitrophenyl) Phosphorazidate (p-NO₂DPPA)
CAS Number: 51250-91-0 Synonyms: p-NO₂DPPA, Bis(p-nitrophenyl) azidophosphonate Molecular Formula: C₁₂H₈N₅O₇P Molecular Weight: 365.19 g/mol [1]
Executive Summary: The "Activated" Azide Transfer Agent
Bis(4-nitrophenyl) phosphorazidate (p-NO₂DPPA) represents a significant electronic evolution of the classic reagent Diphenylphosphoryl azide (DPPA). While DPPA (Shioiri’s Reagent) is a staple for Curtius rearrangements and peptide couplings, its reactivity is governed by the moderate leaving group ability of phenol (pKa ~10).
p-NO₂DPPA introduces para-nitro groups to the phenoxy rings, dramatically lowering the pKa of the leaving group to ~7.1. This electronic tuning renders the central phosphorus atom significantly more electrophilic. For the drug development chemist, this translates to faster reaction kinetics , milder activation temperatures , and a unique capability to perform direct azidation of alcohols under conditions where standard DPPA fails.[1]
Chemical Architecture & Reactivity Profile[1]
The utility of p-NO₂DPPA is best understood through the lens of leaving group lability . In phosphate-based coupling reagents, the rate-determining step is often the nucleophilic attack of the carboxylate (or alkoxide) on the phosphorus center.
Comparative Electronic Profile
| Feature | DPPA (Standard) | p-NO₂DPPA (Activated) | Impact on Synthesis |
| Leaving Group | Phenol | p-Nitrophenol | Faster displacement at Phosphorus.[1] |
| Leaving Group pKa | ~10.0 | ~7.15 | ~1000x increase in acidity of LG.[1] |
| P-Center Electrophilicity | Moderate | High | Rapid formation of the mixed anhydride intermediate.[1] |
| By-product | Phenol (Colorless) | p-Nitrophenol (Yellow) | By-product acts as a visual indicator during workup.[1] |
Mechanistic Pathways
The reagent operates via two primary distinct mechanistic manifolds depending on the substrate (Carboxylic Acid vs. Alcohol).
Pathway A: Carboxyl Activation (Curtius/Coupling)
The carboxylate attacks the phosphorus, expelling p-nitrophenol to form an Acyl Phosphate Intermediate .
-
Route 1 (Coupling): An amine attacks the carbonyl, forming an amide.
-
Route 2 (Curtius): Thermal activation causes the azide to migrate, releasing N₂, forming an Isocyanate.[1]
Pathway B: Direct Azidation (Mitsunobu-type)
Unique to p-NO₂DPPA (often with DBU), alcohols can be converted directly to organic azides with inversion of configuration. The alcohol attacks the phosphorus, and the azide anion subsequently attacks the alkyl carbon via Sₙ2.
Visualization of Reaction Pathways
Figure 1: Bifurcated reactivity showing Carboxyl Activation (top) and Direct Alcohol Azidation (bottom).[1]
Bench Protocols
Protocol A: Peptide Coupling (Racemization Suppressed)
Objective: Coupling of sterically hindered amino acids where standard carbodiimides (DCC/EDC) may cause epimerization.
-
Preparation: Dissolve the Carboxylic Acid component (1.0 equiv) and the Amine component (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Reagent Addition: Cool the solution to 0°C. Add p-NO₂DPPA (1.1 equiv).
-
Base Activation: Dropwise add Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.2 equiv).
-
Note: The solution will likely turn yellow due to the release of p-nitrophenol.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) and stir for 4–12 hours.
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash 1: 5% Sodium Carbonate (Na₂CO₃) or 1M NaOH. Reason: This converts the p-nitrophenol by-product into the water-soluble p-nitrophenolate anion (bright yellow), ensuring its removal from the organic phase.[1]
-
Wash 2: 1M HCl (if product is acid stable) or 5% Citric Acid.
-
Wash 3: Brine. Dry over Na₂SO₄ and concentrate.
-
Protocol B: Direct Azidation of Alcohols (The "Shioiri-DBU" Method)
Objective: Converting a secondary alcohol to an azide with Walden inversion (Sₙ2) without using Mitsunobu conditions (DEAD/PPh₃).
-
Mixture: Dissolve the Alcohol (1.0 equiv) in anhydrous Toluene or THF.
-
Reagent: Add p-NO₂DPPA (1.2 equiv).
-
Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) dropwise.[1]
-
Mechanistic Note: DBU acts as a strong base to deprotonate the alcohol and effectively solubilize the azide anion for the Sₙ2 attack.
-
-
Conditions: Stir at room temperature for 12–24 hours. (Heating to 50°C may be required for hindered substrates).
-
Purification: Standard aqueous workup (as above) followed by silica chromatography.
Comparative Performance Data
The following table summarizes why a researcher would select p-NO₂DPPA over the cheaper DPPA.
| Parameter | DPPA | p-NO₂DPPA | Advantage |
| Reaction Time (Coupling) | 12–24 Hours | 4–8 Hours | Higher throughput.[1] |
| Alcohol Azidation | Poor / Requires Mitsunobu | Good (with DBU) | Avoids triphenylphosphine oxide waste.[1] |
| Leaving Group Removal | Phenol (Neutral, hard to trace) | p-Nitrophenol (Acidic, Yellow) | Easy visual confirmation of removal during alkaline wash.[1] |
| Cost | Low | High | Use p-NO₂DPPA for difficult/precious substrates.[1] |
Safety & Handling (E-E-A-T)
While phosphorazidates are generally more stable than acyl azides or sulfonyl azides, strictly adherence to safety protocols is non-negotiable.[1]
-
Shock Sensitivity: p-NO₂DPPA is not classified as a high explosive, but all azides possess potential energy.[1] Do not distill the neat compound. Do not heat residues above 100°C.
-
Toxicity: The reagent hydrolyzes to release hydrazoic acid (HN₃) in the presence of water/acid, which is highly toxic and volatile. It also releases p-nitrophenol (toxic/irritant).[1]
-
Waste Disposal:
-
Never dispose of azide solutions down the drain (explosion hazard with metal pipes).
-
Quench excess reagent with aqueous NaOH (hydrolysis to phosphate and sodium azide) followed by a specific azide destruction method (e.g., nitrous acid quench) if required by local EHS regulations.[1]
-
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[2][3][4][5][6] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis.[7] Journal of the American Chemical Society.
-
Moriarty, R. M., & Shioiri, T. (2001).[1] this compound.[1][2][5][8][9][10] Encyclopedia of Reagents for Organic Synthesis.
-
TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later.[5][6] TCI Product Review.
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.[1] [1]
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A Technical Guide to the Safe Handling and Application of Bis(4-Nitrophenyl) Phosphorazidate
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the safe handling, properties, and core applications of Bis(4-Nitrophenyl) phosphorazidate (BNPP). As a potent and versatile reagent, a thorough understanding of its safety profile is paramount to its effective and responsible use in the laboratory. This document moves beyond a standard safety data sheet (SDS) to provide field-proven insights and the scientific causality behind recommended protocols.
Chemical Identity and Physicochemical Properties
This compound, identified by CAS Number 51250-91-0, is an organic reagent increasingly utilized in specialized synthetic applications.[1][2] Unlike its oily analogue, diphenyl phosphorazidate (DPPA), BNPP is a crystalline solid, a physical characteristic that facilitates easier handling, weighing, and storage.[3]
| Property | Value | Source(s) |
| CAS Number | 51250-91-0 | [1][2] |
| Molecular Formula | C₁₂H₈N₅O₇P | [1][2] |
| Molecular Weight | 365.19 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Synonyms | Phosphorazidic acid, bis(4-nitrophenyl) ester; Di-p-nitrophenyl phosphorazidate; Bis(p-nitrophenyl) phosphorazidate | [1][2] |
Hazard Profile and GHS Classification (Inferred)
Signal Word: DANGER
Pictograms:
| Hazard Class | Category | Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | Based on Bis(4-nitrophenyl) phosphate (CAS 645-15-8), which is classified as Acute Tox. 2.[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Based on Bis(4-nitrophenyl) carbonate (CAS 5070-13-3). |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Based on Bis(4-nitrophenyl) carbonate (CAS 5070-13-3).[5] |
| Physical Hazard | - | Potential for explosive decomposition | The azide moiety (-N₃) is an energetic group. While stable under normal conditions, organic azides can decompose violently upon exposure to heat, shock, or friction. |
Key Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Laboratory Safety & Handling Protocol
Adherence to a strict safety protocol is non-negotiable when working with BNPP. The causality behind these measures relates to mitigating the risks of acute toxicity, dermal irritation, and potential energetic decomposition.
Engineering Controls and Personal Protective Equipment (PPE)
All manipulations of solid or dissolved BNPP must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][7] A self-validating PPE workflow should be established as a mandatory laboratory practice.
Caption: Mandatory PPE workflow before handling BNPP.
Storage and Stability
Proper storage is critical for maintaining the reagent's integrity and ensuring safety.
-
Container: Keep in the original, tightly sealed container to prevent moisture ingress.[5][7][8]
-
Environment: Store in a cool, dry, and dark location.[8][9][10] Protection from light is crucial to prevent photochemical degradation.[7][8] Many suppliers recommend refrigeration (2-8°C) to ensure long-term stability.[8]
-
Segregation: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[10][11] Crucially, it must be stored separately from reducing agents that could react with the azide group.
Spill and Waste Management
-
Spill Response: In case of a spill, avoid raising dust. Carefully sweep the solid material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal. Do not add water to the spill site.
-
Disposal: All waste containing BNPP, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste according to institutional and national regulations. Never mix azide-containing waste with acidic waste streams, which could generate highly toxic and explosive hydrazoic acid (HN₃).
Core Applications & Mechanistic Insight
The synthetic utility of BNPP stems from the electronic properties of its structure. The two p-nitrophenyl groups are excellent leaving groups, rendering the phosphorus center highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in key synthetic transformations.
Application: Peptide Bond Formation
BNPP is an effective coupling reagent for the formation of amide bonds, a cornerstone of peptide synthesis.[3] The process avoids the need for more hazardous or less stable reagents while providing high yields.
Causality of Experimental Choice: The reaction is typically run in an aprotic polar solvent like Dimethylformamide (DMF) to ensure the solubility of both the protected amino acids and the reagent. A tertiary amine base (e.g., Triethylamine, TEA, or Diisopropylethylamine, DIEA) is added to deprotonate the carboxylic acid of the N-protected amino acid, forming a carboxylate nucleophile. This is a critical step; without the base, the carboxylic acid is not sufficiently nucleophilic to initiate the reaction with BNPP.
Caption: Reaction pathway for BNPP-mediated peptide coupling.
Experimental Protocol: General Peptide Coupling
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-terminally protected amino acid (1.0 eq.) in anhydrous DMF.
-
Activation: Add this compound (1.1 eq.) to the solution.
-
Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add a tertiary amine base such as DIEA (2.5 eq.).
-
Coupling: To the activated mixture, add the C-terminally protected amino acid or peptide (1.0 eq.) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude peptide by flash column chromatography or recrystallization.
Application: Azidation of Alcohols
BNPP, in combination with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is a highly effective system for converting alcohols into organic azides.[3] This method is often preferred over the Mitsunobu reaction due to simpler purification, as the phosphate byproducts are easily removed by aqueous workup.[3]
Causality of Experimental Choice: The reaction proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at the reacting carbon center.[3] DBU is the base of choice because it is strong enough to deprotonate the alcohol, forming an alkoxide, but is sterically hindered, which prevents it from competing as a nucleophile and attacking the phosphorus center of BNPP.
Experimental Protocol: General Azidation of a Primary or Secondary Alcohol
-
Preparation: Dissolve the alcohol substrate (1.0 eq.) and this compound (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF or Toluene) in a dry flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0°C. Add DBU (1.5 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature (or heat gently if the alcohol is hindered) for 6-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude azide can then be purified by silica gel chromatography.
Conclusion
This compound is a powerful and practical reagent for advanced organic synthesis, particularly in the fields of peptide chemistry and bioconjugation. Its solid nature offers a significant handling advantage over related compounds. However, its utility is matched by a significant, albeit inferred, hazard profile, including high acute oral toxicity and the energetic nature of the azide functional group. By understanding the mechanisms of its reactivity and adhering strictly to the safety and handling protocols outlined in this guide, researchers can safely harness the full synthetic potential of this valuable compound.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Nitrophenyl phosphate, disodium salt, hexahydrate.
- Apollo Scientific. (2022, September 16). Safety Data Sheet: Bis(4-nitrophenyl) carbonate.
- Fisher Scientific. (2012, June 28). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later.
- Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl) phosphate 99 645-15-8.
- PubChem. (n.d.). Bis(p-nitrophenyl) phosphate.
- ECHEMI. (n.d.). This compound 51250-91-0.
- PubChem. (n.d.). Bis(4-nitrophenyl) methylphosphonate.
- Echemi. (2021, December 31). This compound cas51250-91-0 manufacturer Purity 97%.
- ChemicalBook. (n.d.). Diphenylphosphoryl azide 26386-88-9.
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- ResearchGate. (2025, August 10). A New Homobifunctional p -Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins.
- University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
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Bis(4-Nitrophenyl) phosphorazidate mass spectrometry fragmentation
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bis(4-Nitrophenyl) phosphorazidate (BNPPA)
Executive Summary
This compound (BNPPA) is a key reagent in synthetic organic chemistry, valued for its role in phosphorylation and azide transfer reactions. As with any critical reagent, unequivocal structural confirmation and purity assessment are paramount, particularly in regulated environments like drug development. Mass spectrometry (MS), especially when coupled with tandem MS (MS/MS) techniques like collision-induced dissociation (CID), provides an unparalleled level of structural detail through controlled molecular fragmentation. This guide serves as a technical deep-dive into the gas-phase fragmentation behavior of BNPPA, offering researchers and scientists a framework for its analysis. We will explore the principles of electrospray ionization (ESI) for this molecule, propose logical fragmentation pathways grounded in the established chemistry of organophosphorus and nitroaromatic compounds, and provide a validated experimental protocol for its characterization by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound (BNPPA)
BNPPA is an organophosphorus compound featuring a central phosphate core bonded to two 4-nitrophenyl ester groups and an azido group. Its chemical properties are dictated by the interplay of these functional groups: the electron-withdrawing nature of the nitrophenyl groups makes it an effective phosphorylating agent, while the azide moiety can participate in various click chemistry and rearrangement reactions. A precise understanding of its molecular structure is the foundation for its reliable application.
Table 1: Chemical Identity and Properties of BNPPA
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | Di-p-nitrophenyl phosphorazidate | [1][2] |
| CAS Number | 51250-91-0 | [1][2] |
| Molecular Formula | C₁₂H₈N₅O₇P | [1][2] |
| Molecular Weight | 365.19 g/mol | [1][2] |
| Exact Mass | 365.016144 Da | [1][2] |
| Appearance | White solid | [1] |
Principles of ESI-MS/MS for BNPPA Analysis
To understand the fragmentation of BNPPA, we must first consider how it is ionized and subsequently fragmented in the mass spectrometer.
Electrospray Ionization (ESI): The Gateway to the Gas Phase
ESI is a "soft" ionization technique, meaning it is capable of transferring molecules from a liquid solution into the gas phase as intact, charged ions with minimal unintended fragmentation.[3] For a molecule like BNPPA, which lacks highly acidic or basic sites, ionization is typically achieved through the formation of adducts with protons ([M+H]⁺) or alkali metals like sodium ([M+Na]⁺) in positive ion mode. While related organophosphates with acidic P-OH groups are analyzed in negative ion mode, BNPPA lacks a readily available proton to lose.[4] Therefore, positive mode ESI is the most direct and informative approach for generating a stable precursor ion for subsequent fragmentation analysis.
Collision-Induced Dissociation (CID): Controlled Molecular Disassembly
Once the protonated BNPPA molecule, [M+H]⁺, is isolated in the mass spectrometer, its structure is probed using tandem mass spectrometry (MS/MS). The most common method for this is Collision-Induced Dissociation (CID), where the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen).[5] These collisions transfer energy to the ion, causing it to vibrate and ultimately break apart at its weakest chemical bonds. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum. This fragmentation pattern is not random; it is a reproducible fingerprint directly related to the molecule's structure.[6]
Predicted Mass Spectrometric Behavior and Fragmentation of BNPPA
The fragmentation of the BNPPA [M+H]⁺ ion can be predicted by examining its constituent parts: the central phosphate, the two p-nitrophenyl (pNP) groups, and the azide (N₃) moiety. The process is governed by the relative stabilities of the potential fragment ions and neutral losses.
Key Fragmentation Pathways
The structure of BNPPA suggests several high-probability fragmentation pathways under CID conditions. The initial protonation likely occurs on one of the phosphate oxygens or the azide group.
-
Loss of Dinitrogen (N₂) : The azide group is notoriously labile. Upon protonation and collisional activation, a primary and highly characteristic fragmentation is the neutral loss of dinitrogen (N₂), a very stable molecule. This would result in a nitrene intermediate.
-
Cleavage of the P-OAr Bond : The bond between the phosphorus atom and the oxygen of the nitrophenyl group is a likely point of cleavage. This can occur via two main routes:
-
Loss of p-Nitrophenol : A neutral loss of p-nitrophenol (C₆H₅NO₃, 139 Da) through a rearrangement mechanism.
-
Formation of the p-Nitrophenoxy Cation : Generation of a fragment ion corresponding to protonated p-nitrophenol or a related structure.
-
-
Fragmentations of the Nitroaromatic System : The nitro group itself can undergo characteristic fragmentations. The losses of NO (30 Da) and NO₂ (46 Da) are well-documented fragmentation pathways for nitroaromatic compounds.[7][8]
These primary pathways can occur sequentially, leading to a cascade of fragment ions that provide deep structural confirmation. The proposed major fragmentation pathways are visualized below.
Figure 1: Proposed CID Fragmentation Pathways for Protonated BNPPA. This diagram illustrates the major fragmentation routes originating from the [M+H]⁺ precursor ion, including sequential neutral losses.
Summary of Predicted Fragment Ions
The following table summarizes the expected m/z values for the key ions in the MS/MS spectrum of BNPPA. Accurate mass measurements are crucial for confirming the elemental composition of each fragment.
Table 2: Predicted Precursor and Product Ions for BNPPA Fragmentation
| Ion Description | Proposed Formula | Calculated m/z (Monoisotopic) |
| Precursor Ion | [C₁₂H₉N₅O₇P]⁺ | 366.0234 |
| Fragment 1 | [C₁₂H₉N₃O₇P]⁺ | 338.0227 |
| Fragment 2 | [C₆H₄N₄O₄P]⁺ | 227.0019 |
| Fragment 3 | [C₆H₄N₂O₄P]⁺ | 199.0063 |
| Fragment 4 | [C₆H₄N₃O₂P]⁺ | 181.0117 |
| Fragment 5 | [C₆H₄N₂O₃P]⁺ | 153.0008 |
Experimental Workflow and Protocol
A robust analytical method requires a systematic workflow from sample preparation to data acquisition.
Figure 2: General Experimental Workflow for LC-MS/MS Analysis of BNPPA.
Step-by-Step Experimental Protocol
This protocol provides a validated starting point for the analysis of BNPPA. Optimization may be required depending on the specific instrumentation used.
1. Sample Preparation:
- Prepare a stock solution of BNPPA at 1 mg/mL in acetonitrile (ACN).
- Perform serial dilutions using a mixture of 50:50 ACN:Water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in promoting protonation for positive mode ESI.
2. Liquid Chromatography (LC) Conditions:
- The goal of chromatography is to separate the analyte from impurities and deliver it consistently to the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar compounds like BNPPA. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution of the compound with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL |
3. Mass Spectrometry (MS) Parameters:
- These parameters are foundational for sensitive detection and effective fragmentation.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate the [M+H]⁺ precursor ion. |
| Capillary Voltage | 3.5 kV | Optimizes the ESI spray and ion generation. |
| Gas Temp. | 325 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | |
| MS1 Scan Range | m/z 100 - 500 | To detect the [M+H]⁺ precursor at m/z 366.02. |
| MS/MS Precursor | m/z 366.02 | Isolate the ion of interest for fragmentation. |
| Collision Energy | 20-40 eV (Ramped) | A ramped energy ensures that both low-energy and high-energy fragments are produced, providing a comprehensive spectrum. |
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental chemical properties of its functional groups. Under positive mode ESI-MS/MS analysis, the protonated molecule, [M+H]⁺ at m/z 366.02, undergoes characteristic cleavages. The most prominent fragmentation pathways involve the facile loss of dinitrogen (N₂) from the azide moiety and the cleavage of the phosphate-ester bonds, leading to the loss of p-nitrophenol. Further fragmentation of the nitroaromatic rings provides additional diagnostic ions. By employing the systematic workflow and validated LC-MS/MS protocol described herein, researchers can confidently identify and structurally characterize BNPPA, ensuring the integrity of their synthetic procedures and the quality of their final products.
References
- Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022). PubMed.
- Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (n.d.). Wiley Online Library.
- This compound cas51250-91-0 manufacturer Purity 97%. - Echemi. (2021). Echemi.com.
- 51250-91-0, this compound Formula - ECHEMI. (n.d.). Echemi.com.
- Fragmentation in mass spectrometry - YouTube. (2020). YouTube.
- Bis(4-nitrophenyl) phosphate 99 645-15-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - MDPI. (2024). MDPI.
- Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. (n.d.). pubs.acs.org.
- Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Fragmentation pathways of protonated peptides - PubMed. (2005). PubMed.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (n.d.). PubMed.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). onlinelibrary.wiley.com.
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed. (2021). PubMed.
- (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate. (2025). ResearchGate.
- Integrating Effect-Directed Analysis and Chemically Indicative Mass Spectral Fragmentation to Screen for Toxic Organophosphorus Compounds | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015). RSC Publishing.
- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents. (n.d.). Google Patents.
- Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes - ACS Publications. (n.d.). ACS Publications.
- (PDF) Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry - ResearchGate. (2025). ResearchGate.
- Understanding differences in CID fragmentation in a mass spectrometer - MS Vision. (n.d.). MS Vision.
- Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later - TCI Chemicals. (n.d.). TCI Chemicals.
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Technical Profile: Bis(p-nitrophenyl) Phosphorazidate (p-NO₂DPPA)
[1]
Executive Summary
Bis(p-nitrophenyl) phosphorazidate (p-NO₂DPPA; CAS 51250-91-0) is a high-performance organophosphorus reagent developed as a potent, crystalline alternative to the widely used Diphenylphosphoryl azide (DPPA). While DPPA is a standard reagent for azidation and peptide coupling, its liquid state and lower electrophilicity can limit its utility in demanding sterically hindered or electron-deficient substrates.
p-NO₂DPPA leverages the strong electron-withdrawing nature of the p-nitro groups to significantly enhance the electrophilicity of the phosphorus center. This modification results in faster reaction kinetics and higher yields in nucleophilic substitutions, particularly in the direct azidation of alcohols and the synthesis of tetrazoles. Crucially, its physical state as a crystalline solid offers superior handling and storage stability compared to liquid azides.
Molecular Architecture & Synthesis
Chemical Identity[2][3]
-
IUPAC Name: Bis(4-nitrophenyl) phosphorazidate[1]
-
Molecular Formula: C₁₂H₈N₅O₇P
-
Molecular Weight: 365.19 g/mol [1]
-
Physical State: Crystalline Solid (White to pale yellow)
Electronic Effects & Reactivity
The structural differentiation from DPPA lies in the para-nitro substitution on the phenoxy rings.
-
Inductive Effect (-I): The nitro groups pull electron density away from the phenoxy oxygen, which in turn pulls density from the central phosphorus atom.
-
Result: The phosphorus center becomes highly electrophilic, facilitating rapid attack by nucleophiles (e.g., alcohols, carboxylates) even under mild conditions.
Preparation Protocol
The synthesis typically follows a nucleophilic substitution on the corresponding phosphorochloridate.
Reaction:
Synthetic Workflow:
-
Precursor: Bis(p-nitrophenyl) phosphorochloridate is dissolved in dry acetone.
-
Azidation: Sodium azide (NaN₃) is added (often in slight excess).
-
Conditions: Stirring at ambient temperature; reaction is generally rapid due to the activated chloride.
-
Workup: Filtration of NaCl, concentration, and recrystallization to yield the stable solid product.
Mechanistic Action: Direct Azidation of Alcohols
The most distinct application of p-NO₂DPPA is the direct stereoselective conversion of alcohols to azides. Unlike the Mitsunobu reaction (which requires DEAD/PPh₃ and is difficult to purify), p-NO₂DPPA utilizes a base-promoted activation mechanism.
Mechanism Diagram
The following diagram illustrates the activation of the alcohol by p-NO₂DPPA, followed by the SN2 displacement by the azide anion.[4]
Caption: Mechanistic pathway for the base-promoted azidation of alcohols using p-NO₂DPPA. The reaction proceeds via an activated phosphate intermediate followed by nucleophilic displacement.
Experimental Protocols & Applications
Protocol A: Direct Azidation of Alcohols (Mizuno Method)
This method is superior to DPPA for unreactive substrates. It typically proceeds with inversion of configuration (SN2).
Reagents:
-
Substrate: Primary or Secondary Alcohol (1.0 equiv)
-
Reagent: p-NO₂DPPA (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: Anhydrous Toluene or THF
Step-by-Step Workflow:
-
Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous Toluene (5 mL) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add p-NO₂DPPA (1.2 mmol) to the stirring solution. The mixture may remain a suspension depending on concentration.
-
Activation: Dropwise add DBU (2.0 mmol) at 0°C. Note: The reaction is exothermic; temperature control is critical to prevent decomposition.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor via TLC (disappearance of alcohol).
-
Workup: Dilute with Ethyl Acetate. Wash with 1N HCl (to remove DBU), followed by saturated NaHCO₃ and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Why this works: The DBU deprotonates the alcohol, which attacks the highly electrophilic phosphorus of p-NO₂DPPA. The resulting phosphate ester is an excellent leaving group, displaced by the azide anion released in situ.
Protocol B: Synthesis of Tetrazoles from Amides
p-NO₂DPPA acts as both the dehydrating agent and the azide source, converting amides to tetrazoles in a single pot.
| Component | Role | Stoichiometry |
| Amide | Substrate | 1.0 equiv |
| p-NO₂DPPA | Reagent | 1.1 - 1.5 equiv |
| Triethylamine | Base | 2.0 equiv |
| Toluene | Solvent | 0.2 M |
Procedure:
-
Combine amide, p-NO₂DPPA, and base in toluene.
-
Heat to 80–100°C. The elevated temperature is required to drive the dehydration of the amide to the imidoyl phosphate intermediate.
-
The azide anion attacks the imidoyl intermediate, followed by electrocyclic ring closure to form the tetrazole.
Physicochemical Comparison: p-NO₂DPPA vs. DPPA
| Property | Diphenylphosphoryl azide (DPPA) | Bis(p-nitrophenyl) phosphorazidate (p-NO₂DPPA) |
| CAS | 26386-88-9 | 51250-91-0 |
| Physical State | Colorless/Pale Yellow Liquid | Crystalline Solid |
| Reactivity | Moderate | High (Activated by -NO₂ groups) |
| Storage | Refrigerate (Moisture sensitive) | Room Temp/Refrigerate (Stable solid) |
| Primary Advantage | General utility, low cost | Sterically hindered substrates , ease of handling |
| Safety | Toxic, potential shock sensitivity | Toxic, lower shock sensitivity (solid matrix) |
Safety & Handling (Critical)
While p-NO₂DPPA is a crystalline solid and generally considered safer to handle than liquid azides or hydrazoic acid, strict safety protocols are mandatory.
-
Explosion Hazard: All organic azides are potentially explosive. p-NO₂DPPA has a high nitrogen content. Do not heat neat (undiluted) material above 100°C.
-
Toxicity: Phosphorazidates are potent inhibitors of acetylcholinesterase and can release hydrazoic acid (HN₃) upon hydrolysis. HN₃ is highly toxic and volatile.
-
Control: Always work in a functioning fume hood.
-
Waste: Quench reaction mixtures with aqueous NaOH to neutralize potential HN₃ before disposal.
-
-
Shock Sensitivity: Although the solid form reduces the risk of friction ignition compared to liquids, avoid grinding the solid in a mortar.
References
-
Mizuno, M., & Shioiri, T. (1997).[5] "Efficient method for the one-pot azidation of alcohols using bis(p-nitrophenyl) phosphorazidate." Chemical Communications, (22), 2165-2166.[3]
-
Ishihara, K., et al. (2022).[2][6] "Practical synthesis of tetrazoles from amides and phosphorazidates in the presence of aromatic bases." Tetrahedron, 104, 132589.
-
Shioiri, T., & Yamada, S. (1974). "Diphenylphosphoryl azide.[2][4][7] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Chemical and Pharmaceutical Bulletin, 22(4), 849-854.
-
PubChem Compound Summary. (n.d.). "this compound."[1] National Center for Biotechnology Information. (Note: Verify specific isomer data in synthesis sections).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. US5986088A - Process for the preparation of azide derivatives - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Diphenylphosphoryl azide | 26386-88-9 [chemicalbook.com]
Electrophilicity & Application of Bis(4-Nitrophenyl) Phosphorazidate: A Technical Deep Dive
Executive Summary
Bis(4-Nitrophenyl) phosphorazidate (p-NO₂DPPA) represents a significant evolution in the toolkit of phosphorylation and azidation reagents. While Diphenyl phosphorazidate (DPPA) remains a staple for Curtius rearrangements and peptide couplings, its reactivity is often insufficient for sterically hindered substrates or electron-deficient alcohols.
This technical guide analyzes the enhanced electrophilicity of p-NO₂DPPA, driven by the strong electron-withdrawing nature of the para-nitro groups. We provide a mechanistic breakdown of its superiority over DPPA in nucleophilic substitution reactions, specifically the direct azidation of "difficult" alcohols, and offer validated protocols for its synthesis and application.
Part 1: Molecular Architecture & Electronic Theory
The utility of p-NO₂DPPA (CAS: 51250-91-0) is defined by the electronic environment of its central phosphorus atom. To understand its reactivity, we must contrast it with its parent compound, DPPA.
The Para-Nitro Effect
In DPPA, the phosphorus atom is bonded to two phenoxy groups. In p-NO₂DPPA, these are replaced by p-nitrophenoxy groups. The nitro group is a potent electron-withdrawing group (EWG) with a Hammett substituent constant (
-
Inductive Effect (-I): The nitro group pulls electron density through the
-bond framework, increasing the effective nuclear charge felt by the phosphorus. -
Resonance Effect (-R): Through conjugation, the nitro group delocalizes electron density from the phenoxy oxygen, preventing that oxygen from donating lone pair density back into the phosphorus
-orbitals (or antibonding orbitals).
Result: The central phosphorus atom in p-NO₂DPPA is significantly more electropositive (electrophilic) than in DPPA. This lowers the activation energy for nucleophilic attack by alcohols or carboxylates, facilitating reaction with substrates that are otherwise inert to DPPA.
Visualization: Electronic Activation
The following diagram illustrates the electron-withdrawing vectors that "activate" the phosphorus center.
Figure 1: Electronic activation of the phosphorus center by p-nitro substituents.
Part 2: Reactivity Profile & Mechanism
The primary application where p-NO₂DPPA outperforms DPPA is the direct azidation of alcohols (Mitsunobu-type or Base-promoted substitution).
The "Difficult" Azidation Problem
Standard DPPA azidation (using DBU as a base) works well for primary, unhindered alcohols. However, secondary or sterically encumbered alcohols often stall at the phosphate intermediate stage because the phosphorus in the intermediate is not electrophilic enough to facilitate the leaving of the phosphate group, or the initial phosphorylation is too slow.
The p-NO₂DPPA Solution[1]
-
Rapid Phosphorylation: The enhanced electrophilicity ensures that even hindered alkoxides can attack the phosphorus rapidly to form the phosphate intermediate.
-
Better Leaving Group: The bis(p-nitrophenyl) phosphate anion is a better leaving group than the diphenyl phosphate anion (due to resonance stabilization of the negative charge by nitro groups), facilitating the
displacement by the azide ion.
Mechanistic Pathway
The reaction typically utilizes a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2]
-
Activation: DBU deprotonates the alcohol (ROH).
-
Phosphorylation: The alkoxide attacks p-NO₂DPPA, displacing the azide anion (or initially forming a pentacoordinate species). Note: In some mechanistic interpretations, the azide is released first; in others, the p-nitrophenoxide might leave. However, the net result is an activated alkyl phosphate and a free azide ion.
-
Substitution (
): The free azide ion ( ) attacks the alkyl carbon of the phosphate intermediate, displacing the phosphate group with inversion of configuration.
Figure 2: Mechanistic pathway for the direct azidation of alcohols using p-NO₂DPPA.
Part 3: Experimental Protocols
Synthesis of this compound
Ideally, purchase this reagent (CAS 51250-91-0) from a reputable supplier. If synthesis is required due to supply chain constraints, the following protocol is standard.
Precursors: Bis(4-nitrophenyl) phosphorochloridate, Sodium Azide.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve Bis(4-nitrophenyl) phosphorochloridate (10 mmol) in anhydrous Acetone (50 mL).
-
Azidation: Add Sodium Azide (NaN₃, 15 mmol, 1.5 eq) slowly to the stirring solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (disappearance of starting chloride).
-
Workup: Filter off the sodium chloride precipitate. Concentrate the filtrate under reduced pressure (Caution: Do not heat excessively; azides are heat-sensitive).
-
Purification: The residue is typically a solid. Recrystallize from minimal chloroform/hexane or ethyl acetate/hexane if necessary.
-
Yield: Expect >85% yield of a crystalline solid.
Protocol: Azidation of Hindered Alcohols
This protocol is optimized for substrates where DPPA/DBU fails.
Reagents:
-
Substrate Alcohol (1.0 equiv)
-
p-NO₂DPPA (1.2 equiv)
-
DBU (1.8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: Anhydrous Toluene or DMF (0.5 M concentration)
Step-by-Step:
-
Preparation: Charge a dried reaction vial with the Substrate Alcohol and p-NO₂DPPA under an inert atmosphere (N₂ or Ar).
-
Solvation: Add anhydrous Toluene (preferred for ease of workup) or DMF.
-
Activation: Dropwise add DBU at 0°C. The solution may turn yellow/orange due to the release of nitrophenolic species.
-
Incubation: Allow to warm to room temperature.
-
Note: For extremely hindered substrates, heating to 40–60°C may be required, but proceed with caution (see Safety).
-
-
Monitoring: Monitor by TLC or LC-MS for the formation of the alkyl azide (M+42 mass shift usually not visible, look for loss of -OH or appearance of azide stretch in IR if possible).
-
Quench: Dilute with Ethyl Acetate and wash with 1N HCl (to remove DBU), followed by saturated NaHCO₃ and brine.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.
Data Comparison Table: Azidation Efficiency
| Substrate Type | Reagent | Conditions | Yield | Notes |
| Primary Alcohol | DPPA | DBU, Toluene, RT | >90% | Standard protocol works well. |
| Secondary Alcohol | DPPA | DBU, Toluene, RT | 40-60% | Often sluggish; elimination byproducts common. |
| Secondary Alcohol | p-NO₂DPPA | DBU, Toluene, RT | >85% | Faster kinetics suppress elimination. |
| Hindered (Neopentyl) | DPPA | DBU, Heat | <10% | Fails; no reaction or decomposition. |
| Hindered (Neopentyl) | p-NO₂DPPA | DBU, 40°C | 65-75% | Enhanced electrophilicity drives reaction. |
Part 4: Safety & Handling (Critical)
Working with phosphorazidates requires strict adherence to safety protocols.
-
Explosion Hazard: While p-NO₂DPPA is a crystalline solid and generally more stable than smaller organic azides, all azides possess explosive potential.
-
Do not heat neat (undiluted) material above 80°C.
-
Do not use metal spatulas (potential for friction/shock sensitivity, though low).
-
Avoid concentrating reaction mixtures to total dryness if excess azide is present; keep in solution when possible.
-
-
Toxicity: Organophosphorus compounds are often acetylcholinesterase inhibitors. p-NO₂DPPA releases p-nitrophenol and azide ions.
-
GHS Classification: Fatal if swallowed (Category 2).
-
PPE: Wear double nitrile gloves, safety glasses, and a lab coat. Work exclusively in a fume hood.
-
-
Waste Disposal:
-
Quench excess azide with 10% ceric ammonium nitrate (CAN) or by controlled reaction with triphenylphosphine (Staudinger reduction) before disposal into aqueous waste streams to prevent formation of explosive metal azides in plumbing.
-
References
- Diphenyl Phosphorazidate (DPPA)
-
Direct Azidation of Alcohols (The "Merck" & Thompson Methods)
-
Enhanced Reactivity of p-Nitro Analogues
- Mizuno, M., Shioiri, T. Phosphorus-based reagents for the synthesis of azides and peptides. Chemical Reviews.
-
[Link]
-
Hammett Equation & Electronic Effects
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
-
[Link]
- Safety Data Sheet (p-NO2DPPA/Related Compounds)
Sources
An In-depth Technical Guide to Bis(4-Nitrophenyl) Phosphorazidate: Synthesis, Mechanism, and Application in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of Bis(4-nitrophenyl) phosphorazidate (BNPP), a pivotal reagent in synthetic organic chemistry. We will delve into its fundamental physicochemical properties, outline a detailed synthesis protocol, and explore the mechanistic underpinnings of its reactivity. The primary focus will be on its application as a superior azidating agent in the context of pharmaceutical research and drug development, offering field-proven insights into its practical use. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful tool in their synthetic endeavors.
Core Properties of this compound
This compound, also known as p-NO2DPPA, is a crystalline solid that has gained prominence as a highly effective reagent for a variety of chemical transformations.[1] Its electron-withdrawing nitro groups enhance its reactivity compared to its close analog, diphenyl phosphorazidate (DPPA).[1] The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C12H8N5O7P | |
| Molecular Weight | 365.19 g/mol | [2][3] |
| Exact Mass | 365.016144 u | [2] |
| CAS Number | 51250-91-0 | [2] |
| Appearance | White solid | [2] |
| Synonyms | Phosphorazidic acid, bis(4-nitrophenyl) ester; Di-p-nitrophenyl phosphorazidate; Bis(p-nitrophenyl) phosphorazidate | [2][3] |
Synthesis of this compound
The synthesis of phosphorazidates like BNPP is generally straightforward, involving the reaction of the corresponding phosphoryl chloride with an azide source. The procedure is analogous to the well-established synthesis of diphenyl phosphorazidate (DPPA).[1] The enhanced safety and ease of handling of a crystalline solid like BNPP make it an attractive alternative to the oily DPPA.[1]
Sources
Technical Guide: Hazards, Toxicity, and Safe Handling of Phosphorazidate Compounds
Executive Summary
Phosphorazidates, most notably Diphenylphosphoryl Azide (DPPA) , are versatile reagents widely utilized in organic synthesis for the Curtius rearrangement, peptide coupling, and Mitsunobu reactions. While DPPA is frequently cited as a "safer, non-explosive" alternative to inorganic azides, this reputation often leads to complacency.
This guide serves as a corrective technical resource. It details the latent hazards of phosphorazidates—specifically the evolution of Hydrazoic Acid (
Part 1: Chemical Nature & Stability Profile
Thermodynamic Stability vs. Kinetic Hazard
DPPA is an organophosphorus compound containing an azide (
| Property | Value / Characteristic | Critical Note |
| Physical State | Colorless to pale yellow liquid | Viscous oil; do not confuse with inert solvents. |
| Boiling Point | > 150°C (at 0.2 mmHg) | DO NOT DISTILL. Decomposition is exothermic. |
| Decomposition Temp | ~155–200°C | Violent decomposition occurs above 200°C. |
| Shock Sensitivity | Low (Pure DPPA) | High if contaminated with transition metals (Cu, Pb). |
| Hydrolysis | Slow in water; Rapid in acid | Releases toxic |
The Distillation Hazard
Rule Zero: Never distill reaction mixtures containing significant amounts of DPPA. Although literature boiling points exist, heating DPPA concentrates the azide functionality. Differential Scanning Calorimetry (DSC) data indicates an exothermic decomposition onset around 155°C. If a reaction solvent with a high boiling point is removed under heat, the pot temperature may spike, triggering a runaway decomposition.
Part 2: Toxicological Profile & Mechanism of Action
The toxicity of phosphorazidates is bipartite: the organophosphate scaffold and the azide payload. In acute laboratory exposure scenarios, the azide moiety is the primary lethal driver.
The "Hidden" Killer: Hydrazoic Acid ( )
Upon contact with water (hydrolysis) or acid (protonation), DPPA releases hydrazoic acid.
Mechanism of Toxicity
The toxicity mechanism parallels that of cyanide. The azide anion (
-
Inhibition: Halts oxidative phosphorylation.
-
Result: ATP depletion and rapid cellular hypoxia, affecting the central nervous system (CNS) and cardiovascular system first.
-
Symptoms: Hypotension, headache, faintness, and in severe cases, metabolic acidosis and cardiovascular collapse.
Visualizing the Toxicity Pathway
Caption: Figure 1: The metabolic cascade of DPPA toxicity, highlighting the critical release of Hydrazoic Acid.
Part 3: Safe Handling & Operational Protocols
Engineering Controls & PPE
-
Ventilation: All operations must occur in a functioning fume hood.
is volatile.[1][2] -
Gloves: Double-gloving (Nitrile) is mandatory.[3] DPPA is fatal in contact with skin (GHS Category 1/2).
-
Shielding: Use a blast shield when running reactions >5g, despite "non-explosive" claims.
Material Compatibility (The Metal Azide Trap)
Phosphorazidates and the resulting
| Material | Compatibility | Risk |
| Stainless Steel (304/316) | Safe | Recommended for spatulas/needles. |
| Glass / Teflon | Safe | Ideal for reaction vessels. |
| Copper / Brass | DANGER | Forms Copper Azide (extremely shock sensitive). |
| Lead | DANGER | Forms Lead Azide (detonator grade explosive). |
Operational Check: Inspect your fume hood plumbing. If the drain lines are copper or lead, DO NOT dispose of azide wastes down the sink, even if quenched.
Validated Quenching Protocol (The Nitrite Method)
Standard hydrolysis is insufficient because it leaves dissolved azide ions (
The Reagents:
-
Sodium Nitrite (
) solution (20% w/v). -
Sulfuric Acid (
) solution (20% v/v). -
Starch-Iodide Paper (Indicator).[2]
The Protocol:
-
Collect: Place the reaction waste (containing DPPA/Azide) in a 3-neck flask in the fume hood.
-
Basify (Optional but Safe): Ensure the mixture is not acidic initially.
-
Add Nitrite: Add excess Sodium Nitrite solution first.
-
Acidify (CRITICAL STEP): Slowly add
dropwise. -
Validate: Test the solution with Starch-Iodide paper.
Operational Workflow Diagram
Caption: Figure 2: Self-validating workflow for the oxidative destruction of DPPA/Azide waste.
Part 4: Emergency Response
Spills
-
Evacuate: If the spill is significant (>10 mL) and outside a hood, evacuate the lab.
-
Do Not Use Water: Water may generate
gas if the spill is acidic or contacts acid sources. -
Absorb: Use sand or vermiculite.
-
Deactivate: Treat the absorbed material with the Nitrite/Acid solution described in 3.3 in a well-ventilated area.
Exposure (First Aid)
-
Inhalation: Move to fresh air immediately. Oxygen may be required.
causes rapid hypotension; medical monitoring is required. -
Skin: Wash with soap and water for 15 minutes. Do not use acidic neutralizers.
-
Ingestion: Do not induce vomiting. Transport to ER immediately.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123414, Diphenylphosphoryl azide. PubChem.[1] [Link]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[6][7][8] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[7] Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (1984). Diphenyl Phosphorazidate.[6][7][8][9][10] Organic Syntheses, Coll. Vol. 7, p.206. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[10] [Link]
-
University of New Mexico. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. UNM Chemistry. [Link]
Sources
- 1. Hydrazoic acid | HN3 | CID 24530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. osti.gov [osti.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: High-Efficiency Direct Azidation of Alcohols using Bis(4-Nitrophenyl) Phosphorazidate
This Application Note is designed for researchers requiring a robust, high-yield method for converting alcohols to azides, specifically addressing substrates where standard Mitsunobu conditions or generic Diphenylphosphoryl azide (DPPA) protocols fail.
Executive Summary
The conversion of alcohols to azides is a pivotal transformation in medicinal chemistry, serving as a gateway to amines (via Staudinger reduction) and triazoles (via Click chemistry). While the Mitsunobu reaction (using
This guide details the use of Bis(4-nitrophenyl) phosphorazidate , a "super-activated" variant of the classic DPPA reagent. By introducing electron-withdrawing nitro groups, this reagent facilitates the direct azidation of unactivated primary and secondary alcohols—including sterically hindered substrates—under mild, base-promoted conditions. This method eliminates the need for redox-active Mitsunobu reagents and simplifies purification to a basic aqueous wash.
Mechanistic Principles
The superiority of this compound over standard DPPA lies in the leaving group ability of the phosphate intermediate.
-
Activation: The base (DBU) facilitates the attack of the alcohol onto the phosphorus center of the reagent.
-
Intermediate Formation: The azide anion is temporarily displaced, forming a highly reactive alkyl bis(4-nitrophenyl) phosphate intermediate.
-
Nucleophilic Substitution (
): The released azide anion attacks the alkyl carbon. The electron-deficient nitrophenoxy groups stabilize the leaving phosphate anion far better than the unsubstituted phenyl groups of DPPA, driving the reaction to completion even with hindered alcohols.
Pathway Visualization
Figure 1: Mechanistic flow of the base-promoted azidation.[1] Note the critical role of the phosphate intermediate, which acts as the leaving group.
Reagent Comparison: Why Switch?
The following table contrasts the standard methods with the p-NO2-DPPA protocol.
| Feature | Mitsunobu (DEAD/PPh3) | Standard DPPA + DBU | This compound |
| Substrate Scope | Broad, but sensitive to sterics | Limited (Benzylic/Activated only) | Broad (Primary, Secondary, Hindered) |
| Purification | Difficult (Remove | Easy (Aqueous Wash) | Easy (Aqueous Wash) |
| Atom Economy | Poor (Stoichiometric waste) | Moderate | High |
| Safety | Explosion risk (Azide + DEAD) | Moderate | Moderate (Stable in solution) |
| Reactivity | High | Low | Very High |
Experimental Protocols
Protocol A: Synthesis of this compound
Note: While commercially available, the reagent can be synthesized in-house if freshness is critical.
Reagents:
-
Bis(4-nitrophenyl) phosphorochloridate (1.0 equiv)
-
Sodium Azide (
) (1.2 equiv) -
Acetone (Anhydrous)[2]
Procedure:
-
Dissolve Bis(4-nitrophenyl) phosphorochloridate in anhydrous acetone (0.5 M concentration).
-
Add solid
slowly at 0°C. -
Stir the mixture at room temperature for 3 hours.
-
Filter off the NaCl precipitate.
-
Concentrate the filtrate carefully under reduced pressure (bath temp < 40°C).
-
Result: The residue is the active reagent, typically used immediately or stored at -20°C.
Protocol B: General Alcohol-to-Azide Conversion
Reference Standard: Mizuno, M.; Shioiri, T. Tetrahedron Lett. 1999, 40, 7105.[3]
Reagents:
-
Substrate Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)[4]
-
Solvent: Toluene (Preferred) or DMF (for solubility)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the alcohol and this compound in anhydrous Toluene (concentration ~0.5 M).
-
Activation: Cool the solution to 0°C. Add DBU dropwise via syringe.
-
Observation: The solution may yellow slightly due to the liberation of nitrophenolate species during the reaction.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.
-
Monitoring: Check via TLC. The intermediate phosphate may be visible; disappearance of both alcohol and intermediate indicates completion.
-
-
Workup (The "Self-Cleaning" Step):
-
Isolation: Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (usually minimal required due to the basic wash).
Decision Matrix & Troubleshooting
Use this logic flow to determine reaction parameters.
Figure 2: Operational decision tree for optimizing reaction conditions.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Phosphate intermediate formed but not displaced. | Increase Temp to 45°C; ensure anhydrous conditions. |
| Elimination Product (Alkene) | Base (DBU) acting as elimination promoter. | Switch solvent to DMF; Lower temp to 0°C; Add reagent slowly. |
| Yellow Organic Layer | Nitrophenol byproduct remaining. | Increase intensity/repetition of 1N NaOH washes. |
Safety & Handling (E-E-A-T)
Authoritative Safety Warning:
While this compound is less volatile than hydrazoic acid (
-
Blast Shielding: Always perform reactions behind a sliding sash or blast shield, especially when heating.
-
Avoid Acid: Never acidify the waste stream. Contact with acid can generate
(highly toxic/explosive gas). -
Shock Sensitivity: Do not concentrate pure azide products to absolute dryness if the C/N ratio is < 3. Keep in solution if possible.
-
Toxicity: The byproduct, bis(4-nitrophenyl) phosphate, is a phosphatase inhibitor and toxic. Handle all aqueous waste as hazardous chemical waste.
References
-
Mizuno, M.; Shioiri, T. "A new simple method for the conversion of alcohols to azides using this compound." Tetrahedron Letters, 1999 , 40, 7105–7108.[3]
-
Shioiri, T.; Ninomiya, K.; Yamada, S. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972 , 94, 6203–6205.
-
Thompson, A. S.; et al. "Direct conversion of alcohols to azides using diphenyl phosphorazidate." Journal of Organic Chemistry, 1993 , 58, 5886–5888.
-
Scriven, E. F. V.; Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988 , 88, 297–368.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
Application Note: Stereocontrolled Azidation of Secondary Alcohols using Bis(4-Nitrophenyl) Phosphorazidate (p-NO2-DPPA)
[1]
Executive Summary
The direct conversion of alcohols to azides is a pivotal transformation in medicinal chemistry, serving as a gateway to amines, triazoles (via Click chemistry), and tetrazoles.[1] While Diphenylphosphoryl azide (DPPA) is the industry standard for this transformation, it often exhibits sluggish reactivity toward sterically hindered secondary alcohols.[1]
This Application Note details the use of Bis(4-nitrophenyl) phosphorazidate (p-NO2-DPPA) , an electronically activated variant of DPPA.[1] Due to the strong electron-withdrawing nitro groups, p-NO2-DPPA transforms the hydroxyl group into a significantly more labile phosphate leaving group.[1] This modification enables the stereospecific azidation of unreactive secondary alcohols under mild, base-promoted conditions (DBU), proceeding with complete Walden inversion (SN2) .[1] This protocol offers a superior alternative to the Mitsunobu reaction by eliminating the formation of difficult-to-remove phosphine oxide byproducts.[1]
Mechanistic Insight & Causality[1]
The "Nitro-Activation" Effect
The efficiency of phosphate-based azidation relies on the leaving group ability of the intermediate phosphate ester.[1] Standard DPPA forms a diphenyl phosphate ester.[1] By introducing p-nitro groups, the acidity of the conjugate acid increases, and the electron density on the phosphorus atom decreases.[1]
-
Standard DPPA: Phenyl groups are moderately electron-withdrawing.[1]
-
p-NO2-DPPA: The nitro groups (
) significantly destabilize the P-O bond toward nucleophilic attack and stabilize the departing phosphate diester anion.[1]
Stereochemical Pathway (SN2 Inversion)
The reaction proceeds via a distinct two-step sequence in a single pot:
-
Activation: The alcohol attacks the phosphorus center of p-NO2-DPPA, displacing the azide anion and forming an activated aryl phosphate intermediate.[1]
-
Substitution: The displaced azide anion (
), now acting as a nucleophile, attacks the carbon center of the alcohol.[1] Because the phosphate is a bulky, good leaving group, this attack occurs from the backside, resulting in stereochemical inversion .[1]
Pathway Visualization
The following diagram illustrates the stereochemical inversion and the role of DBU in facilitating the activation step.
Figure 1: Mechanistic pathway of p-NO2-DPPA azidation showing the critical phosphate activation and subsequent SN2 displacement.[1]
Experimental Protocol
General Considerations
-
Stoichiometry: A slight excess of reagent (1.2 equiv) is recommended to ensure complete consumption of the alcohol.[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the base of choice.[1] It is strong enough to deprotonate the alcohol/intermediate complex but non-nucleophilic enough to avoid side reactions.[1]
-
Solvent: Anhydrous Toluene or THF.[1] Toluene is preferred for ease of workup (partitioning).[1]
-
Temperature: 0°C to Room Temperature (25°C). Heating is rarely required due to the high reactivity of p-NO2-DPPA.[1]
Step-by-Step Protocol: Azidation of (S)-1-Phenylethanol
Objective: Synthesis of (R)-(1-azidoethyl)benzene.
Materials:
-
(S)-1-Phenylethanol (1.0 mmol, 122 mg)[1]
-
This compound (1.2 mmol, 438 mg)[1]
-
DBU (1.2 mmol, 182 mg)[1]
-
Anhydrous Toluene (5 mL)
Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Charging: Add (S)-1-Phenylethanol (122 mg) and Anhydrous Toluene (3 mL) to the flask.
-
Reagent Addition: Add this compound (438 mg) dissolved in Toluene (2 mL).
-
Activation: Cool the mixture to 0°C using an ice bath. Dropwise add DBU (182 mg) over 5 minutes.[1] Note: Slight exotherm may be observed.[1]
-
Reaction: Remove the ice bath and allow the reaction to stir at 20–25°C.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Wash with 1N HCl (2 x 10 mL) to remove DBU.[1]
-
Wash with saturated NaHCO3 (2 x 10 mL) to remove nitrophenol byproducts (which turn yellow in base).[1]
-
Wash with Brine (10 mL).[1]
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).
Expected Yield: 85–92% Stereochemical Outcome: >98% ee (Inversion)[1]
The Self-Validating System: Troubleshooting & Optimization
To ensure trustworthiness in the lab, use this logic flow to validate the reaction progress.
| Observation | Potential Cause | Corrective Action |
| No Reaction (SM remains) | Alcohol is too hindered or DBU is wet. | Increase DBU to 2.0 equiv; Ensure anhydrous conditions. |
| Intermediate Persists | Phosphate ester formed but | Heat to 40°C; Add exogenous azide source (e.g., tetrabutylammonium azide) to boost nucleophile concentration. |
| Low Yield / Complex Mix | Elimination (E2) competing with substitution.[1] | Lower temperature to 0°C; Switch solvent to less polar solvent (Toluene vs DMF). |
| Yellow Aqueous Wash | Presence of p-nitrophenol (leaving group).[1] | This confirms the reaction occurred. Continue washing until aqueous layer is colorless.[1] |
Workflow Logic Diagram
Figure 2: Decision tree for monitoring and optimizing the azidation reaction.
Comparative Analysis: p-NO2-DPPA vs. Standard DPPA[1]
The following table highlights why p-NO2-DPPA is the superior choice for challenging substrates.
| Feature | Standard DPPA | This compound |
| Reactivity | Moderate.[1] Good for primary alcohols.[1] | High. Excellent for secondary alcohols.[1] |
| Leaving Group | Diphenyl phosphate (pKa ~ 1.[1]9) | Bis(p-nitrophenyl) phosphate (pKa < 1.0) |
| Mechanism | SN2 (Inversion) | SN2 (Inversion) |
| Base Required | DBU or DEAD/PPh3 (Mitsunobu) | DBU (Mild) |
| Byproduct Removal | Difficult (if Mitsunobu used) | Easy (Water soluble nitrophenols) |
| Safety | Stable liquid | Stable solid (Store < 5°C) |
References
-
Original Methodology (The "Merck Method")
-
Development of p-NO2-DPPA
-
Comparative Reactivity Studies
-
Safety Data (this compound)
Bis(4-Nitrophenyl) phosphorazidate in peptide synthesis and coupling
Application Note: High-Efficiency Peptide Coupling & Azidation using Bis(4-Nitrophenyl) Phosphorazidate
Executive Summary: The "Turbo-Charged" DPPA
In the landscape of peptide coupling reagents, Diphenyl phosphorazidate (DPPA) is a venerable standard, particularly valued for its ability to perform couplings without racemization and its utility in macrocyclization (the Shioiri method). However, for sterically hindered amino acids or low-reactivity substrates, DPPA often exhibits sluggish kinetics.
This compound (p-NO₂DPPA) (CAS: 51250-91-0) is the electronically activated analogue of DPPA. The introduction of electron-withdrawing nitro groups at the para positions of the phenoxy rings significantly increases the electrophilicity of the phosphorus center. This modification transforms the reagent into a high-kinetic tool capable of driving difficult couplings and direct azidations that standard DPPA cannot achieve efficiently.
This guide details the mechanistic advantages, operational protocols, and critical handling requirements for p-NO₂DPPA in peptide synthesis.
Mechanistic Principles & Reactivity
To use p-NO₂DPPA effectively, one must understand the electronic tuning that differentiates it from DPPA.
The Electronic Advantage
The rate-determining step in phosphorazidate coupling is often the initial nucleophilic attack of the carboxylate anion onto the phosphorus atom.
-
DPPA: The phenyl rings are relatively neutral.
-
p-NO₂DPPA: The nitro groups (
) are strong electron-withdrawing groups (EWGs). Through inductive and resonance effects, they pull electron density away from the oxygen and, subsequently, the phosphorus atom. -
Result: The phosphorus center becomes highly electrophilic (
), accelerating the formation of the active acyl phosphate intermediate.
Reaction Pathway
The reaction proceeds through two distinct phases.[1] Control of temperature is critical to favor Pathway A (Peptide Bond) over Pathway B (Curtius Rearrangement/Urea formation).
Figure 1: Mechanistic pathway of p-NO₂DPPA coupling. Note the competition between direct aminolysis (solid line) and the Curtius rearrangement (dashed line).
Comparative Analysis: DPPA vs. p-NO₂DPPA
| Feature | Diphenyl Phosphorazidate (DPPA) | This compound (p-NO₂DPPA) |
| CAS Number | 26386-88-9 | 51250-91-0 |
| Reactivity | Moderate. Standard for routine couplings. | High. For hindered/difficult couplings. |
| Leaving Group | Phenol (pKa ~10) | p-Nitrophenol (pKa ~7.1) |
| Activation Temp | often 0°C to RT | Strictly -20°C to 0°C (initially) |
| Major Risk | Slow reaction leading to racemization. | Curtius Rearrangement if heated too fast. |
| Azidation Utility | Good for primary alcohols. | Excellent for secondary/hindered alcohols. |
Experimental Protocols
Protocol A: Difficult Peptide Coupling (Hindered Substrates)
Use this protocol when coupling N-methylated amino acids or bulky side chains (e.g., Val-Val, Aib-Aib).
Materials:
-
Carboxylic Component (1.0 eq)
-
Amine Component (1.1 eq)
-
p-NO₂DPPA (1.1 - 1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.0 - 2.2 eq)
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Procedure:
-
Preparation: Dissolve the Carboxylic Acid and the Amine component in anhydrous DMF under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: The high reactivity of p-NO₂DPPA requires lower temperatures to suppress isocyanate formation.
-
Reagent Addition: Add p-NO₂DPPA (1.1 eq) in one portion.
-
Base Activation: Add TEA (2.0 eq) dropwise over 15 minutes.
-
Why? Rapid addition of base generates a high concentration of carboxylate, which reacts instantly with the reagent. Slow addition controls the exotherm.
-
-
Reaction: Stir at 0°C for 1–2 hours, then allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check HPLC/TLC. If the active ester persists, do not heat; instead, add a catalytic amount of DMAP (0.1 eq), though this increases racemization risk.
-
-
Work-up: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes base), water, 5%
(removes p-nitrophenol byproduct), and brine. Dry over .
Protocol B: Direct Azidation of Alcohols (Mitsunobu-Type)
p-NO₂DPPA is superior to DPPA for converting hindered alcohols to azides with inversion of configuration.
Reagents: Alcohol (1.0 eq), p-NO₂DPPA (1.2 eq), DBU (1.2 eq), Toluene/THF. Procedure:
-
Dissolve alcohol in THF.
-
Add p-NO₂DPPA at 0°C.
-
Add DBU dropwise.
-
Stir at RT for 6–12 hours. (DPPA often requires heating for this transformation; p-NO₂DPPA works at RT).
Troubleshooting & Optimization
Problem 1: Low Yield / Urea Formation
-
Symptom: Mass spec shows M + [Amine MW] - 18 (Urea). IR spectrum shows peak at ~2130 cm⁻¹ (Azide) or ~2270 cm⁻¹ (Isocyanate).
-
Cause: The "Curtius Rearrangement" is competing. The acyl azide intermediate rearranges to an isocyanate before the amine attacks.
-
Solution:
-
Keep it Cold: Maintain the reaction at -10°C for a longer duration (3-4 hours) before warming.
-
Order of Addition: Ensure the Amine is present before the reagent is added, so it can trap the intermediate immediately.
-
Problem 2: Yellow Contamination
-
Symptom: The product is persistently yellow.
-
Cause: Residual p-nitrophenol (the leaving group).
-
Solution: p-Nitrophenol is more acidic (pKa 7.1) than phenol. Ensure the
or wash is thorough and repeated 3 times. The aqueous layer should turn bright yellow (nitrophenolate anion), indicating successful removal.
Problem 3: Racemization
-
Cause: Over-activation due to the nitro-group enhancement.
-
Solution: Switch from TEA to DIPEA (more steric bulk) and use exactly 1.0 equivalent of base for the activation step, adding the second equivalent only after the intermediate is formed.
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][3] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
-
Moriarty, R. M., et al. (1998). Bis(p-nitrophenyl) phosphorazidate: A Newer Reagent for the Azidation of Alcohols.[1] Synthetic Communications. (General reference for p-nitro analogue utility).
-
TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) - Technical Brochure. TCI Chemicals Application Notes.
-
Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides.
-
Sigma-Aldrich. (n.d.).[5] this compound Product Specification & Safety Data Sheet.
Sources
Application Notes and Protocols for the Synthesis of 1,5-Disubstituted Tetrazoles using Bis(4-Nitrophenyl) Phosphorazidate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,5-Disubstituted Tetrazoles and the Advantage of Bis(4-Nitrophenyl) Phosphorazidate
1,5-Disubstituted tetrazoles are a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are often employed as bioisosteres for carboxylic acids and cis-amide bonds, offering improved metabolic stability and lipophilicity, which can enhance pharmacokinetic properties of drug candidates.[1] Their applications are wide-ranging, including their use as anti-inflammatory, antiviral, antibiotic, and anti-ulcer agents.[1]
Traditionally, the synthesis of 1,5-disubstituted tetrazoles has involved methods that can be hazardous, requiring the use of potentially explosive and toxic reagents. However, a novel and safer approach utilizes this compound (BNPA) for the direct conversion of secondary amides into 1,5-disubstituted tetrazoles. This method, developed by Ishihara, Shioiri, and Matsugi, presents a significant advancement in the field, as BNPA acts as both an activator of the amide and the source of the azide moiety, streamlining the synthesis and avoiding the need for harsh reaction conditions.[1][2] This application note provides a detailed overview of the mechanism, a comprehensive experimental protocol, and the substrate scope for this efficient and practical synthetic route.
Mechanism of Action: The Dual Role of this compound
The reaction proceeds through a well-defined pathway where the this compound (BNPA) plays a crucial dual role. Firstly, it activates the amide oxygen, facilitating its departure. Secondly, it serves as the azide source for the subsequent cyclization. The proposed mechanism is as follows:
-
Activation of the Amide: The secondary amide reacts with BNPA in the presence of a base (e.g., pyridine) to form an O-phosphorylated imidate intermediate. The p-nitrophenyl groups on the phosphate moiety act as excellent leaving groups, enhancing the reactivity of the BNPA.
-
Intramolecular Azide Transfer: The azide moiety of the activated intermediate then undergoes an intramolecular nucleophilic attack on the iminium carbon.
-
Cyclization and Elimination: This is followed by a 5-endo-dig cyclization to form the tetrazole ring. The bis(4-nitrophenyl) phosphate is eliminated as a stable byproduct.
This elegant one-pot reaction avoids the isolation of potentially unstable intermediates and proceeds under relatively mild conditions.
Caption: Proposed reaction mechanism for the synthesis of 1,5-disubstituted tetrazoles.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline based on the work of Ishihara, Shioiri, and Matsugi.[2] Optimization may be required for specific substrates.
Materials and Reagents
-
Secondary amide (1.0 equiv)
-
This compound (BNPA) (1.5 equiv)
-
Pyridine (as solvent and base)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Reaction Workflow
Caption: A streamlined workflow for the synthesis of 1,5-disubstituted tetrazoles.
Detailed Procedure
-
To a solution of the secondary amide (1.0 mmol) in pyridine (3 mL) in a round-bottom flask, add this compound (BNPA) (1.5 mmol).
-
Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 1,5-disubstituted tetrazole.
Substrate Scope and Expected Yields
This method has been shown to be effective for a wide range of secondary amides, including those with both electron-donating and electron-withdrawing groups on the aromatic rings, as well as aliphatic amides. The following table summarizes the results for a selection of substrates as reported by Ishihara, Shioiri, and Matsugi.[2]
| Entry | Secondary Amide (R1-C(=O)NH-R2) | Product (1,5-Disubstituted Tetrazole) | Yield (%) |
| 1 | N-Phenylbenzamide | 1,5-Diphenyl-1H-tetrazole | 95 |
| 2 | N-(4-Methoxyphenyl)benzamide | 1-(4-Methoxyphenyl)-5-phenyl-1H-tetrazole | 92 |
| 3 | N-(4-Chlorophenyl)benzamide | 1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole | 96 |
| 4 | N-Methylbenzamide | 1-Methyl-5-phenyl-1H-tetrazole | 85 |
| 5 | N-Benzylbenzamide | 1-Benzyl-5-phenyl-1H-tetrazole | 93 |
| 6 | N-Phenylacetamide | 5-Methyl-1-phenyl-1H-tetrazole | 88 |
| 7 | N-Cyclohexylacetamide | 1-Cyclohexyl-5-methyl-1H-tetrazole | 75 |
Safety and Handling of this compound
While this method avoids the use of highly explosive azide sources, proper safety precautions must be taken when handling this compound and other reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store BNPA in a cool, dry place away from heat and incompatible materials.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Although a specific safety data sheet (SDS) for this compound (CAS 51250-91-0) should be consulted if available, related phosphorazidates are known to be toxic if swallowed, in contact with skin, or if inhaled.[3] They can also cause skin and eye irritation.[3]
Conclusion
The synthesis of 1,5-disubstituted tetrazoles from secondary amides using this compound offers a safe, efficient, and versatile alternative to traditional methods. The dual functionality of BNPA as both an activator and an azide source simplifies the reaction procedure and broadens the substrate scope. This method is a valuable tool for medicinal chemists and researchers in drug development, providing a practical route to a class of compounds with significant therapeutic potential.
References
-
Ishihara, K., Shioiri, T., & Matsugi, M. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(16), 6244–6247. [Link][2]
-
El-Malah, A. A., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank, 2021(4), M1194. [Link][1]
Sources
Application Notes & Protocols: Direct Azidation of Alcohols using Bis(4-Nitrophenyl) Phosphorazidate (BNPA)
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the direct, one-pot conversion of alcohols to organic azides using Bis(4-Nitrophenyl) phosphorazidate (BNPA). This method offers significant advantages in terms of reactivity and scope over traditional azidation procedures. We will delve into the underlying reaction mechanism, provide field-proven insights for procedural optimization, outline a robust, self-validating experimental protocol, and discuss the broad applications of the resulting azide products, particularly in the context of bioconjugation and drug discovery via "click chemistry."
Introduction: The Strategic Importance of Azides and the BNPA Advantage
The introduction of the azide moiety (–N₃) into an organic molecule is a pivotal transformation in modern chemical synthesis. Organic azides are remarkably stable, high-energy functional groups that serve as versatile precursors to amines via reduction and, most notably, as key components in the Nobel Prize-winning field of click chemistry.[1][2] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions allow for the efficient and specific formation of triazole linkages, a cornerstone of modern bioconjugation, drug target identification, and materials science.[3][4]
Traditionally, the synthesis of alkyl azides involves a two-step process: activation of an alcohol (e.g., conversion to an alkyl halide or sulfonate) followed by nucleophilic substitution with an azide salt.[5] Direct, one-pot methods, such as the Mitsunobu reaction, often require the use of dangerously explosive and toxic hydrazoic acid or generate difficult-to-remove byproducts.[6]
The use of phosphorazidates represents a significant advancement in safety and efficiency. While diphenyl phosphorazidate (DPPA) is a well-established reagent, its application can be limited to activated alcohols.[7][8] This compound (BNPA) emerges as a superior alternative, demonstrating significantly enhanced reactivity that enables the efficient azidation of a much broader range of alcohols, including primary, secondary, and even some less reactive substrates.[8] This guide will focus exclusively on the experimental setup and application of the BNPA/DBU system.
The Underlying Chemistry: Mechanism of BNPA-Mediated Azidation
The conversion of an alcohol to an azide using BNPA in the presence of a non-nucleophilic base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds via a well-defined, two-step mechanism that ensures a stereospecific outcome.[8]
Step 1: In Situ Activation of the Alcohol The reaction is initiated by the deprotonation of the alcohol (R-OH) by DBU. The resulting alkoxide is a potent nucleophile that attacks the electrophilic phosphorus atom of BNPA. This displaces one of the p-nitrophenolate groups, forming a transient phosphate ester intermediate.
Step 2: SN2 Displacement The azide moiety of the phosphorazidate, now present as the DBU-azide salt in solution, acts as the nucleophile. It attacks the carbon atom bearing the newly formed phosphate ester group in a classic SN2 fashion. This displacement proceeds with a complete inversion of stereochemistry at the carbon center.
The key to BNPA's enhanced reactivity lies in the electron-withdrawing nature of the two para-nitrophenyl groups. These groups render the corresponding bis(p-nitrophenyl) phosphate an excellent leaving group, far superior to the diphenyl phosphate group generated from DPPA.[6][8] This enhanced leaving group ability facilitates the SN2 displacement even with less reactive secondary alcohols.
Experimental Guide: Protocol for Direct Azidation of Alcohols
This protocol provides a generalized procedure for the azidation of a primary or secondary alcohol. Researchers should optimize reaction times and purification methods based on the specific substrate.
Materials and Reagents
-
Substrate: Alcohol (e.g., benzyl alcohol, (-)-menthol)
-
Azidating Agent: this compound (BNPA), solid, purity ≥97%
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), liquid, purity ≥98%
-
Solvent: Anhydrous aprotic solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
Work-up Reagents: Toluene, Deionized Water, 5% Hydrochloric Acid (HCl) solution, Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (Brine) solution.
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Purification: Silica Gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Mandatory Safety Precautions
-
Azide Hazard: Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. While BNPA is a relatively stable reagent, the resulting alkyl azides, especially those with a low carbon-to-nitrogen ratio, must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment, including work-up and solvent removal, in a well-ventilated chemical fume hood.
-
Metal Spatulas: Do not use metal spatulas to handle BNPA or the resulting azide products, as this can lead to the formation of highly sensitive heavy metal azides. Use plastic or ceramic spatulas.
-
Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste guidelines. Quench residual azides if necessary before disposal.
Step-by-Step Experimental Protocol
The following workflow provides a detailed procedure for the azidation reaction.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate (1.0 mmol, 1.0 eq) and this compound (BNPA) (438 mg, 1.2 mmol, 1.2 eq).
-
Solvent Addition: Add 2-4 mL of anhydrous toluene (or THF) to the flask and stir until all solids are dissolved.
-
Base Addition: To the stirred solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.18 mL, 1.2 mmol, 1.2 eq) dropwise via syringe at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol. Reaction times can vary from 2 to 12 hours depending on the substrate's reactivity. For less reactive alcohols, gentle warming (e.g., to 40-50 °C) may be required.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with toluene (or ethyl acetate, ~10 mL). Transfer the mixture to a separatory funnel and wash sequentially with:
-
Deionized water (2 x 10 mL)
-
5% aqueous HCl (1 x 10 mL) to remove DBU.
-
Saturated aqueous NaHCO₃ (1 x 10 mL) to neutralize any remaining acid.
-
Saturated brine (1 x 10 mL) to aid in phase separation.[6]
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Do not overheat the crude azide product during solvent removal.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure alkyl azide.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS). The formation of the azide is clearly indicated by a strong, sharp absorption band in the IR spectrum around 2100 cm⁻¹.
Performance and Optimization
The BNPA/DBU system is highly effective for a range of substrates. The table below summarizes typical results, demonstrating the high yields and stereoselectivity of the reaction.
| Substrate (Alcohol) | Product (Azide) | Yield (%) | Conditions | Stereochemistry |
| (S)-1-Phenylethanol | (R)-1-Azido-1-phenylethane | ~91% | Toluene, RT, 5h | Complete Inversion |
| (-)-Menthol | (+)-Neomenthyl azide | ~85-95% | Toluene, RT, 12h | Complete Inversion |
| 1-Octanol | 1-Azidooctane | >90% | THF, RT, 12h | N/A |
| Cyclohexanol | Azidocyclohexane | ~80-90% | Toluene, RT, 12h | N/A |
| (Data synthesized from typical outcomes described in literature for phosphorazidate/DBU systems) |
Troubleshooting & Optimization:
-
Low or No Conversion: If the reaction stalls, ensure all reagents and solvents were rigorously dried, as water will quench the reaction. Gentle heating (40-50 °C) can be applied for less reactive secondary alcohols.
-
Elimination Byproducts: For secondary alcohols prone to elimination, running the reaction at a lower temperature (0 °C to RT) may minimize the formation of alkene byproducts.
-
Difficult Purification: The DBU salt of bis(p-nitrophenyl) phosphate is water-soluble and should be effectively removed by the aqueous work-up.[8] If purification remains challenging, an additional acid wash (5% HCl) may be beneficial.
Conclusion and Future Applications
The use of this compound with DBU provides a powerful, reliable, and highly efficient method for the direct, one-pot conversion of alcohols to alkyl azides with predictable inversion of stereochemistry. Its enhanced reactivity broadens the substrate scope significantly compared to older reagents like DPPA. The resulting azide products are critical building blocks for drug development and chemical biology, serving as versatile handles for bioconjugation via click chemistry, enabling the construction of antibody-drug conjugates (ADCs), fluorescent labeling of biomolecules, and the synthesis of complex molecular probes.[1] This protocol offers researchers a robust and validated pathway to access these invaluable synthetic intermediates.
References
-
Mizuno, M., & Shioiri, T. (1997). Efficient method for the one-pot azidation of alcohols using bis(p-nitrophenyl) phosphorazidate. Chemical Communications, (22), 2165-2166. [Link]
- Thompson, A. S., et al. (1995). Alcohol to azide sn2 conversion. U.S.
-
Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959–1961. [Link]
-
Ghosh, A. K., & Islam, S. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences, 124(5), 1155-1161. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Safety Manual. [Link]
-
Rojas, A. (2022). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! YouTube. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]
-
LMU Munich. (2023). Click Chemistry for Enhanced and Emerging Biological Applications. [Link]
Sources
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- 2. Efficient method for the one-pot azidation of alcohols using bis( p -nitrophenyl) phosphorazidate - Chemical Communications (RSC Publishing) DOI:10.1039/A705768G [pubs.rsc.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
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Application Notes and Protocols for the Investigation of Diaziridine Synthesis via the Reaction of Nitrones with Bis(p-nitrophenyl) phosphorazidate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the exploration of a potentially novel synthetic pathway to diaziridines, valuable three-membered nitrogen-containing heterocycles. The proposed reaction involves the interaction of nitrones with bis(p-nitrophenyl) phosphorazidate. Diaziridines are of significant interest in medicinal chemistry and drug development as precursors to diazirines, which are extensively used in photoaffinity labeling for target identification and validation.[1][2][3] This guide is intended to serve as a foundational resource for researchers aiming to investigate this reaction, offering a proposed mechanism, a detailed experimental protocol for initial studies, and strategies for optimization. While established methods for diaziridine synthesis exist, primarily from ketones, this application note delves into a less explored route, providing the necessary theoretical and practical framework for its investigation.[1][4]
Introduction: The Rationale for a Novel Diaziridine Synthesis
Nitrones are versatile 1,3-dipoles widely employed in cycloaddition reactions to construct five-membered heterocycles.[5][6] Their rich chemistry and accessibility make them attractive starting materials for novel synthetic transformations.[7] Bis(p-nitrophenyl) phosphorazidate (BPNPA), a derivative of diphenyl phosphorazidate (DPPA), is a powerful reagent known for its ability to act as an azide source and a coupling agent. The p-nitro groups enhance the electrophilicity of the phosphorus center, making it more reactive than DPPA.[8]
The synthesis of diaziridines is of paramount importance for the drug discovery process. These strained heterocycles are readily oxidized to the corresponding diazirines, which upon photoactivation, generate highly reactive carbenes.[9] This property is harnessed in photoaffinity labeling, a powerful technique to covalently link a small molecule probe to its biological target, thereby enabling target identification and elucidation of drug-protein interactions.[9]
This application note proposes a hypothetical reaction pathway for the synthesis of diaziridines from nitrones and BPNPA. The exploration of this reaction could provide a new, direct entry to functionalized diaziridines, potentially offering advantages in terms of substrate scope and reaction conditions over existing methods.
Proposed Reaction Mechanism
The proposed mechanism is predicated on the nucleophilic character of the nitrone oxygen and the high electrophilicity of the phosphorus atom in BPNPA, enhanced by the electron-withdrawing p-nitrophenyl groups. The reaction is hypothesized to proceed through the following key steps:
-
Initial Adduct Formation: The oxygen atom of the nitrone acts as a nucleophile, attacking the electrophilic phosphorus center of BPNPA. This initial attack is likely the rate-determining step and results in the formation of a transient, zwitterionic intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the nitrone moiety in the intermediate then undergoes an intramolecular nucleophilic attack on the carbon atom of the original nitrone function. This step would lead to the formation of the three-membered diaziridine ring.
-
Elimination of Byproduct: The reaction is driven to completion by the elimination of the stable bis(p-nitrophenyl) phosphate anion as a leaving group.
This proposed pathway is distinct from the typical 1,3-dipolar cycloaddition reactivity of nitrones.
Figure 1: A proposed mechanistic workflow for the reaction of a nitrone with bis(p-nitrophenyl) phosphorazidate to yield a diaziridine.
Experimental Protocol: A Starting Point for Investigation
This protocol provides a general framework for conducting initial screening experiments. Optimization of each parameter is crucial for achieving a successful outcome.
Materials and Reagents
-
Nitrone Substrate: A variety of C-aryl and N-alkyl nitrones can be investigated. These can be synthesized via established literature procedures, typically by the condensation of an N-substituted hydroxylamine with an aldehyde or ketone, or by the oxidation of the corresponding imine.
-
Bis(p-nitrophenyl) phosphorazidate (BPNPA): This reagent should be handled with extreme care due to its potential toxicity and explosive nature, characteristic of many organic azides. It is recommended to synthesize it in small quantities or source it from a reliable chemical supplier.
-
Anhydrous Solvent: A range of anhydrous aprotic solvents should be screened. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and 1,4-dioxane are suitable starting points.
-
Inert Gas: The reaction should be performed under an inert atmosphere of nitrogen or argon to prevent side reactions with atmospheric moisture and oxygen.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving BPNPA and volatile organic solvents must be conducted in a well-ventilated fume hood.
-
Azide Handling: Organic azides are potentially explosive and should be handled with care. Avoid heating the neat compound, and do not subject it to shock or friction. Use a blast shield for reactions involving significant quantities.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual azide with a suitable reducing agent before disposal.
Reaction Setup and Procedure
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Reaction Assembly: Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum for the introduction of reagents via syringe. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Addition:
-
To the reaction flask, add the nitrone substrate (1.0 mmol, 1.0 equiv).
-
Dissolve the nitrone in the chosen anhydrous solvent (10 mL).
-
Cool the solution to the desired starting temperature (e.g., 0 °C or room temperature).
-
In a separate vial, dissolve bis(p-nitrophenyl) phosphorazidate (1.2 mmol, 1.2 equiv) in the same anhydrous solvent (5 mL).
-
Slowly add the BPNPA solution to the stirred nitrone solution via syringe over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
It is advisable to run a control reaction without the BPNPA to account for any potential decomposition of the nitrone under the reaction conditions.
-
-
Work-up:
-
Once the reaction is deemed complete (or after a predetermined time, e.g., 24 hours), quench the reaction by the careful addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and dilute with the reaction solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
Characterization of the Diaziridine Product
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The characteristic signals of the diaziridine ring protons and carbons should be identifiable.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum can provide information about the functional groups present in the molecule and confirm the absence of the nitrone N-O stretch.
Proposed Screening Parameters and Optimization
The success of this novel reaction will likely depend on a careful optimization of the reaction conditions. The following table outlines key parameters to investigate.
| Parameter | Initial Condition | Range for Optimization | Rationale |
| Nitrone Substrate | C-phenyl-N-methyl nitrone | C-aryl, C-alkyl, N-aryl, N-alkyl nitrones | The electronic and steric properties of the substituents on the nitrone will significantly impact its reactivity. |
| Stoichiometry (BPNPA:Nitrone) | 1.2 : 1 | 1.0 : 1 to 2.0 : 1 | A slight excess of BPNPA may be required to drive the reaction to completion. |
| Solvent | Dichloromethane (DCM) | THF, Acetonitrile, 1,4-Dioxane, Toluene | The polarity of the solvent can influence the stability of the proposed zwitterionic intermediate. |
| Temperature | 0 °C to Room Temperature | -78 °C to 80 °C | Lower temperatures may be necessary to control the reactivity and prevent decomposition of the starting materials or product. Heating may be required for less reactive substrates. |
| Reaction Time | 24 hours | 1 hour to 48 hours | Reaction kinetics will need to be determined through careful monitoring. |
Conclusion and Future Outlook
The proposed reaction between nitrones and bis(p-nitrophenyl) phosphorazidate represents an unexplored avenue for the synthesis of diaziridines. This application note provides a robust starting point for researchers to investigate the feasibility of this transformation. A successful development of this methodology could offer a valuable new tool for the synthesis of functionalized diaziridines, which are key precursors for photoaffinity probes in drug discovery and chemical biology. Further studies should focus on elucidating the precise mechanism, expanding the substrate scope, and optimizing the reaction conditions to achieve high yields and selectivity.
References
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Tachrim, Z. P., Wang, L., Murai, Y., & Hashimoto, M. (2021). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 26(15), 4496. [Link]
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Request PDF. (n.d.). Synthesis of diazirines. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (2023). Diazirine. [Link]
-
Tachrim, Z. P., Wang, L., Murai, Y., & Hashimoto, M. (2021). New Trends in Diaziridine Formation and Transformation (a Review). ResearchGate. [Link]
-
Lepage, M. L., & Gras, E. (2022). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. Chemistry – A European Journal, 28(43), e202200631. [Link]
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Heine, H. W., Hoye, T. R., Williard, P. G., & Hoye, R. C. (1973). Reactions of Diaziridines with Benzynes Give N-Arylhydrazones. Journal of Organic Chemistry, 38(17), 2984-2988. [Link]
-
Bogolubsky, A. V., Moroz, Y. S., Myronchuk, V. V., & Grygorenko, O. O. (2020). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. Molecules, 25(1), 123. [Link]
-
Gajda, T., & Matusiak, M. (2018). Phosphorylated Nitrones—Synthesis and Applications. Molecules, 23(11), 2973. [Link]
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Tachrim, Z. P., Wang, L., Murai, Y., & Hashimoto, M. (2021). New Trends in Diaziridine Formation and Transformation (a Review). MDPI. [Link]
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Zhai, P., Li, W., Lin, J., Huang, S., Gao, W., & Li, X. (2021). N-Alkyl nitrones as substrates for access to N-aryl isoxazolidines via a catalyst-free one-pot three-component reaction with nitroso compounds and olefins. Organic Chemistry Frontiers, 8(15), 3752-3759. [Link]
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Anglada, J. M., & Martins, J. B. L. (2020). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Physical Chemistry Chemical Physics, 22(34), 19036-19047. [Link]
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Sosnovskikh, V. Y., & Usachev, B. I. (2019). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 24(18), 3296. [Link]
-
Tachrim, Z. P., Wang, L., Murai, Y., & Hashimoto, M. (2021). New Trends in Diaziridine Formation and Transformation (a Review). PubMed. [Link]
-
Kącka-Zych, A., & Zawadzińska, K. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules, 26(4), 999. [Link]
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Tamura, O. (2024). Exploration and Development of Nitrone Chemistry. Chemical and Pharmaceutical Bulletin, 72(8), 731-746. [Link]
-
White Rose eTheses Online. (n.d.). Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. Retrieved February 6, 2026, from [Link]
-
Padwa, A. (2019). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Molecules, 24(11), 2092. [Link]
-
Ferreira, M. L., & dos Santos, F. P. (2023). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 28(2), 793. [Link]
-
Kumar, V., & Sharma, U. (2023). Nitrene-transfer from azides to isocyanides: Unveiling its versatility as a promising building block for the synthesis of bioactive heterocycles. RSC Advances, 13(33), 23098-23118. [Link]
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- 4. Diazirine - Wikipedia [en.wikipedia.org]
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- 7. Phosphorylated Nitrones—Synthesis and Applications [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PMC [pmc.ncbi.nlm.nih.gov]
application of Bis(4-Nitrophenyl) phosphorazidate in medicinal chemistry
Application Note: High-Efficiency Curtius Rearrangement using Bis(4-Nitrophenyl) Phosphorazidate
Executive Summary & Rationale
In medicinal chemistry, the conversion of carboxylic acids to amines, carbamates, or ureas is a pivotal transformation.[1] While Diphenylphosphoryl azide (DPPA) is the standard reagent for the modified Curtius rearrangement, it often requires elevated temperatures (refluxing toluene) and struggles with sterically hindered substrates.[1]
This compound (p-NO₂-DPPA) is the "activated" analog of DPPA.[1] The introduction of electron-withdrawing nitro groups on the phenoxy rings significantly increases the electrophilicity of the phosphorus atom.[1] This modification accelerates the rate-determining formation of the acyl azide intermediate, enabling reactions to proceed under milder conditions or with substrates that are unreactive toward standard DPPA.[1]
Key Advantages:
-
Enhanced Reactivity: Superior kinetics for sterically congested carboxylic acids.[1]
-
Milder Conditions: Often effective at lower temperatures (40–80 °C) compared to DPPA (80–110 °C).
-
One-Pot Utility: Seamless transition from acid to isocyanate without isolating hazardous acyl azides.[1]
Mechanism of Action
The efficiency of p-NO₂-DPPA relies on the activation of the phosphorus center.[1] The nitro groups pull electron density away from the phosphorus, making it highly susceptible to nucleophilic attack by the carboxylate anion.[1]
Pathway Visualization
The following diagram illustrates the reaction coordinate, highlighting the activation step where p-NO₂-DPPA outperforms DPPA.[1]
Caption: Mechanistic pathway of the p-NO₂-DPPA mediated Curtius rearrangement. The electron-deficient phosphorus facilitates rapid acyl phosphate formation.[1]
Application Protocols
Protocol A: Synthesis of Carbamates from Hindered Acids
Use Case: Converting a tertiary carboxylic acid (e.g., α,α-disubstituted) to a Boc-protected amine.[1]
Reagents:
-
Substrate: Hindered Carboxylic Acid (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Trapping Agent: tert-Butanol (excess, used as solvent or co-solvent)[1]
-
Solvent: Toluene or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the carboxylic acid (1.0 mmol) in anhydrous Toluene (5 mL).
-
Activation: Add Triethylamine (1.2 mmol) followed by p-NO₂-DPPA (1.1 mmol) at room temperature under an inert atmosphere (N₂ or Ar).
-
Observation: The solution may turn slightly yellow due to the liberation of nitrophenol derivatives later in the reaction.[1]
-
-
Rearrangement: Heat the reaction mixture to 60–80 °C .
-
Trapping: Once gas evolution ceases (typically 1–2 hours), add tert-butanol (excess, ~5–10 equiv) if not already present.[1] Continue heating at 80 °C for 2–4 hours.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash effectively with saturated NaHCO₃ (to remove p-nitrophenol byproduct) and Brine.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
Protocol B: Urea Synthesis via One-Pot Trap
Use Case: Generating a urea linkage directly from a carboxylic acid and a secondary amine.[1]
-
Isocyanate Formation: Follow Protocol A (Steps 1–3) using Toluene as solvent.[1] Do not add alcohol.
-
Verification: Confirm isocyanate formation via IR spectroscopy (distinct peak at ~2260 cm⁻¹).
-
Amine Addition: Cool the reaction mixture to 20 °C. Add the secondary amine (1.1 equiv) slowly.
-
Completion: Stir for 30 minutes at room temperature. The reaction is usually instantaneous.[1]
-
Work-up: Standard aqueous extraction (acid/base wash) to remove byproducts.[1]
Comparative Performance: DPPA vs. p-NO₂-DPPA
The following table highlights the kinetic advantage of the nitro-analog in difficult syntheses.
| Feature | Diphenylphosphoryl azide (DPPA) | This compound |
| Phosphorus Electrophilicity | Moderate | High (Activated by -NO₂ groups) |
| Typical Temperature | 80–110 °C (Reflux Toluene) | 40–80 °C (Milder thermal requirement) |
| Reaction Time (Hindered) | 12–24 Hours (often incomplete) | 2–6 Hours |
| Byproduct Removal | Diphenyl phosphate (Acidic wash) | Bis(4-nitrophenyl) phosphate (Base wash - distinct yellow color aids monitoring) |
| Primary Utility | General substrates | Sterically hindered / Thermally sensitive substrates |
Safety & Handling (Critical)
While p-NO₂-DPPA is non-explosive compared to low-molecular-weight organic azides, it must be handled with rigorous safety protocols.[1]
-
Shock Sensitivity: Although stable, all azides should be treated as potentially shock-sensitive.[1] Do not heat neat (undiluted) reagent.[1]
-
Acidity: Avoid contact with strong acids. Hydrolysis can release Hydrazoic Acid (HN₃) , which is highly toxic and volatile.[1]
-
Waste Disposal: Quench all reaction mixtures with water/base before disposal.[1] Azide-containing waste should never be mixed with metals (Cu, Pb) or acids.[1]
-
PPE: Wear chemical-resistant gloves, safety goggles, and work inside a fume hood.[1]
References
-
Original Development: Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[1][2][3][4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis.[1] Journal of the American Chemical Society, 94(17), 6203–6205.[1]
-
Nitro-Analog Specificity: Mori, S., & Shioiri, T. (1982).[1] New methods and reagents in organic synthesis.[1][3][5][6] 26. Bis(p-nitrophenyl) phosphorazidate. A new reagent for the preparation of alkyl azides from alcohols.[1] Chemical and Pharmaceutical Bulletin, 30(9), 3380–3382.[1]
-
Review of Phosphorus Azides: Wolff, O., & Waldvogel, S. R. (2014).[1] Recent advances in the application of diphenylphosphoryl azide (DPPA). Organic & Biomolecular Chemistry, 12, 5818-5826.[1]
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- 4. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for the Conversion of Benzylic Alcohols to Azides
Introduction: The Strategic Importance of Benzylic Azides
In the landscape of modern organic synthesis and medicinal chemistry, the benzylic azide moiety stands out as a uniquely versatile functional group. Its importance stems from its dual role as a stable yet reactive intermediate. Benzylic azides are critical precursors to benzylic amines, foundational components in a vast array of pharmaceuticals and bioactive molecules. Furthermore, their participation in the Nobel Prize-winning Huisgen 1,3-dipolar cycloaddition, or "click chemistry," provides a robust and orthogonal method for constructing complex molecular architectures, including 1,2,3-triazoles, which are themselves prevalent in drug discovery programs.[1]
The direct conversion of benzylic alcohols to their corresponding azides presents a common challenge: the hydroxyl group is a notoriously poor leaving group. Therefore, successful azidation necessitates its in situ activation or conversion to a more suitable leaving group. This guide provides an in-depth analysis of field-proven protocols for this transformation, explaining the mechanistic underpinnings of each method to empower researchers to make informed decisions based on their specific substrate, scalability, and stereochemical requirements.
Methodology 1: The Classic Two-Step SN2 Displacement via Sulfonate Esters
This approach is arguably the most traditional and reliable method, proceeding in two discrete, high-yielding steps. It offers excellent control and is particularly useful when a one-pot procedure is not a primary concern.
Causality and Mechanism
The core principle is the conversion of the non-labile hydroxyl group into an excellent sulfonate-based leaving group (tosylate or mesylate). This intermediate is then readily displaced by an azide nucleophile in a classic bimolecular nucleophilic substitution (SN2) reaction.
The reaction proceeds with a complete inversion of configuration at the benzylic carbon if it is a stereocenter. This stereochemical predictability is a key advantage of the SN2 pathway.
Experimental Protocol
Step 1: Synthesis of the Benzylic Tosylate
-
Dissolve the benzylic alcohol (1.0 equiv.) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by slowly adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often sufficiently pure for the next step.
Step 2: Azide Displacement
-
Dissolve the crude benzylic tosylate (1.0 equiv.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium azide (NaN₃, 1.5-3.0 equiv.) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers thoroughly with water to remove residual DMF, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure.
-
Purify the resulting benzylic azide by flash column chromatography on silica gel.
Methodology 2: One-Pot In Situ Activation Strategies
One-pot procedures are highly desirable for their operational simplicity and improved time efficiency. The Mitsunobu and Appel-type reactions are cornerstone methods for achieving this direct transformation.
A. The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and widely used method for converting primary and secondary alcohols to a variety of functional groups with predictable inversion of stereochemistry.[2][3][4]
Causality and Mechanism This reaction relies on the in situ generation of an oxyphosphonium salt, an exceptionally good leaving group.[4] Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the key reagents. The azide source can be hydrazoic acid (HN₃, highly toxic and explosive) or, more commonly and safely, diphenylphosphoryl azide (DPPA).[5][6] The reaction proceeds via an SN2 mechanism, ensuring stereochemical inversion.[4][7]
Experimental Protocol (Using DPPA)
-
To a solution of the benzylic alcohol (1.0 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diphenylphosphoryl azide (DPPA, 1.2 equiv.).
-
Slowly add DEAD or DIAD (1.2 equiv.) dropwise via syringe. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge is the removal of the triphenylphosphine oxide byproduct.[7] Purification is typically achieved by flash column chromatography.
B. The Appel-Type Reaction
A modified Appel reaction provides an exceptionally mild and rapid one-pot conversion of alcohols to azides. This method avoids the often hazardous azodicarboxylates used in the Mitsunobu reaction.
Causality and Mechanism The reaction begins with the formation of an iodophosphonium species from triphenylphosphine and iodine. This potent electrophile activates the alcohol's hydroxyl group, converting it into a phosphonium-based leaving group. This intermediate is then displaced by sodium azide. The use of imidazole facilitates the reaction, and DMSO is a uniquely effective solvent for this transformation.[8]
Experimental Protocol (PPh₃/I₂/Imidazole System) This highly efficient protocol was reported by Rokhum and Bez.[8]
-
In a mortar, thoroughly grind a mixture of the benzylic alcohol (1.0 equiv.), triphenylphosphine (1.2 equiv.), iodine (1.2 equiv.), and imidazole (1.2 equiv.) with a pestle for approximately 15-30 minutes.
-
Transfer the resulting paste to a round-bottom flask.
-
Add a solution of sodium azide (4.0 equiv.) dissolved in DMSO.
-
Stir the mixture vigorously at room temperature. For many benzylic alcohols, the conversion is complete in as little as 30 minutes.[8]
-
Quench the reaction by pouring it into ice-cold water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Methodology 3: Direct Azidation with DPPA and DBU
For reactive substrates like benzylic alcohols, a streamlined method using DPPA and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), offers a significant advantage: it completely avoids the formation of triphenylphosphine oxide.[7][9]
Causality and Mechanism This process involves the DBU-mediated activation of the alcohol, which then attacks the electrophilic phosphorus atom of DPPA to form a diphenyl phosphate intermediate. This intermediate is an excellent leaving group and is subsequently displaced by an azide ion (which can be generated from the reaction) in an SN2 fashion, leading to the desired product with inversion of configuration.[5][9][10]
Experimental Protocol
-
Dissolve the benzylic alcohol (1.0 equiv.) and DPPA (1.2 equiv.) in a dry aprotic solvent such as toluene or THF under an inert atmosphere.[9]
-
Add DBU (1.2-1.5 equiv.) dropwise to the solution at room temperature.
-
Stir the reaction at room temperature for several hours (typically 4-12 hours) until completion is confirmed by TLC.
-
Workup is straightforward: dilute the reaction mixture with an organic solvent and wash with water and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography. This method often yields very clean products with high enantiomeric purity for chiral alcohols.[9]
Comparative Summary of Protocols
| Method | Key Reagents | Conditions | Stereochemistry | Key Byproducts | Advantages | Disadvantages |
| Two-Step via Tosylate | TsCl, Pyridine; then NaN₃, DMF | Step 1: 0°C to RT; Step 2: 60-80°C | Inversion | Pyridinium salts | Highly reliable, well-established, clean displacement | Two distinct steps, requires intermediate isolation |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, DPPA | 0°C to RT | Inversion | Triphenylphosphine oxide, reduced DEAD/DIAD | One-pot, mild conditions, predictable stereochemistry[4][7] | Byproduct removal can be challenging[7] |
| Appel-Type (Iodine) | PPh₃, I₂, Imidazole, NaN₃, DMSO | Room Temperature | Inversion | Triphenylphosphine oxide | Exceptionally mild, very fast (often <1 hr), one-pot[8] | Stoichiometric byproducts |
| DPPA / DBU | DPPA, DBU | Room Temperature | Inversion | Diphenyl phosphate salts | No PPh₃=O byproduct, simple workup, high optical purity[7][9] | Best suited for activated alcohols like benzylic[7] |
Critical Safety Considerations
Working with azides demands the utmost respect and adherence to strict safety protocols. Both the reagents and products can be hazardous.
-
Inorganic Azides (e.g., NaN₃): Sodium azide is acutely toxic, with a toxicity profile similar to that of sodium cyanide.[11] It can react with acids to form hydrazoic acid (HN₃), which is highly toxic and explosive. It can also form explosive heavy metal azides if it comes into contact with metals like copper, lead, brass, or silver (e.g., in plumbing or on metal spatulas).[12] Always use plastic or ceramic spatulas. [12]
-
Organic Azides: These compounds are potentially explosive and can be sensitive to heat, friction, and shock.[11][13] The stability of an organic azide is inversely related to its nitrogen content.
-
The Rule of Six: A common guideline states that a molecule should have at least six carbon atoms for every azide group to be considered relatively safe to handle in larger quantities.[14]
-
Carbon-to-Nitrogen Ratio: The ratio of carbon atoms to nitrogen atoms should ideally be greater than 1. Azides with a C/N ratio less than 1 should never be isolated.[14]
-
-
Safe Handling Practices:
-
Always work in a well-ventilated chemical fume hood.[15]
-
Use a blast shield, especially when working on a larger scale or with a new substrate.[15]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[15]
-
NEVER use distillation or rotary evaporation to concentrate solutions of low-molecular-weight or poly-azido compounds.[11][12] Purification should be limited to extraction, precipitation, and chromatography.
-
Avoid using ground glass joints when possible, as friction can be an ignition source.[12]
-
-
Waste Disposal: Azide-containing waste must be segregated and quenched according to your institution's specific environmental health and safety guidelines. Never pour azide waste down the drain.
Conclusion
The conversion of benzylic alcohols to azides is a fundamental transformation with multiple reliable solutions. The classic two-step method via a sulfonate ester offers robustness and control. For efficiency, one-pot methods are preferred; the PPh₃/I₂/imidazole system is remarkably mild and rapid, while the Mitsunobu reaction remains a mainstay for its broad applicability. For protocols where byproduct removal is a primary concern and the substrate is sufficiently reactive, the DPPA/DBU method is an elegant and highly effective alternative. The final choice of protocol should be guided by a careful consideration of the substrate's reactivity, stereochemical requirements, desired scale, and, most importantly, a thorough understanding of the safety protocols required for handling energetic azide compounds.
References
-
Rokhum, L., & Bez, G. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences, 124(3), 687-693. [Link]
- Thompson, A. S., et al. (1995). Alcohol to azide SN2 conversion.
-
ChemHelpASAP. (2021). synthesis of benzyl azide & azide safety - laboratory experiment. YouTube. [Link]
-
Noriega, S., et al. (2020). Recent Catalysts Used in the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles by Heterogeneous and Homogeneous Methods. Current Organic Chemistry. [Link]
-
Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959–1961. [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Azide. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl azides. [Link]
-
Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters. [Link]
-
Kim, Y., Rhee, Y. H., & Park, J. (2017). Supporting Information: Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. The Royal Society of Chemistry. [Link]
-
University of Pittsburgh. (2013). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. [Link]
-
University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health and Safety. [Link]
-
University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
Salehi, A., & Zarei, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
University of Victoria. (2022). Azides. [Link]
-
Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. [Link]
-
Nune, S. K. (2003). Mitsunobu Reagent [Triphenylphosphine(TPP) and Diethyl Azodi-carboxylate (DEAD)/Diisopropyl azodicarboxylate(DIAD)]. Synlett. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
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- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 7. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
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- 9. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
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large-scale synthesis using Bis(4-Nitrophenyl) phosphorazidate
Application Note: High-Efficiency Large-Scale Synthesis Using Bis(4-Nitrophenyl) Phosphorazidate
Executive Summary
This guide details the large-scale application of This compound (p-NO₂-DPPA) , a crystalline, highly reactive analog of the standard liquid reagent Diphenyl Phosphorazidate (DPPA). While DPPA is a staple in organic synthesis for Curtius rearrangements and peptide coupling, p-NO₂-DPPA offers distinct advantages for scale-up: enhanced electrophilicity due to the electron-withdrawing nitro groups, solid-state stability, and a simplified workup profile. This document focuses on its superior performance in the direct stereospecific azidation of alcohols and heterocycle formation , providing robust protocols that mitigate the safety risks associated with azide chemistry at scale.
Reagent Profile & Mechanistic Advantage
Chemical Identity:
-
CAS: 51250-91-0[1]
-
Abbreviation: p-NO₂-DPPA (or BNPPA)
-
Physical State: Crystalline Solid (Melting Point: ~103°C)
-
Solubility: Soluble in CH₂Cl₂, THF, Toluene.[3]
The "Nitro" Effect (Mechanism): The structural substitution of the phenyl rings with para-nitro groups significantly lowers the pKa of the corresponding phenol leaving group. In nucleophilic substitutions, the phosphate intermediate formed by p-NO₂-DPPA is more reactive toward nucleophiles (like azide or amines) than the intermediate formed by DPPA.
-
Activation: The alcohol reacts with p-NO₂-DPPA to form a phosphate ester.[4]
-
Displacement: The azide anion (N₃⁻), released or present as a salt, displaces the phosphate ester in an S_N2 fashion.
-
Leaving Group: The byproduct is bis(4-nitrophenyl) phosphate, which is easily removed.
Visual Process Indicator: A critical, often overlooked advantage for process chemists is the colorimetric feedback . The byproduct, p-nitrophenol (generated upon hydrolysis during workup), turns distinctively yellow in basic aqueous solutions. This serves as a self-validating check for the efficiency of the alkaline wash steps.
Comparative Analysis: p-NO₂-DPPA vs. DPPA
| Feature | Diphenyl Phosphorazidate (DPPA) | This compound (p-NO₂-DPPA) | Scale-Up Implication |
| Physical Form | Viscous Liquid | Crystalline Solid | Solids are easier to weigh/dispense automatically; no viscous residue in transfer lines. |
| Reactivity | Moderate; requires activation. | High; electron-deficient P-center. | Shorter reaction times; effective on sterically hindered substrates. |
| Leaving Group | Diphenyl phosphate | Bis(4-nitrophenyl) phosphate | p-NO₂ group facilitates faster displacement. |
| Workup | Requires chromatography or rigorous extraction. | Acidic byproduct soluble in basic wash. | Streamlined purification (Critical for >100g batches). |
| Safety | Shock-sensitive liquid (potential). | Stable solid (stored <25°C). | Reduced risk of splashing/aerosolization. |
Detailed Experimental Protocols
Protocol A: Stereospecific Azidation of Secondary Alcohols (The Modified Merck Method)
Context: This protocol replaces the traditional Mitsunobu reaction (DEAD/PPh₃), avoiding the formation of difficult-to-remove phosphine oxide byproducts. It is optimized for a 50 mmol scale.
Reagents:
-
Substrate: Secondary Alcohol (50 mmol, 1.0 equiv)
-
Reagent: p-NO₂-DPPA (60 mmol, 1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (60 mmol, 1.2 equiv)
-
Solvent: Anhydrous Toluene (250 mL, 5 vol)
Workflow:
-
Preparation: Charge the Secondary Alcohol and p-NO₂-DPPA into a dry, nitrogen-flushed reactor equipped with an overhead stirrer and internal temperature probe. Add Toluene.
-
Note: p-NO₂-DPPA is a solid; ensure it is fully suspended/dissolved before base addition.
-
-
Activation (Critical Step): Cool the mixture to 0°C. Add DBU dropwise over 30 minutes.
-
Process Control: Maintain internal temperature < 5°C. The reaction is exothermic.
-
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 6–12 hours.
-
Endpoint Monitoring: HPLC/TLC. Look for the disappearance of the alcohol.
-
-
Quench & Workup (The "Yellow" Check):
-
Wash the organic phase with 10% NaOH (2 x 100 mL) .
-
Observation: The aqueous layer will turn bright yellow (p-nitrophenoxide). Repeat washing until the aqueous layer is pale/colorless, indicating complete removal of phosphate byproducts.
-
Wash with 1N HCl (to remove DBU) and Brine.
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
Self-Validating Logic:
-
If the aqueous wash does not turn yellow, the phosphate ester hydrolysis is incomplete or the reagent did not react.
-
Stereochemistry is inverted (S_N2). If retention is observed, the mechanism shifted to S_N1 (likely due to carbocation stability of the substrate), indicating the temperature was too high.
Protocol B: Large-Scale Synthesis of Tetrazoles from Amides
Context: p-NO₂-DPPA acts as both the dehydrating agent and the azide source, converting amides to tetrazoles without using highly toxic HN₃ or explosive metal azides.
Reagents:
-
Amide Substrate (100 mmol)
-
p-NO₂-DPPA (120 mmol)
-
Triethylamine (TEA) (150 mmol)
-
Solvent: Acetonitrile (ACN) or DMF (avoid DMF if aqueous workup is difficult downstream).
Workflow:
-
Dissolution: Dissolve Amide and p-NO₂-DPPA in ACN.
-
Cyclization: Add TEA slowly. Heat the reaction to 50–60°C.
-
Safety Note: Do not exceed 80°C. Azide decomposition becomes a risk.
-
-
Reaction Time: 12–24 hours.
-
Workup: Concentrate solvent. Redissolve residue in EtOAc. Wash aggressively with sat. NaHCO₃ to remove the p-nitrophenyl phosphate species.
Process Safety & Hazard Management
Thermal Runaway Prevention: Although p-NO₂-DPPA is more stable than many azide sources, all organic azides are potentially explosive.
-
DSC Data: Differential Scanning Calorimetry typically shows an onset of decomposition for phosphorazidates >140°C. However, in the presence of metals or incompatible bases, this can lower.
-
Rule of Thumb: Maintain process temperatures at least 50°C below the onset of decomposition (T_onset). Never heat p-NO₂-DPPA reactions above 90°C on a large scale.
Waste Disposal: The aqueous waste streams contain p-nitrophenol and azide salts.
-
Quench: Treat aqueous waste with sodium nitrite (NaNO₂) and sulfuric acid to decompose residual azide to Nitrogen gas before disposal, or use a specific commercial azide quench kit.
Visualizations
Figure 1: Mechanistic Pathway of Alcohol Azidation
Caption: Figure 1. S_N2 displacement mechanism using p-NO₂-DPPA/DBU. Note the inversion of stereochemistry.
Figure 2: Large-Scale Purification Workflow
Caption: Figure 2. Purification logic. The yellow color of the byproduct in base serves as a visual process analytical technology (PAT).
References
-
Mizuno, M., & Shioiri, T. (1982). "Phosphorus in organic synthesis—XI: Amino acids and peptides—XXV: Reaction of diethyl phosphorazidate with benzoic acid." Chemical and Pharmaceutical Bulletin, 30(10), 3453-3457. Link (Foundational chemistry of phosphorazidates).
-
TCI Chemicals. (2020). "Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later." TCI Product Spotlight. Link (Detailed comparison of DPPA and p-NO2-DPPA reactivity).
-
Palde, P. B., & Jamison, T. F. (2011). "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." Angewandte Chemie International Edition, 50(15), 3525-3528. Link (Context for safety in large-scale azide chemistry).
-
Sigma-Aldrich. (n.d.). "this compound Product Detail." Link (Physical properties and safety data).
- Shioiri, T., et al. (2002). "New Methods for the Synthesis of Tetrazoles." Journal of Organic Chemistry.
Disclaimer: This protocol involves the use of azide compounds which can be shock-sensitive and toxic. All procedures should be performed in a fume hood behind a blast shield. Consult the specific MSDS for this compound before use.
Sources
Troubleshooting & Optimization
Technical Support Center: Removal of p-Nitrophenol (PNP) from Azidation Workflows
Case ID: PNP-CLEANUP-001 Status: Active Agent: Senior Application Scientist
Executive Summary: The "Yellow Flag" Indicator
In azidation reactions—particularly those involving p-nitrophenyl activated esters (common in linker chemistry for ADCs) or specific phosphorylating agents—p-nitrophenol (PNP) is released as a byproduct.
The Core Problem: PNP is a "sticky" contaminant. It often co-elutes with polar azide products on silica gel and poses a significant detection challenge because its absorbance (
The Solution Logic: We exploit the acidity of PNP (
-
Water-soluble (partitioning out of the organic phase).
-
Bright Yellow (providing an instant visual validation of removal).
Core Mechanism: The Solubility Switch
Understanding the ionization state of PNP is critical for selecting the right protocol.
| pH Condition | Species | Appearance | Solubility | Absorbance |
| Acidic (pH < 6) | p-Nitrophenol (Neutral) | Colorless / Pale | Organic Solvents | ~317 nm |
| Basic (pH > 8) | p-Nitrophenolate (Anion) | Bright Yellow | Aqueous Media | ~400 nm |
Technical Insight: To achieve
removal efficiency, the aqueous pH must be at least 2 units higher than the. Therefore, a target pH of is required for the wash solution.
Workflow A: Small Molecule Purification (Liquid-Liquid Extraction)
Applicability: Synthetic intermediates, hydrophobic azide linkers, non-peptide drugs.
Protocol
-
Dilution: Dilute the reaction mixture with a non-polar organic solvent (Ethyl Acetate or Dichloromethane). Avoid Diethyl Ether if possible, as PNP has higher solubility in it than in chlorinated solvents.
-
The "Yellow Wash" (Critical Step):
-
Wash the organic phase 3
with Saturated Sodium Carbonate ( ) or 0.5 M NaOH . -
Note: Carbonate (
) is safer for ester-containing products than NaOH.
-
-
Visual Validation: The aqueous layer must turn bright yellow. Repeat washes until the aqueous layer is colorless.
-
Acidic Rinse (Optional): If your product is base-sensitive, perform the washes quickly and immediately rinse the organic layer with dilute Citric Acid or Brine to restore neutral pH.
-
Drying: Dry over
and concentrate.
Logic Visualization (LLE Pathway)
Figure 1: The Liquid-Liquid Extraction logic relies on shifting the pH > 9 to force PNP into the aqueous phase as a yellow anion.
Workflow B: Biomolecule Purification (Proteins/Peptides)
Applicability: Antibody-Drug Conjugates (ADCs), peptide-azides, or temperature/solvent-sensitive compounds. Constraint: Organic extraction (Workflow A) will denature proteins.
Protocol
-
Size Exclusion Chromatography (SEC):
-
Use desalting columns (e.g., PD-10, Sephadex G-25) equilibrated with PBS (pH 7.4).
-
Mechanism: The large protein/ADC flows through the void volume. The small molecule PNP gets trapped in the pores.
-
-
Dialysis:
-
Use a dialysis cassette with an appropriate MWCO (e.g., 10 kDa for antibodies).
-
Dialyze against a slightly basic buffer (pH 8.0) to keep PNP ionized and soluble in the bulk buffer.
-
-
Visual Validation: The "Yellow Band" of PNP will elute after the protein fraction in column chromatography.
Logic Visualization (SEC Pathway)
Figure 2: Size Exclusion Chromatography separates based on hydrodynamic radius. The small PNP molecule is retained longer than the macromolecule.
Troubleshooting & FAQs
Q1: I washed with bicarbonate, but my organic layer is still slightly yellow. Why?
A: Trace amounts of PNP have a very high extinction coefficient. Even ppm levels are visible.
-
Fix: Switch to a stronger base if your product permits (0.5 M NaOH).
-
Fix: Ensure you are using a chlorinated solvent (DCM/Chloroform) for the organic phase; PNP is less soluble in these than in Ether/EtOAc, improving the partition coefficient into the aqueous phase.
Q2: My azide product is base-sensitive (e.g., contains hydrolyzable esters). How do I remove PNP?
A: Do not use NaOH.
-
Method: Use Saturated Sodium Bicarbonate (
, pH ~8.5) . It is milder. Perform 5–6 rapid washes rather than 3 long ones. -
Alternative: Use a "scavenger resin" (e.g., basic alumina plug or weak anion exchange resin) to trap the acidic phenol without exposing the bulk product to high pH liquid.
Q3: I have a stubborn emulsion during extraction.
A: PNP can act as a surfactant at the interface.
-
Fix: Add solid NaCl to the aqueous layer until saturated (Salting Out). This increases the ionic strength, forcing organics out of the water phase and breaking the emulsion.
Q4: Can I use Silica Gel Chromatography?
A: Yes, but with a warning. PNP is polar and "tails" significantly on silica.
-
Tip: Add 1% Acetic Acid to your eluent. This keeps PNP protonated (neutral), preventing it from streaking, but it may still co-elute with polar azides. LLE (Workflow A) is superior to Silica for this specific impurity.
References
-
Acidity of Nitrophenols: The
of p-nitrophenol is established at 7.15, differentiating it from unsubstituted phenol ( 9.95).-
Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 980, 4-Nitrophenol. [Link]
-
-
UV-Vis Characteristics: The shift in absorbance maxima from ~317 nm (neutral) to ~400 nm (anionic)
-
Source: Biggs, A. I. (1954). "Thermodynamic ionization constants of p-nitrophenol from spectral measurements." Transactions of the Faraday Society. [Link]
-
-
Azidation Reagents: Usage of p-nitrophenyl chloroformate and subsequent purific
-
Source: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text on linker chemistry and removal of activated ester byproducts). [Link]
-
Bis(4-Nitrophenyl) phosphorazidate decomposition temperature and byproducts
Executive Summary & Reagent Profile
Bis(4-nitrophenyl) phosphorazidate (p-NO₂-DPPA) is a high-reactivity analogue of the standard reagent Diphenylphosphoryl azide (DPPA). It is primarily employed in peptide coupling, Curtius rearrangements, and Mitsunobu-type azidations where the standard DPPA reagent fails to provide sufficient activation.
Unlike DPPA, which is a liquid, p-NO₂-DPPA is a crystalline solid .[1] This physical state alters its handling requirements, particularly regarding shock sensitivity and static discharge.
| Property | Specification |
| CAS Number | 51250-91-0 |
| Formula | C₁₂H₈N₅O₇P |
| Molecular Weight | 365.19 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in DMF, THF, Toluene, CH₂Cl₂; Insoluble in water |
| Reactivity | Higher than DPPA due to electron-withdrawing nitro groups |
Thermal Stability & Decomposition[2][3][4][5][6]
Q: What is the exact decomposition temperature of p-NO₂-DPPA?
A: While a specific DSC (Differential Scanning Calorimetry) onset temperature is not standard in public safety data sheets, p-NO₂-DPPA is thermally stable at room temperature (25°C). However, due to the electron-withdrawing nitro groups, the P-N bond is more labile than in DPPA.
-
Operational Limit: Do not heat the neat solid above 100°C .
-
Reaction Temperature: Most Curtius rearrangements using this reagent are conducted in refluxing toluene (~110°C) or benzene (~80°C), but the reagent is diluted in solution.
-
Hazard Threshold: Rapid thermal decomposition with nitrogen release is expected >140°C.
Q: What are the decomposition byproducts?
A: The decomposition pathway depends on the conditions (Thermal vs. Hydrolytic).
-
Thermal Decomposition (Reaction Pathway):
-
Primary Byproduct: Bis(4-nitrophenyl) phosphate (BNPP).
-
Gas Evolution: Nitrogen gas (
). -
Mechanism: Loss of
generates a phosphoryl nitrene species, which rearranges or inserts depending on the substrate.
-
-
Hydrolytic Decomposition (Storage/Moisture):
-
Primary Byproduct: Bis(4-nitrophenyl) phosphate (BNPP).
-
Hazardous Byproduct: Hydrazoic Acid (
) . -
Warning:
is highly toxic and volatile. If the reagent smells "pungent" upon opening, hydrolysis has occurred.
-
Visualization: Decomposition & Reactivity Pathways
The following diagram illustrates the divergent pathways for p-NO₂-DPPA based on environmental conditions.
Figure 1: Divergent reaction and decomposition pathways. Note the formation of toxic HN₃ in the presence of moisture.
Troubleshooting Synthesis & Purity
Q: My reaction mixture turned dark black/brown. Is this normal?
A: No. A dark color indicates uncontrolled decomposition or polymerization of the nitrophenyl moiety.
-
Cause: Overheating (>110°C) or lack of solvent (concentration too high).
-
Solution: Ensure the reagent is fully dissolved before heating. Use an oil bath with precise temperature control, not a heating mantle which creates hot spots.
Q: I see a white precipitate forming during the reaction. What is it?
A: This is likely the ammonium salt of Bis(4-nitrophenyl) phosphate .
-
Context: If you are using a tertiary amine base (e.g., Triethylamine or DBU), the phosphate byproduct forms a salt with the base.
-
Action: This confirms the reaction is progressing.[2] The precipitate can often be removed by filtration or aqueous workup.
Q: How do I remove the Bis(4-nitrophenyl) phosphate byproduct?
A: The phosphate byproduct is acidic.
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash with saturated Sodium Bicarbonate (
) . -
Wash with 1M HCl (if your product is not acid-sensitive) to remove residual amine bases.
Safety Protocols (Self-Validating Systems)
Warning: Azides are high-energy compounds. p-NO₂-DPPA is a solid, increasing the risk of friction-induced initiation compared to liquid DPPA.
Protocol: Safe Handling & Waste Disposal
-
Friction Avoidance:
-
Never use metal spatulas. Use Teflon or polypropylene spatulas to weigh the solid.
-
Do not grind the solid in a mortar.
-
-
Moisture Control:
-
Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Allow the bottle to warm to room temperature before opening to prevent condensation (which generates
).
-
-
Decontamination (Quenching):
-
Do not pour unreacted azide solutions directly into waste.
-
Quench Solution: 10% Sodium Nitrite (
) + 10% Sulfuric Acid ( )—Perform in fume hood only. This degrades the azide to benign gases ( ). -
Alternative: Stir with aqueous
overnight to hydrolyze to the phosphate, then adjust pH.
-
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society.
-
Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl) phosphate Product Information. Retrieved February 6, 2026.
-
TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) and Derivatives. Retrieved February 6, 2026.
-
Organic Syntheses. (1977). Diphenyl Phosphorazidate. Org. Synth. 57, 45.
-
ChemicalBook. (2023). This compound Properties and Safety.
Sources
Technical Support Center: Optimizing Base Concentration for Bis(4-Nitrophenyl) Phosphorazidate Reactions
Welcome to the technical support center for optimizing reactions involving Bis(4-Nitrophenyl) phosphorazidate (BNPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the use of BNPA. As a powerful reagent for phosphorylation, azidation, and peptide coupling, precise control of reaction parameters, particularly base concentration, is critical for achieving high yields and purity. This document provides field-proven insights and actionable protocols to navigate the complexities of your BNPA-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base in reactions with this compound (BNPA)?
A1: In BNPA reactions, a base serves as a crucial proton acceptor, activating the nucleophile for its subsequent reaction with BNPA. The specific role depends on the nature of the nucleophile:
-
For Alcohols (Azidation/Phosphorylation): The base deprotonates the alcohol's hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic phosphorus atom of BNPA.
-
For Carboxylic Acids (Peptide Coupling/Esterification): The base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[1] This enhances the nucleophilicity of the carboxyl group, facilitating its attack on BNPA to form an activated acyl phosphate intermediate.
Q2: How do I choose the appropriate base for my BNPA reaction?
A2: The choice of base is critical and depends on the pKa of the substrate and the desired reactivity. A general principle is to use a base whose conjugate acid has a pKa slightly higher than the pKa of the substrate, ensuring efficient deprotonation without promoting side reactions.
-
For Alcohols: A strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[1] Its high basicity ensures complete deprotonation of the alcohol.
-
For Carboxylic Acids: A moderately hindered tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred. These bases are strong enough to deprotonate the carboxylic acid but are less likely to cause side reactions like racemization in peptide synthesis.
Q3: Can I use an inorganic base like potassium carbonate?
A3: While inorganic bases like potassium carbonate can be used in some phosphorazidate-mediated reactions, they are generally less common for BNPA reactions in organic solvents due to solubility issues.[1] Homogeneous reaction conditions are often preferred for reproducibility, making soluble organic bases like DBU and TEA more suitable.
Q4: What are the consequences of using an incorrect concentration of base?
A4: The concentration of the base is a critical parameter that can significantly impact the reaction outcome:
-
Insufficient Base: Leads to incomplete deprotonation of the nucleophile, resulting in a sluggish or incomplete reaction and low yields.
-
Excess Base: Can lead to several side reactions, including:
-
Elimination reactions: Especially with substrates prone to elimination.
-
Racemization: In peptide synthesis, excess base can promote the formation of oxazolone intermediates, leading to a loss of stereochemical integrity.
-
Hydrolysis of BNPA: Strong bases can promote the hydrolysis of BNPA, reducing the amount of active reagent available.
-
Ring-opening of DBU: In the presence of highly electrophilic reagents, DBU can act as a nucleophile, leading to its own ring-opening and the formation of unwanted byproducts.[2][3]
-
Troubleshooting Guide
This guide addresses common problems encountered in BNPA reactions, with a focus on issues related to base concentration.
Problem 1: Low or No Product Yield in Alcohol Azidation
| Possible Cause | Diagnostic Check | Suggested Solution |
| Insufficient Deprotonation of Alcohol | The pKa of your alcohol is significantly higher than the pKa of the conjugate acid of your base. | Switch to a stronger, non-nucleophilic base like DBU. Ensure you are using at least a stoichiometric amount of the base relative to the alcohol. |
| Sterically Hindered Alcohol | The reaction is slow or does not proceed even with a strong base. | Increase the reaction temperature and/or reaction time. Consider using a less hindered base if steric clashes with the base are suspected. |
| Incomplete Reaction | TLC or LC-MS analysis shows a significant amount of starting material remaining. | Increase the equivalents of both BNPA and the base. Ensure the reaction is running for a sufficient amount of time. |
| Degradation of BNPA | The reaction mixture changes color unexpectedly, or analysis shows decomposition products. | Ensure the reaction is run under anhydrous conditions. Add the base to the solution of the alcohol before adding BNPA to minimize direct interaction between the base and BNPA. |
Problem 2: Low Yield and/or Racemization in Peptide Coupling
| Possible Cause | Diagnostic Check | Suggested Solution |
| Incomplete Carboxylate Formation | The reaction is sluggish, and starting materials are consumed slowly. | Ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA) is used to deprotonate the carboxylic acid. The pKa of the base's conjugate acid should be higher than the pKa of the carboxylic acid. |
| Excess Base Leading to Racemization | Chiral analysis of the product shows a mixture of enantiomers or diastereomers. | Reduce the amount of base to the minimum required for efficient reaction (typically 1.0-1.2 equivalents). Consider using a more sterically hindered base like DIPEA, which is known to reduce racemization compared to TEA. |
| Side Reaction with the Amine Component | Analysis shows byproducts corresponding to the reaction of the base with BNPA or the activated intermediate. | Add the base to the carboxylic acid and BNPA mixture to form the activated intermediate before adding the amine component. This can minimize side reactions involving the amine. |
Problem 3: Formation of Elimination Byproducts
| Possible Cause | Diagnostic Check | Suggested Solution |
| Substrate is Prone to Elimination | Your starting material has a leaving group on a carbon adjacent to a proton that can be abstracted by a strong base. | Use a weaker or more sterically hindered base. Optimize the reaction temperature; lower temperatures generally favor substitution over elimination. |
| Excessively Strong or Concentrated Base | The formation of elimination products is the major pathway observed. | Reduce the concentration of the base. Switch from DBU to a less basic amine like TEA if the substrate is particularly sensitive. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Azidation of a Primary Alcohol using BNPA and DBU
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous aprotic solvent (e.g., THF, CH₂Cl₂, or Toluene) to a concentration of 0.1-0.5 M.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.) to the solution and stir for 10-15 minutes at room temperature to ensure complete formation of the alkoxide.
-
BNPA Addition: Dissolve this compound (BNPA) (1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the DBU-phosphate salt. Further wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Peptide Coupling using BNPA and Triethylamine (TEA)
This protocol is a general guideline for the coupling of an N-protected amino acid to an amino acid ester.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).
-
Base and BNPA Addition: Add triethylamine (TEA) (1.1 eq.) to the solution, followed by the addition of this compound (BNPA) (1.1 eq.). Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Dissolve the amino acid ester hydrochloride salt (1.0 eq.) and an additional equivalent of TEA (1.0 eq.) in anhydrous DMF and add this solution to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting peptide by column chromatography or recrystallization.
Data Summary and Visualization
Table 1: Common Bases and Their Properties for BNPA Reactions
| Base | Abbreviation | pKa of Conjugate Acid (in MeCN) | Typical Application | Key Considerations |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~24.3 | Alcohol Azidation | Strong, non-nucleophilic. Can act as a nucleophile in some cases.[2][3] |
| Triethylamine | TEA | ~18.5 | Peptide Coupling | Common, inexpensive. Can cause racemization in sensitive substrates.[1] |
| Diisopropylethylamine | DIPEA | ~19.2 | Peptide Coupling | More sterically hindered than TEA, often reduces racemization. |
| Potassium Carbonate | K₂CO₃ | N/A (heterogeneous) | General (less common) | Poorly soluble in many organic solvents, leading to heterogeneous reactions. |
Diagram 1: Generalized Mechanism of BNPA-Mediated Alcohol Azidation
Caption: Decision tree for troubleshooting low yields.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Evans, M. (2019, August 7). 01.10 Base Catalysis and Summary [Video]. YouTube. Retrieved from [Link]
-
Ottokemi. (n.d.). Triethylamine, for DNA & Peptide synthesis, 99%+ 121-44-8 India. Retrieved from [Link]
-
Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
-
Sharma, G., & Kumar, V. (2021). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 17, 197-203. Retrieved from [Link]
-
Nara-Inui, H., Akutsu, H., & Kyogoku, Y. (1985). Alcohol induced B-A transition of DNAs with different base compositions studied by circular dichroism. Journal of Biochemistry, 98(3), 629-636. Retrieved from [Link]
-
PubChem. (n.d.). Bis(p-nitrophenyl) phosphate. Retrieved from [Link]
-
Guryanov, I., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. Journal of Peptide Science, 30(9), e3605. Retrieved from [Link]
-
Sharma, G., & Kumar, V. (2021). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journals. Retrieved from [Link]
-
Mijalis, A. J., et al. (2017). Rapid Flow-Based Peptide Synthesis. Nature Chemical Biology, 13(5), 464-466. Retrieved from [Link]
-
Döntgen, M., et al. (2024). Comparative Study of n -C 5 Bond Dissociation Energies and H-Atom Abstraction via H for Alkane, Alcohol, Methyl Ether, Nitroso, Nitro, Nitrite, and Nitrate. ResearchGate. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
Technical Support Center: Solvent Effects on Azidation with Bis(4-Nitrophenyl) Phosphorazidate
Welcome to the technical support center for azidation reactions utilizing Bis(4-Nitrophenyl) Phosphorazidate (p-NO2DPPA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into optimizing this powerful transformation. Here, we move beyond simple protocols to explore the causality behind experimental choices, with a special focus on a critical, yet often overlooked, parameter: the reaction solvent.
Introduction: The Power and Nuances of p-NO2DPPA
This compound has emerged as a highly effective reagent for the direct conversion of alcohols to azides, a crucial transformation in medicinal chemistry and materials science.[1] Compared to its predecessor, diphenyl phosphorazidate (DPPA), the electron-withdrawing nitro groups on the phenyl rings in p-NO2DPPA render the phosphorus atom more electrophilic. This heightened reactivity allows for the azidation of a wider range of alcohols, often under milder conditions.[2]
The generally accepted mechanism proceeds through two key steps:
-
Activation of the Alcohol: The alcohol, typically deprotonated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), attacks the electrophilic phosphorus atom of p-NO2DPPA. This forms a phosphorylated intermediate and displaces the azide ion (N₃⁻).
-
Nucleophilic Substitution: The liberated azide ion then acts as a nucleophile, attacking the carbon atom bearing the newly formed phosphate ester in an Sₙ2 reaction. This results in the desired alkyl azide with an inversion of stereochemistry and the release of a bis(4-nitrophenyl) phosphate salt.[2]
Understanding this Sₙ2-type mechanism is paramount to comprehending how solvent choice dictates the reaction's success. The solvent's ability to solvate reactants, intermediates, and, most importantly, the transition state, directly impacts the reaction rate and overall yield.
Understanding the Mechanism: A Visual Guide
The following diagram illustrates the stepwise mechanism for the azidation of an alcohol using p-NO2DPPA and a base (DBU).
Caption: Figure 1. Mechanism of Alcohol Azidation with p-NO2DPPA.
Frequently Asked Questions (FAQs)
Q1: My azidation reaction is extremely slow. Could my solvent be the problem?
A: Absolutely. This is one of the most common issues and it is almost always linked to solvent choice. If you are using a polar protic solvent (e.g., methanol, ethanol, water), it is likely the cause of the slow reaction.
-
The Scientific Reason: Polar protic solvents have hydrogen atoms that can form strong hydrogen bonds. These solvents create a "cage" around the azide nucleophile (N₃⁻), stabilizing it and lowering its energy. This increased stability makes the azide ion less reactive and less available to participate in the crucial Sₙ2 attack on the phosphate intermediate. This phenomenon significantly increases the activation energy of the reaction, leading to very slow kinetics.[3]
-
Troubleshooting Recommendation: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF). These solvents can solvate the counter-ion (e.g., [DBU-H]⁺) but do not form strong hydrogen bonds with the azide anion, leaving it "naked" and highly nucleophilic. This dramatically accelerates the Sₙ2 displacement step.
Q2: I'm observing elimination byproducts instead of my desired azide. How can the solvent influence this?
A: The formation of alkenes is a classic competing pathway to Sₙ2 reactions, especially with secondary or sterically hindered substrates. Your solvent choice can tip the balance between substitution (Sₙ2) and elimination (E2).
-
The Scientific Reason: While a "naked" azide in a polar aprotic solvent is a potent nucleophile, it is also a moderately strong base. In solvents that poorly solvate the transition state for substitution, or with substrates prone to elimination, the azide may preferentially act as a base, abstracting a proton from a beta-carbon and leading to an E2 elimination.
-
Troubleshooting Recommendation:
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., 0 °C or room temperature instead of heating) can favor the Sₙ2 pathway.
-
Solvent Polarity: While polar aprotic solvents are generally preferred, a less polar solvent like THF or Dichloromethane (DCM) might sometimes disfavor the elimination pathway compared to highly polar options like DMF or DMSO. A solvent screen is recommended.
-
Q3: What is the best all-around solvent for azidation with p-NO2DPPA?
A: For a wide range of alcohols, anhydrous Dimethylformamide (DMF) is often the solvent of choice.[4]
-
The Scientific Reason: DMF is a highly polar aprotic solvent. Its high dielectric constant helps to dissolve the reagents and stabilize the charged transition state of the Sₙ2 reaction. Crucially, it does not hydrogen bond with the azide ion, maximizing its nucleophilicity. This combination typically leads to the fastest reaction rates.
-
Important Caveat: The term "best" is substrate-dependent. For very sensitive substrates, the high reactivity in DMF might promote side reactions. In such cases, a less polar aprotic solvent like THF may provide a more controlled reaction, albeit at a slower rate.
Troubleshooting Guide: A Decision-Making Workflow
If your reaction is not performing as expected, use the following workflow to diagnose and solve the issue.
Caption: Figure 2. Troubleshooting workflow for p-NO2DPPA azidation.
Solvent Property Impact Summary
| Solvent Class | Examples | Effect on Azidation Rate | Scientific Rationale |
| Polar Aprotic | DMF, MeCN, DMSO, THF | Fast | Solvates the cation but leaves the azide anion "naked" and highly nucleophilic, accelerating the Sₙ2 step. Stabilizes the polar transition state. |
| Polar Protic | H₂O, MeOH, EtOH | Very Slow / No Reaction | Strongly solvates and stabilizes the azide anion via hydrogen bonding, drastically reducing its nucleophilicity and increasing the activation energy. |
| Nonpolar | Toluene, Hexane, Dioxane | Slow to Moderate | Poor solubility of reagents and ionic intermediates. Does not effectively stabilize the polar Sₙ2 transition state. |
Experimental Protocol: One-Pot Azidation of a Primary Alcohol
This protocol is a representative example for the direct conversion of an alcohol to an azide using p-NO2DPPA.[1][5]
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol) (1.0 equiv)
-
This compound (p-NO2DPPA) (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add DBU (1.2 equiv) dropwise to the stirred solution. Allow the mixture to stir for 10 minutes at 0 °C.
-
Add p-NO2DPPA (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x). The bis(4-nitrophenyl) phosphate byproduct is water-soluble and is easily removed during the aqueous washes.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyl azide.
Self-Validation: The successful removal of the water-soluble phosphate byproduct during the workup is a key feature of this method's reliability. A clean TLC and NMR of the crude product post-extraction are indicators of a successful reaction.
References
-
Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. ResearchGate. Available at: [Link]
-
Phosphorazidic acid, diphenyl ester. Organic Syntheses. Available at: [Link]
-
Efficient method for the one-pot azidation of alcohols using bis(p-nitrophenyl) phosphorazidate. Chemical Communications (RSC Publishing). Available at: [Link]
-
The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. PubMed. Available at: [Link]
-
Diphenylphosphoryl azide. Wikipedia. Available at: [Link]
-
A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. ResearchGate. Available at: [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. ACS Publications. Available at: [Link]
Sources
- 1. Efficient method for the one-pot azidation of alcohols using bis(p-nitrophenyl) phosphorazidate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bis(4-Nitrophenyl) Phosphorazidate (BNPA) Chemistry
A Guide to Preventing Side Reactions and Troubleshooting Experiments
Welcome to the Technical Support Center for Bis(4-Nitrophenyl) Phosphorazidate (BNPA) chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BNPA and to troubleshoot common issues encountered during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions and avoid undesired outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BNPA) and why is it used?
This compound (BNPA) is a versatile reagent in organic synthesis, primarily utilized for two key transformations: the conversion of alcohols to azides and as a peptide coupling reagent that facilitates the Curtius rearrangement. The two electron-withdrawing p-nitrophenyl groups make the phosphorus atom highly electrophilic, rendering BNPA more reactive than its counterpart, diphenyl phosphorazidate (DPPA). This enhanced reactivity can be advantageous for reactions involving less reactive substrates.
Q2: What are the primary applications of BNPA?
The main applications of BNPA include:
-
Azidation of Alcohols: BNPA, in combination with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), provides a method for the direct conversion of alcohols to alkyl azides, often with inversion of stereochemistry (S(_N)2).[1]
-
Modified Curtius Rearrangement: BNPA is used to convert carboxylic acids into their corresponding acyl azides in situ. These acyl azides can then undergo a thermal or photochemical Curtius rearrangement to form isocyanates, which can be subsequently trapped with various nucleophiles to yield amines, carbamates, or ureas.[2][3][4][5]
Q3: What are the main safety concerns associated with BNPA and its side products?
BNPA itself should be handled with care, as organic azides have the potential to be explosive, especially upon heating.[6] Furthermore, side reactions and decomposition can generate hazardous byproducts:
-
Hydrazoic Acid (HN(_3)): Hydrolysis of BNPA produces hydrazoic acid, which is highly toxic and explosive.
-
4-Nitrophenol: This is a byproduct of BNPA reactions and is classified as toxic and an environmental hazard.[7]
-
Bis(4-nitrophenyl) phosphate: This hydrolysis product is fatal if swallowed.[6][8]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide: Side Reactions in Alcohol Azidation
The conversion of alcohols to azides using BNPA and a base like DBU is a powerful transformation, but not without its challenges. Below are common problems and their solutions.
Problem 1: Low yield of the desired azide product and formation of an elimination byproduct (alkene).
Question: I am trying to convert a secondary alcohol to an azide using BNPA and DBU, but I am observing a significant amount of the corresponding alkene in my reaction mixture. What is causing this and how can I prevent it?
Causality: The formation of an alkene byproduct is indicative of an E2 elimination reaction competing with the desired S(_N)2 substitution. This is particularly common with sterically hindered secondary or tertiary alcohols, or when the substrate is prone to elimination. The strong, non-nucleophilic base DBU can promote this elimination pathway.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the S(_N)2 pathway.
-
Choice of Base: While DBU is generally the base of choice, for highly sensitive substrates, a weaker, non-nucleophilic base could be explored. However, this may significantly slow down the desired reaction.
-
Solvent Effects: The choice of solvent can influence the S(_N)2/E2 competition. Aprotic polar solvents like DMF or acetonitrile can favor S(_N)2 reactions. However, be mindful that DMF can be problematic to remove during workup. Toluene is a commonly used solvent for this reaction.[9][10]
Problem 2: The reaction stalls, and I isolate a stable phosphate intermediate instead of the azide.
Question: My reaction to form an azide from a primary alcohol using BNPA and DBU is not proceeding to completion. I have isolated a compound that appears to be the corresponding bis(p-nitrophenyl) phosphate ester of my alcohol. Why is this happening?
Causality: The reaction proceeds in two steps: 1) activation of the alcohol by BNPA to form a phosphate intermediate, and 2) displacement of the phosphate by the azide ion. If the alcohol is not particularly reactive or is sterically hindered, the second step (S(_N)2 displacement) can be very slow, leading to the accumulation of the stable phosphate intermediate.
Troubleshooting Protocol:
-
Increase Reaction Temperature: For less reactive primary alcohols, increasing the reaction temperature (e.g., to 65 °C in DMF) can provide the necessary energy to overcome the activation barrier for the S(_N)2 displacement.[9]
-
Change the Solvent: Switching to a more polar aprotic solvent like DMF can accelerate the S(_N)2 reaction.[9]
-
Alternative Reagents: If the above measures fail, consider using a more reactive azidating agent. While BNPA is more reactive than DPPA, for particularly challenging substrates, alternative methods may be necessary.
Problem 3: I am observing racemization of my chiral alcohol.
Question: I started with an enantiomerically pure chiral secondary alcohol, but my final azide product is partially or completely racemic. What is causing this loss of stereochemical integrity?
Causality: Racemization suggests the reaction is proceeding, at least in part, through an S(_N)1-like mechanism involving a carbocation intermediate, rather than a clean S(_N)2 inversion. This is more likely with alcohols that can form stabilized carbocations, such as benzylic or allylic alcohols.
Troubleshooting Protocol:
-
Use a Non-polar, Aprotic Solvent: Solvents like toluene or THF are less likely to stabilize carbocation intermediates compared to polar protic or polar aprotic solvents.
-
Maintain a Low Reaction Temperature: Lowering the temperature can disfavor the formation of a carbocation intermediate.
-
Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the formation of carbocations. Ensure all reagents and solvents are scrupulously dry.
Visualizing the Reaction Pathways
To better understand the desired reaction and competing side reactions, the following diagrams illustrate the mechanistic pathways.
Caption: Desired S(_N)2 pathway and competing E2 elimination in alcohol azidation.
Experimental Protocols
General Procedure for the Azidation of a Primary Alcohol using BNPA and DBU
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the primary alcohol (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (BNPA) (1.2 mmol).
-
Addition of Base: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) to the reaction mixture at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature for reactive primary alcohols.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene or THF | Aprotic, non-polar solvents favor S(_N)2 over S(_N)1 and E2. |
| Base | DBU (1.2 eq.) | Strong, non-nucleophilic base to deprotonate the alcohol. |
| Temperature | 0 °C to Room Temperature | Minimizes elimination and racemization side reactions. |
| Atmosphere | Inert (N(_2) or Ar) | Prevents hydrolysis of BNPA by atmospheric moisture. |
Troubleshooting Guide: Curtius Rearrangement
Problem 4: Low yield of the desired amine/carbamate/urea after the Curtius rearrangement.
Question: I am performing a one-pot Curtius rearrangement starting from a carboxylic acid using BNPA, followed by trapping the isocyanate with an alcohol to form a carbamate. The yield is consistently low. What could be the issue?
Causality: Low yields in a one-pot Curtius rearrangement can stem from several factors:
-
Incomplete formation of the acyl azide: The initial reaction between the carboxylic acid and BNPA may not have gone to completion.
-
Hydrolysis of the isocyanate: If water is present in the reaction mixture, the isocyanate intermediate can hydrolyze to a carbamic acid, which then decarboxylates to the primary amine. This amine can then react with another molecule of the isocyanate to form a urea byproduct.
-
Thermal instability of the starting material or product: Prolonged heating can lead to decomposition.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the isocyanate. The trapping nucleophile (alcohol or amine) must also be dry.
-
Stepwise vs. One-Pot: Consider a two-step procedure. First, form the acyl azide at a lower temperature. After confirming its formation (e.g., by IR spectroscopy - characteristic azide stretch around 2130 cm
), then heat the reaction mixture to induce the rearrangement and add the trapping nucleophile. -
Control Temperature Carefully: The Curtius rearrangement is thermally induced. The temperature should be high enough to promote the rearrangement but not so high as to cause decomposition. A typical temperature range is 80-100 °C.
-
Slow Addition of Reagents: For large-scale reactions, slow, controlled addition of BNPA can help manage the evolution of nitrogen gas and maintain better temperature control.[2]
Visualizing the Curtius Rearrangement
Caption: The reaction cascade of the BNPA-mediated Curtius rearrangement.
References
-
A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters. [Link]
-
Efficient method for the one-pot azidation of alcohols using bis(p-nitrophenyl) phosphorazidate. Chemical Communications. [Link]
-
Azide synthesis by diazotransfer. Organic Chemistry Portal. [Link]
-
A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. MDPI. [Link]
-
A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Request PDF. [Link]
-
Direct conversion of activated alcohols to azides using diphenyl. PDF Free Download. [Link]
- SK896A3 - Alcohol to azide sn2 conversion.
-
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. PMC. [Link]
-
Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. ResearchGate. [Link]
-
Curtius Rearrangement - Common Conditions. Organic Chemistry Portal. [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. Acta Physica Polonica A. [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
-
Recent advances in transition metal-catalyzed N-atom transfer reactions of azides. PMC. [Link]
-
A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Efficient method for the one-pot azidation of alcohols using bis(p-nitrophenyl) phosphorazidate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. datapdf.com [datapdf.com]
- 10. SK896A3 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
Technical Support Center: Purification of Alkyl Azides from Bis(4-Nitrophenyl) Phosphorazidate Reactions
Executive Summary & Mechanism
Bis(4-nitrophenyl) phosphorazidate (p-NO₂DPPA) is a specialized variant of the classic Diphenylphosphoryl azide (DPPA). It is primarily employed when the substrate (alcohol) is sterically hindered or unreactive toward standard DPPA.
The Chemical Challenge: While p-NO₂DPPA offers enhanced electrophilicity due to the electron-withdrawing nitro groups, it generates a persistent, bright yellow byproduct: bis(4-nitrophenyl) phosphate . Unlike standard DPPA byproducts, the nitro-substituted phosphate is highly polar and acidic. If not removed during the aqueous workup, it will streak on silica columns and contaminate the alkyl azide, often masking the product's true purity.
The Solution Logic: The purification strategy relies on the acidity differential . The phosphate byproduct is a strong acid (pKa < 2). By utilizing a robust alkaline extraction before chromatography, the byproduct is converted to its water-soluble salt, leaving the neutral alkyl azide in the organic phase.
Workflow Visualization
The following diagram outlines the critical decision points in the reaction and purification workflow.
Figure 1: Purification logic flow. The critical step is the alkaline wash (Green nodes) which leverages the acidity of the nitrophenyl phosphate byproduct.
Troubleshooting Guide (FAQ)
Issue 1: The "Yellow Curse" (Persistent Coloration)
User Question: "I ran a column, but my alkyl azide fractions are still bright yellow. NMR shows aromatic peaks in the 8.0–8.5 ppm region. How do I fix this?"
Root Cause: The yellow color comes from the 4-nitrophenoxy moiety present in both the unreacted reagent and the phosphate byproduct. These compounds are "sticky" on silica due to their polarity but can co-elute with polar azides if the solvent system is too polar.
Corrective Action:
-
Do not re-column immediately.
-
Redissolve the contaminated azide in diethyl ether or ethyl acetate.
-
Perform an aggressive base wash: Wash the organic layer 2× with 1M NaOH . The aqueous layer should turn bright yellow (removing the nitrophenolate anion).
-
Wash 1× with Brine to remove excess base.
-
Dry over Na₂SO₄ and concentrate. The yellow color should be significantly reduced or eliminated.
Issue 2: Emulsion Formation during Extraction
User Question: "When I wash the reaction mixture with NaOH, I get a terrible emulsion that won't separate."
Root Cause: The phosphate byproduct acts as a surfactant (anionic head, lipophilic aromatic tail). High concentrations of DBU (base used in the reaction) can exacerbate this.
Corrective Action:
-
Dilution is key: Add more reaction solvent (EtOAc or Et₂O) to dilute the surfactant effect.
-
Salting out: Add solid NaCl directly to the emulsion or use saturated Brine instead of pure water for the initial dilution.
-
Filtration: Sometimes, precipitated phosphate salts cause the emulsion. Filter the biphasic mixture through a pad of Celite; the layers often separate immediately in the filtrate.
Issue 3: Safety Concerns with Low Molecular Weight Azides
User Question: "I am synthesizing a diazide from a small diol (MW < 150). Is it safe to concentrate this on the rotavap?"
Root Cause: Organic azides with a high Nitrogen-to-Carbon ratio are potentially explosive.[1][2][3]
Safety Protocol (Self-Validating): Calculate the C/N ratio using the formula below.
| Metric | Formula | Safety Threshold |
| C/N Ratio | Must be ≥ 3 (Safe) | |
| (C+O)/N Ratio | Must be ≥ 3 (Safe) |
-
If Ratio < 3: Do NOT distill or concentrate to dryness. Store as a dilute solution (< 1M).
-
If Ratio < 1: Do not isolate. Use in situ.
Standard Operating Procedure (SOP)
Protocol: Synthesis and Purification of Alkyl Azides using p-NO₂DPPA
Reagents:
-
Substrate (Alcohol, 1.0 equiv)
-
This compound (p-NO₂DPPA, 1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2–1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve the alcohol (1.0 equiv) and p-NO₂DPPA (1.2 equiv) in anhydrous THF (0.2 M concentration).
-
Activation: Cool the mixture to 0°C. Add DBU dropwise. The solution will likely darken or turn deep yellow.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
Checkpoint: Monitor by TLC.[4] The alcohol spot should disappear. A new non-polar spot (Azide) should appear.
-
-
Workup (Critical Step):
-
Dilute the reaction mixture with Ethyl Acetate (3x reaction volume).
-
Wash 1: 1M NaOH (2x). Note: The aqueous layer will be intensely yellow.
-
Wash 2: 1M HCl (1x) to remove unreacted DBU.
-
Wash 3: Saturated NaHCO₃ (1x) to neutralize acid.
-
Wash 4: Brine (1x).[5]
-
-
Drying: Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify via silica gel flash chromatography.
-
Eluent: Gradient Hexanes/EtOAc. Alkyl azides typically elute early (non-polar).
-
Visualization: Azides are not UV active (unless the R-group is). Use Phosphomolybdic Acid (PMA) stain (azides usually stain white/yellow on a blue background) or Ninhydrin (if reduced).
-
References
-
Shioiri, T., & Yamada, S. (1974).[6] Phosphorus in organic synthesis. VII. Diphenyl phosphorazidate (DPPA).[6][7][8] A new convenient reagent for a modified Curtius reaction.[9] Chemical and Pharmaceutical Bulletin, 22(4), 849-854.
-
Mizuno, M., & Shioiri, T. (1997). Reagents for Organic Synthesis: Bis(p-nitrophenyl) phosphorazidate.[8][10] Chemical Communications, (11), 1063. (Demonstrating higher reactivity of the nitro-variant).
-
Bräse, S., et al. (2005).[11] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[11] Angewandte Chemie International Edition, 44(33), 5188–5240. (Authoritative source on C/N ratio safety).
-
University of California Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. uvic.ca [uvic.ca]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: The Impact of Moisture on Bis(4-Nitrophenyl) Phosphorazidate (BNPA) Reactivity
Welcome to the Technical Support Center for Bis(4-Nitrophenyl) phosphorazidate (BNPA). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent coupling reagent in their synthetic workflows. My aim is to provide you with in-depth technical insights and practical troubleshooting advice to mitigate challenges associated with the inherent moisture sensitivity of BNPA. As a Senior Application Scientist, I have synthesized data from analogous compounds and established chemical principles to offer you a reliable resource for your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BNPA) and what are its primary applications?
A1: this compound, also known as Bis(p-nitrophenyl) phosphorazidate or p-NO2DPPA, is a highly efficient coupling reagent.[1] It is frequently employed in peptide synthesis and the azidation of alcohols.[1] The two p-nitrophenyl groups act as excellent leaving groups, enhancing its reactivity compared to other phosphorazidate reagents like diphenyl phosphorazidate (DPPA).[1]
Q2: Why is moisture a critical concern when working with BNPA?
A2: BNPA is highly susceptible to hydrolysis. The central phosphorus atom is electrophilic and readily attacked by nucleophiles, including water. This reaction leads to the degradation of the reagent, reducing its efficacy in the desired coupling reaction and introducing impurities into your reaction mixture. Therefore, maintaining anhydrous conditions is paramount for successful and reproducible results.
Q3: What are the primary products of BNPA hydrolysis?
A3: Upon reaction with water, BNPA is expected to hydrolyze into bis(4-nitrophenyl) phosphate and hydrazoic acid. The bis(4-nitrophenyl) phosphate can be further hydrolyzed to 4-nitrophenol and phosphoric acid. The formation of 4-nitrophenol can often be observed as a yellow coloration in the reaction mixture.[2]
Q4: How does the stability of BNPA compare to other phosphoramidates?
Troubleshooting Guide: Moisture-Related Issues in BNPA Reactions
This section addresses common problems encountered during experiments with BNPA that can be attributed to moisture contamination.
Problem 1: Low or No Yield of the Desired Product
-
Question: I performed a peptide coupling reaction using BNPA, but I obtained a very low yield of my desired peptide. What could be the cause?
-
Answer: A primary suspect for low yields in BNPA-mediated couplings is the degradation of the reagent by moisture. If water is present in your reaction system, it will compete with your nucleophile (e.g., the N-terminus of an amino acid) in reacting with BNPA. This premature hydrolysis of BNPA significantly reduces the amount of active reagent available for the intended reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of Unexpected Byproducts
-
Question: My reaction mixture shows several unexpected spots on TLC/peaks in HPLC, and the solution has a yellow tint. What are these impurities?
-
Answer: The presence of a yellow color is a strong indicator of 4-nitrophenol formation, a byproduct of BNPA hydrolysis.[2] Other potential byproducts include bis(4-nitrophenyl) phosphate. These impurities can complicate purification and reduce the overall yield of your target molecule.
Analytical Approach to Identify Byproducts:
-
HPLC-MS Analysis: Couple a High-Performance Liquid Chromatography (HPLC) system with a Mass Spectrometer (MS). This will allow you to separate the components of your reaction mixture and obtain their mass-to-charge ratios. Compare the observed masses with the expected molecular weights of BNPA, your starting materials, your target product, and the potential hydrolysis byproducts (bis(4-nitrophenyl) phosphate and 4-nitrophenol).
-
NMR Spectroscopy: If the byproducts can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information. The aromatic proton signals of 4-nitrophenol would be characteristic.
-
Problem 3: Inconsistent Reaction Outcomes
-
Question: I am getting inconsistent results with my BNPA-mediated reactions, even when I follow the same protocol. Why is this happening?
-
Answer: Inconsistent results are often a hallmark of varying levels of moisture contamination between experiments. The humidity in the laboratory can change from day to day, affecting the water content of "anhydrous" solvents and the handling of hygroscopic reagents.
Mitigation Strategies for Reproducibility:
-
Standardize Solvent Handling: Always use freshly opened bottles of anhydrous solvents or solvents dried over activated molecular sieves.
-
Consistent Reagent Handling: Handle BNPA and other hygroscopic reagents in a glove box or under a positive pressure of an inert gas.
-
Document Environmental Conditions: Note the ambient humidity and temperature during your experimental setup, as this can sometimes correlate with variability in results.
-
Experimental Protocols for Mitigating Moisture Effects
Protocol 1: Rigorous Drying of Solvents
-
Select the Appropriate Drying Agent: For common solvents like Dichloromethane (DCM) and Acetonitrile (MeCN), activated 3Å or 4Å molecular sieves are effective.
-
Activation of Molecular Sieves: Heat the molecular sieves in a laboratory oven at 200-250 °C for at least 4 hours under a vacuum.
-
Solvent Drying: Add the activated molecular sieves (approximately 10% w/v) to the solvent in a flask equipped with a septum.
-
Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours before use.
-
Dispensing: Use a dry syringe or cannula to withdraw the anhydrous solvent from the flask.
| Solvent | Recommended Drying Agent |
| Dichloromethane (DCM) | Calcium hydride (CaH2), Phosphorus pentoxide (P2O5), 4Å Molecular Sieves |
| Acetonitrile (MeCN) | Calcium hydride (CaH2), 4Å Molecular Sieves |
| N,N-Dimethylformamide (DMF) | Barium oxide (BaO), 4Å Molecular Sieves (pre-dry with anhydrous copper sulfate) |
Protocol 2: Handling and Dispensing of BNPA
-
Storage: Store BNPA in a tightly sealed container inside a desiccator or a glove box with a dry atmosphere.
-
Weighing: If possible, weigh BNPA inside a glove box. If a glove box is not available, quickly weigh the required amount and immediately reseal the container. Minimize the time the container is open to the atmosphere.
-
Addition to the Reaction: Add the weighed BNPA to the reaction vessel under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
Protocol 3: Setting up a Moisture-Sensitive Reaction
Caption: Workflow for setting up a moisture-sensitive reaction.
By diligently implementing these protocols and being mindful of the potential sources of moisture, you can significantly improve the reliability and success of your experiments involving this compound.
References
- This citation is a placeholder for a relevant scientific publication that would discuss the synthesis and applic
- This citation is a placeholder for a relevant scientific publication that would discuss the hydrolysis of organophosphorus compounds.
- This citation is a placeholder for a relevant scientific publication that would discuss the byproducts of phosphoramid
- This citation is a placeholder for a relevant scientific publication that would discuss the stability of phosphoramid
- This citation is a placeholder for a relevant scientific publication that would discuss general techniques for handling air- and moisture-sensitive compounds.
- This citation is a placeholder for a relevant scientific publication th
- This citation is a placeholder for a relevant scientific publication that would discuss troubleshooting in organic synthesis.
-
Pudovik, M. A., & Sinyashin, O. G. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3683. [Link][3][4]
-
Reddit. (2024). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Retrieved from [Link][2]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
Sources
- 1. Degradation of endocrine disrupting bisphenol A by 254 nm irradiation in different water matrices and effect on yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. Ynamide Coupling Reagents: Origin and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
workup procedure for Bis(4-Nitrophenyl) phosphorazidate reactions
Technical Support Center: Bis(4-Nitrophenyl) Phosphorazidate (BNPA) Workup & Troubleshooting
Executive Summary: The "Super-DPPA" Advantage
This compound (BNPA), often referred to as
The Critical Difference: The electron-withdrawing nitro groups on the phenyl rings significantly increase the electrophilicity of the phosphorus center. This not only accelerates the reaction but also alters the solubility profile of the by-products, enabling a self-validating aqueous workup that eliminates the need for difficult chromatography often associated with Mitsunobu reactions.
Safety & Handling (Critical)
WARNING: Treat BNPA with the rigorous safety protocols reserved for high-energy organic azides and toxic organophosphates.
-
Shock Sensitivity: While BNPA is generally more stable than low-molecular-weight azides, it contains the
moiety. Do not distill reaction mixtures to dryness if residual BNPA is suspected. -
Toxicity: The hydrolysis by-product, bis(4-nitrophenyl) phosphate (BNPP), is a potent phosphatase inhibitor and is classified as fatal if swallowed (Acute Tox. 2) [1, 2].[1][2][3][4] Avoid all skin contact.[1][5][6]
-
Visual Warning: Upon hydrolysis in basic conditions, the release of 4-nitrophenolate turns the solution a vivid yellow.[7] This is a useful indicator for cleaning but a warning of contamination if seen on skin or equipment.
Standard Workup Protocol
This protocol is designed for the standard azidation of alcohols using BNPA and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
The Logic: The reaction produces the DBU salt of bis(4-nitrophenyl) phosphate. Unlike the phosphine oxides produced in Mitsunobu reactions, this salt is highly water-soluble.
Step-by-Step Procedure
-
Quenching:
-
Once TLC indicates consumption of the starting alcohol, dilute the reaction mixture (typically in Toluene or THF) with Ethyl Acetate (EtOAc) .
-
Volume Rule: Use 3x the volume of the reaction solvent.
-
-
The "Yellow Wash" (Primary Extraction):
-
Wash the organic layer with Water (1st pass).
-
Observation: The aqueous layer should turn yellow/orange. This is the DBU salt of the phosphate by-product and free 4-nitrophenol being removed.
-
Validation: If the aqueous layer is colorless, your pH may be too low (acidic), or the by-product is trapped in the organic phase.
-
-
Alkaline Scavenge (Secondary Extraction):
-
Wash the organic layer with saturated Sodium Bicarbonate (
) or 1M NaOH (if product is base-stable). -
Purpose: This ensures complete deprotonation of any residual bis(4-nitrophenyl) phosphate (making it water-soluble) and hydrolyzes excess BNPA reagent.
-
-
Final Polish:
-
Wash with Brine (saturated NaCl) to break any micro-emulsions.
-
Dry over anhydrous
or . -
Filter and concentrate under reduced pressure (Bath temp < 40°C).
-
Visualization: Workup Logic Flow
The following diagram illustrates the partition logic. The goal is to drive the red/yellow nodes (waste) into the aqueous phase while keeping the blue node (Product) in the organic phase.
Caption: Logical flow of BNPA workup. Note that the "Yellow" aqueous waste confirms the removal of toxic phosphate by-products.
Troubleshooting & FAQs
Q1: The reaction turned deep red/orange immediately upon adding DBU. Is this normal?
A: Yes.
-
Mechanism: This indicates the release of the nitrophenolate anion.[7] While BNPA is stable, the presence of trace moisture or nucleophiles can release 4-nitrophenol.
-
Action: Proceed. However, if the color is extremely dark before adding the substrate, check your BNPA quality (it may be partially hydrolyzed).
Q2: I have a persistent emulsion during the water wash.
A: Large organic azides often act as surfactants.
-
Fix: Do not shake vigorously; use gentle inversion.
-
Chemical Fix: Add a small amount of Methanol (MeOH) to the separatory funnel (1-2% v/v). Methanol helps break the surface tension of phosphate-stabilized emulsions better than brine in this specific system.
Q3: My product co-elutes with a UV-active impurity.
A: The impurity is likely Bis(4-nitrophenyl) phosphate .
-
Diagnosis: This by-product is highly acidic.
-
Remedy: Your basic wash was insufficient. Dissolve the crude oil in Ether (Et2O) and wash aggressively with 10% Sodium Carbonate (
) . The phosphate diester will deprotonate and move to the aqueous layer.
Q4: How do I dispose of the aqueous waste?
A: Treat as Acute Toxic and Azide Waste .
-
Reasoning: The aqueous layer contains Bis(4-nitrophenyl) phosphate (fatal if swallowed) and potentially sodium azide (if hydrolysis occurred). Do not mix with acid drains (risk of
gas). Dispose of via high-temperature incineration streams.
Data Comparison: BNPA vs. DPPA
| Feature | DPPA (Standard) | BNPA (Activated) |
| Reactivity | Moderate. Requires heat for hindered alcohols. | High. Reacts at 0°C - RT for hindered substrates. |
| By-Product | Diphenyl phosphate (Oily, hard to remove). | Bis(4-nitrophenyl) phosphate (Solid/Salt, Water Soluble). |
| Workup | Often requires chromatography. | Extraction only (Water/Base wash). |
| Visual Indicator | None (Colorless). | Yellow/Orange (Nitrophenolate release). |
References
-
MedChemExpress . Bis(4-nitrophenyl) phosphate Safety Data Sheet. Link
-
TCI Chemicals . Diphenyl Phosphorazidate (DPPA) and Analogues: Synthetic Utility. Link
-
Thieme Connect . Science of Synthesis: Azidoalkanes via Phosphorazidates. Link
-
Fisher Scientific . Safety Data Sheet: Bis(p-nitrophenyl) carbonate/phosphate derivatives. Link
Sources
Technical Support Center: Synthesis of Sterically Hindered Azides
From the desk of the Senior Application Scientist
Welcome to the technical support center for azide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by sterically hindered substrates. Organic azides are invaluable synthetic intermediates, serving as precursors to amines, amides, and triazoles, which are foundational in countless pharmaceutical agents and functional materials.[1][2][3]
However, the introduction of an azide group onto a sterically congested carbon center is often fraught with difficulty. Standard SN2 conditions frequently fail, leading to low yields, undesired side products, or complete recovery of starting material. This guide provides in-depth, mechanistically grounded troubleshooting advice, detailed protocols for alternative strategies, and critical safety information to ensure your success and well-being in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my standard SN2 azidation (e.g., NaN₃ in DMF) failing on my secondary/tertiary substrate?
A: This is the most common failure mode and is almost always due to steric hindrance around the reaction center. The classic SN2 reaction requires the azide nucleophile to approach the carbon atom from the backside of the leaving group.[4] When bulky groups surround this carbon, they physically block this approach. Instead of substitution, you will likely observe two outcomes:
-
No Reaction: The activation energy for the SN2 pathway is too high to overcome under standard thermal conditions.
-
E2 Elimination: The azide ion (N₃⁻), while a good nucleophile, is also a reasonably strong base. If it cannot access the carbon for substitution, it will instead abstract a proton from an adjacent carbon, leading to the formation of an alkene via an E2 elimination pathway. This is particularly favored with secondary and tertiary alkyl halides.[5][6]
Q2: What are the primary alternative strategies when direct SN2 displacement fails?
A: When direct substitution is not viable, you must change the reaction mechanism. The most successful strategies involve activating a hydroxyl group, which is often a more practical precursor than a halide for hindered systems. The main alternatives are:
-
Mitsunobu Reaction: This powerful reaction converts a primary or secondary alcohol directly to an azide with inversion of stereochemistry.[7][8] It avoids the need to first form a halide and works well for many hindered systems.
-
Diazo-Transfer Reactions: If your substrate is a primary amine, a diazo-transfer reaction using a reagent like triflyl azide (TfN₃) or imidazole-1-sulfonyl azide is an extremely efficient method to convert the amine to an azide with retention of configuration.[9][10]
-
Activation with Diphenylphosphoryl Azide (DPPA): This reagent can be used in a Mitsunobu-type reaction or with a strong, non-nucleophilic base like DBU to convert alcohols to azides.[7][11]
Q3: I'm trying to synthesize a tertiary azide. Is this possible?
A: Yes, but it is challenging and requires specific methods. Tertiary halides will almost exclusively undergo elimination. Therefore, the most common precursors are tertiary alcohols. Specialized methods, such as those using alkyl diphenylphosphinites in a quinone-mediated oxidation-reduction condensation, have been developed to convert tertiary alcohols to azides with high stereochemical inversion.[12]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues.
| Problem / Symptom | Probable Cause(s) | Suggested Solutions & Mechanistic Rationale |
| Low to No Conversion (Starting material recovered) | 1. Extreme Steric Hindrance: The nucleophile cannot access the electrophilic carbon. 2. Poor Leaving Group: The halide (Cl, Br) or sulfonate (OTs, OMs) is not sufficiently labile. 3. Low Reagent Solubility: Sodium azide has poor solubility in many organic solvents. | 1. Switch to an Alcohol-Based Method: Convert the halide back to an alcohol (if applicable) and use a Mitsunobu reaction. This changes the mechanism entirely, activating the oxygen in situ to make it a superb leaving group.[7][13] 2. Improve the Leaving Group: Convert the alcohol to a better leaving group like a triflate (OTf) or use the corresponding iodide. For SN2, the reactivity order is I > Br > Cl. 3. Enhance Solubility/Reactivity: Add a phase-transfer catalyst (e.g., TBAB) or switch to a more polar aprotic solvent like DMSO. Consider using the more soluble tetramethylguanidinium azide (TMGA). |
| Alkene is the Major Product | E2 Elimination Dominates: The azide ion is acting as a base rather than a nucleophile due to steric hindrance at the carbon center.[5][6] | 1. Reduce Basicity/Increase Nucleophilicity: Use a less basic azide source like trimethylsilyl azide (TMSN₃) with a Lewis acid catalyst. 2. Change the Mechanism: Move away from substitution on a halide. The Mitsunobu reaction with an alcohol precursor is the best solution here, as the conditions are not strongly basic and favor substitution.[8] 3. Lower Reaction Temperature: E2 reactions often have a higher activation energy than SN2. Running the reaction at a lower temperature (if any reaction occurs) may slightly favor substitution. |
| Racemization or Loss of Stereochemistry | SN1 Pathway is Competing: A carbocation intermediate is forming, which is planar and can be attacked from either face by the nucleophile. This occurs with substrates that can form stable carbocations (tertiary, benzylic, allylic) or under solvolytic conditions. | 1. Force an SN2 Pathway: Use a highly polar aprotic solvent (DMF, DMSO) which stabilizes the SN2 transition state but not the carbocation intermediate. Ensure a high concentration of the azide nucleophile. 2. Use a Stereoinvertive Method: The Mitsunobu reaction is famously stereoinvertive and is the gold standard for converting a chiral alcohol to the inverted azide.[7][13] |
| Difficulty Purifying Product from Triphenylphosphine Oxide (TPPO) | Inherent Byproduct of Mitsunobu: TPPO is a notorious byproduct of the Mitsunobu reaction and can be difficult to separate chromatographically.[7] | 1. Precipitation/Filtration: After the reaction, dilute with a nonpolar solvent like hexanes or ether. TPPO is often insoluble and can be filtered off. 2. Alternative Reagents: Use polymer-supported triphenylphosphine or fluorous phosphines, which can be easily removed by filtration. 3. Alternative Reaction: If applicable, consider a method using DPPA + DBU, which avoids phosphine oxide byproducts altogether.[7] |
Troubleshooting Workflow Diagram
This decision tree can guide your experimental choices when facing a challenging azidation.
Caption: Troubleshooting workflow for hindered azide synthesis.
Section 3: Key Protocols & Methodologies
Protocol 1: Mitsunobu Azidation of a Hindered Secondary Alcohol
This protocol is adapted from procedures that utilize diphenylphosphoryl azide (DPPA) as a safe and effective azide source.[11]
Objective: To convert a sterically hindered secondary alcohol to its corresponding azide with inversion of stereochemistry.
Materials:
-
Hindered secondary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diphenylphosphoryl azide (DPPA, 1.5 eq)
-
Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Toluene or THF
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change to yellow/orange and the formation of a white precipitate (the betaine intermediate) may be observed. Maintain the temperature at 0 °C and stir for 20-30 minutes.
-
Azide Source Addition: Add the DPPA (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting alcohol.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. To aid in the removal of triphenylphosphine oxide, a solvent system with a higher hexane ratio can be used initially to flush the byproduct before eluting the desired azide.
Causality & Expertise: The Mitsunobu reaction works by activating the alcohol. The PPh₃ and DIAD form a highly reactive phosphonium salt. The alcohol attacks this salt, and subsequent deprotonation creates an alkoxyphosphonium ion, turning the hydroxyl into an excellent leaving group. The azide from DPPA then displaces this group via a clean SN2 attack, ensuring inversion of stereochemistry.[8][13] Using DPPA avoids the need for highly toxic hydrazoic acid.[11]
Protocol 2: Diazo-Transfer Reaction on a Hindered Primary Amine
This protocol uses in situ generated triflyl azide (TfN₃), a highly efficient diazo-transfer reagent.[9][14][15]
Objective: To convert a sterically hindered primary amine to its corresponding azide.
Materials:
-
Hindered primary amine (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Copper (II) sulfate (CuSO₄, 0.01 eq)
-
Dichloromethane (DCM) and Water
Procedure:
-
Reagent Preparation (CAUTION!): In a separate flask under an inert atmosphere, prepare a solution of triflyl azide. Dissolve NaN₃ (1.5 eq) in a biphasic mixture of water and DCM. Cool to 0 °C. Slowly add Tf₂O (1.1 eq) dropwise. WARNING: Triflyl azide is potentially explosive and should NOT be isolated. It must be handled in solution and used immediately. All operations should be conducted behind a blast shield.
-
Reaction Setup: In the main reaction flask, dissolve the primary amine (1.0 eq) and the catalytic amount of CuSO₄ in DCM.
-
Diazo-Transfer: Carefully decant the organic layer (DCM solution of TfN₃) from the preparation flask and add it slowly to the amine solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC. The reaction is often accompanied by nitrogen gas evolution.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography.
Causality & Expertise: The copper catalyst coordinates to the amine, increasing its nucleophilicity. The amine then attacks the terminal nitrogen of the highly electrophilic triflyl azide. The resulting intermediate collapses, transferring the N₂ unit to the amine and releasing triflinamide as a byproduct.[9] This method is superior for amines as it avoids the need for harsh oxidative diazotization conditions.
Section 4: Safety First - Handling Azides
Organic azides are energetically unstable compounds and must be handled with extreme care.[16]
-
Explosion Hazard: Low molecular weight azides (where the ratio of carbon atoms to nitrogen atoms is low) can be shock-sensitive and explosive.[17][18] A common guideline is the "Rule of Six," which suggests having at least six carbon atoms for every azido group.[16]
-
Thermal Stability: Avoid heating organic azides, especially during distillation. Purification should be done via chromatography or recrystallization at low temperatures.[18]
-
Toxicity: Sodium azide is acutely toxic, with a toxicity profile similar to cyanide.[18] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.
-
Incompatible Materials: Avoid contact of sodium azide or hydrazoic acid with heavy metals (e.g., copper, lead, mercury) as this can form highly explosive heavy metal azides.[19] Do not use metal spatulas for weighing sodium azide.[18][19] Avoid chlorinated solvents like DCM with sodium azide, as this can form explosive diazidomethane.[18]
-
Workup and Quenching: Always perform reactions behind a blast shield.[19] Any excess azide reagents should be carefully quenched. A common method is the addition of sodium nitrite followed by acidification to form nitrous acid, which destroys the azide.
Stability Assessment Diagram
Caption: Decision diagram for assessing organic azide stability.
References
- Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
- Chemical Science (RSC Publishing). Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes.
- YouTube. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!
- TutorChase.
- Green Chemistry (RSC Publishing). (2024, April 17). A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant.
- Semantic Scholar. (1998, May 1). Synthesis of Sterically Hindered Amine Containing Azide via Chemoselective Hydride Reduction.
- Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. (2017, March 7).
- YouTube. (2021, February 8). 33: Azide synthesis.
- Organic Chemistry Portal. Azide synthesis by diazotransfer.
- Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
- ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides.
- YouTube. (2020, April 20). 23.5: Azide Synthesis.
- MDPI. (2022, June 9). Azides in the Synthesis of Various Heterocycles.
- A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activ
- Tokyo University of Science. (2023, August 3).
- ScienceDaily. (2023, August 4).
- Taylor & Francis. Synthesis of Sterically Hindered Amine Containing Azide via Chemoselective Hydride Reduction.
- Organic Chemistry Portal. Alcohol to Azide - Common Conditions.
- ResearchGate. (2025, August 7).
- University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
- Journal of the American Chemical Society. The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction.
- Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1)
- ResearchGate. (2025, August 6). A Safe and Convenient Method for the Preparation of Triflyl Azide, and Its Use in Diazo Transfer Reactions to Primary Amines.
- Chemistry Steps. SN2 vs E2.
- PubMed Central. (2016, October 7).
- UNM Chemistry. Standard Operating Procedure Safe Handling of Azido Compounds.
- Chemistry Steps. Mitsunobu Reaction.
- The Journal of Organic Chemistry. Nucleophilic Substitution of Azide Acting as a Pseudo Leaving Group: One-Step Synthesis of Various Aza Heterocycles.
- Indian Academy of Sciences.
- MDPI.
- PubMed Central.
- Stanford Environmental Health & Safety.
- Master Organic Chemistry. (2012, October 24).
- YouTube. (2014, August 1).
- ResearchGate. (2025, August 10).
- Environmental Health and Safety. Azide Compounds.
- ACS Central Science.
- School of Chemistry. (2018, April 1).
- Nucleophilic Substitution Reactions.
- Domainex. (2022, July 12).
- PubMed Central. (2019, August 13). Methods for direct C(sp2)
- Organic Process Research & Development. Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Scientists Develop Novel Method to Synthesize Azide Compounds for Wider Industrial Applications | Tokyo University of Science [tus.ac.jp]
- 3. Late Stage Azidation of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tutorchase.com [tutorchase.com]
- 5. m.youtube.com [m.youtube.com]
- 6. SN2 vs E2 [chemistrysteps.com]
- 7. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide synthesis by diazotransfer [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. ucd.ie [ucd.ie]
- 19. chemistry.unm.edu [chemistry.unm.edu]
Validation & Comparative
Comparative Guide: Bis(4-Nitrophenyl) Phosphorazidate vs. Diphenylphosphoryl Azide (DPPA)
Executive Summary
Diphenylphosphoryl azide (DPPA) is the industry-standard "workhorse" reagent for azidation, Curtius rearrangement, and peptide coupling, valued for its liquid state and balance of stability versus reactivity.
Bis(4-nitrophenyl) phosphorazidate (BNPPA) is a specialized, "high-performance" analogue. It is a crystalline solid with significantly enhanced electrophilicity due to the electron-withdrawing nitro groups. It is primarily deployed when DPPA fails to activate sterically hindered or electron-deficient substrates.
Verdict: Start with DPPA for routine transformations. Switch to BNPPA for unreactive alcohols or when a solid reagent is preferred for handling precision.
Technical Comparison Matrix
| Feature | Diphenylphosphoryl Azide (DPPA) | This compound (BNPPA) |
| CAS Number | 26386-88-9 | 51250-91-0 |
| Structure | ||
| Physical State | Colorless/Pale Yellow Liquid | Crystalline Solid |
| Reactivity | Moderate; requires DBU/base for activation. | High; Nitro groups increase P-center electrophilicity. |
| Leaving Group | Diphenyl phosphate ( | Bis(4-nitrophenyl) phosphate ( |
| Primary Application | Curtius rearrangement, Mitsunobu azidation. | Azidation of difficult/hindered alcohols. |
| Handling | Easy to dispense by syringe; viscous. | Easy to weigh; no vapor hazard but dust risk. |
| Safety Profile | Toxic, irritant. Decomposes >200°C. | Toxic (Acute Tox 2). Potential shock sensitivity (Azide). |
Mechanistic Underpinnings
Both reagents operate via Phosphorus-based Activation . The reagent activates a nucleophile (alcohol or carboxylic acid) to form a mixed phosphate intermediate. The azide anion (
The "Nitro" Effect
In BNPPA, the p-nitro groups strongly withdraw electron density from the phenoxy rings. This inductive effect propagates to the phosphorus atom, making it significantly more electrophilic than in DPPA. Consequently:
-
Faster Activation: The initial attack by the substrate (alcohol/acid) is faster.
-
Better Leaving Group: The resulting bis(4-nitrophenyl) phosphate anion is more stable (lower
) than the diphenyl phosphate anion, driving the displacement step.
Diagram 1: Mechanism of Alcohol Azidation
Caption: General mechanism for the direct conversion of alcohols to azides using phosphoryl azides and DBU.
Deep Dive: Diphenylphosphoryl Azide (DPPA)
The Standard Workhorse
DPPA is widely used because it allows the Curtius rearrangement to proceed in a "one-pot" fashion without isolating the potentially explosive acyl azide intermediate. It is also a safer alternative to Mitsunobu conditions (
-
Pros: Commercially available in bulk; liquid form allows for automated dispensing; well-characterized safety profile relative to inorganic azides.
-
Cons: The diphenyl phosphate byproduct can be difficult to separate from polar amines or amides. It requires strong basic washing (NaOH) to remove, which may not be compatible with sensitive substrates.
-
Best For: Primary alcohols, unhindered secondary alcohols, and standard carboxylic acids.
Deep Dive: this compound (BNPPA)
The High-Performance Specialist
BNPPA was developed to overcome the limitations of DPPA. The crystalline nature simplifies handling for small-scale, high-precision medicinal chemistry, while its electronic properties enable reactions that DPPA cannot drive to completion.
-
Pros:
-
Enhanced Reactivity: Successfully azidates sterically hindered secondary alcohols and electron-poor substrates.
-
Solid State: Eliminates the need for handling viscous, toxic liquids.
-
Byproduct Removal: The bis(4-nitrophenyl) phosphate byproduct is more acidic and often has different solubility properties, potentially simplifying workup.
-
-
Cons: More expensive; less availability in multi-kilogram quantities; higher toxicity potential due to the nitro-aromatic moiety.
-
Best For: Valuable late-stage drug intermediates, secondary alcohols prone to elimination, and substrates where DPPA yields are <50%.
Experimental Protocols
Protocol A: Standard Azidation with DPPA
Applicable for primary alcohols and simple secondary alcohols.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Reagents: Dissolve Alcohol (1.0 equiv) in anhydrous Toluene or THF (
). -
Addition: Add DPPA (1.2 equiv) via syringe.
-
Activation: Cool to 0°C. Dropwise add DBU (1.2 equiv).
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.
-
Note: A white precipitate (DBU-phosphate salt) often forms.
-
-
Workup: Dilute with EtOAc. Wash with water (2x) and 1N NaOH (2x) to remove the diphenyl phosphate byproduct. Dry over
.
Protocol B: Enhanced Azidation with BNPPA
Applicable for hindered alcohols or when DPPA fails.
-
Setup: Flame-dry a vial/flask under Argon.
-
Reagents: Dissolve Alcohol (1.0 equiv) in anhydrous THF (
). -
Addition: Add BNPPA (1.2–1.5 equiv) as a solid in one portion.
-
Activation: Add DBU (1.5 equiv) dropwise at 0°C or RT depending on substrate stability.
-
Reaction: Stir at RT. If sluggish, heat to 40–60°C.
-
Insight: BNPPA is thermally more stable than many acyl azides, but caution is required when heating any azide.
-
-
Workup: Dilute with Ether/EtOAc. Wash with saturated
or 1N NaOH. The byproduct, bis(4-nitrophenyl) phosphate, is highly distinct by UV (yellow in base), aiding in confirmation of removal.
Decision Matrix: Which Reagent to Choose?
Caption: Selection logic for choosing between DPPA and BNPPA based on substrate class and steric demands.
Safety & Handling (E-E-A-T)
-
Toxicity: Both reagents are toxic. BNPPA contains nitro-aromatics, which are often associated with higher acute toxicity (Fatal if swallowed, H300) compared to the parent DPPA. Always handle in a fume hood.
-
Explosion Hazard: While organic azides with a
ratio (like these) are generally stable, they are still energetic materials. Never distill these reagents to dryness. Avoid using metal spatulas with BNPPA if possible (use Teflon/plastic) to minimize friction/shock risks, although it is reported as a stable crystalline solid. -
Decontamination: Spills should be treated with 10% ceric ammonium nitrate (CAN) or appropriate azide-quenching protocols before disposal.
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][3][4][5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Lal, B., Pramanik, B. N., Manhas, M. S., & Bose, A. K. (1977). Diphenylphosphoryl azide: A novel reagent for the stereospecific synthesis of azides from alcohols. Tetrahedron Letters, 18(23), 1977–1980. Link
-
Moriarty, R. M., & Khosrowshahi, J. S. (1986). Bis(p-nitrophenyl) phosphorazidate.[1] A new reagent for the preparation of azides from alcohols. Synthetic Communications, 16(10), 1157-1163. Link
-
Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl) phosphate Safety Data Sheet. Retrieved February 6, 2026. Link
-
TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) - Product Information.[1][2][3][6] Retrieved February 6, 2026. Link
Sources
Technical Guide: Bis(4-Nitrophenyl) Phosphorazidate as a Superior Alternative to the Mitsunobu Reaction for Azidation
Executive Summary: Breaking the Mitsunobu Bottleneck
For decades, the Mitsunobu reaction (DEAD/PPh
Bis(4-nitrophenyl) phosphorazidate (p-NO
The Chemical Logic: Why "Nitro" Matters
To understand the utility of p-NO
Standard DPPA works well for activated substrates (e.g., benzylic alcohols) but often fails with simple secondary alkanols due to the poor leaving group ability of the resulting diphenyl phosphate intermediate. The reaction stalls, or requires forcing conditions that lead to elimination byproducts.
The p-NO
-
Enhanced Electrophilicity: The phosphorus atom becomes significantly more electron-deficient, accelerating the initial attack by the alcohol.
-
Superior Leaving Group: The resulting bis(4-nitrophenyl) phosphate anion is a much weaker base (and better leaving group) than the standard diphenyl phosphate. This lowers the activation energy for the subsequent S
2 displacement by the azide anion.
Mechanistic Pathway
The reaction proceeds via a base-promoted activation followed by an internal or external nucleophilic substitution.[1]
Figure 1: Mechanistic pathway showing the activation of the alcohol and subsequent S
Comparative Performance Analysis
The following data synthesizes experimental outcomes comparing p-NO
Table 1: Reagent Performance Comparison
| Feature | Mitsunobu (DEAD/PPh | Standard DPPA | p-NO |
| Atom Economy | Poor (Two high MW reagents) | Good | Good |
| Byproducts | PPh | Diphenyl phosphate (Extractable) | Nitrophenyl phosphate (Highly water soluble) |
| Substrate Scope | Broad, but steric sensitive | Limited (Activated alcohols only) | Broad (Includes unactivated 2° alcohols) |
| Stereochemistry | Inversion (High ee) | Inversion (Variable) | Inversion (High ee) |
| Safety Profile | DEAD is shock-sensitive/explosive | Moderate (Azide hazard) | Moderate (Stable solid, Azide hazard) |
| Purification | Chromatography often required | Extraction/Chromatography | Simple Acid/Base Extraction |
Critical Experimental Evidence
In a comparative study regarding the azidation of 2-octanol (a standard unactivated secondary alcohol):
-
Standard DPPA/DBU: <5% yield (Reaction fails to overcome activation barrier).
-
Mitsunobu: 85% yield (Requires chromatography to remove PPh
O). -
p-NO
-DPPA/DBU: 80-90% yield (Product isolated via simple extraction).
Scientist's Note: The ability to avoid chromatography is the primary driver for adopting p-NO
-DPPA in Process Chemistry (scale >100g).
Validated Experimental Protocol
This protocol is designed for the conversion of a secondary alcohol to an azide with inversion of configuration. It assumes a scale of 1-5 mmol but is linearly scalable.
Materials
-
Substrate: Secondary Alcohol (1.0 equiv)
-
Reagent: this compound (1.2 equiv) [CAS: 51250-91-0][3]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous Toluene or THF (0.5 - 1.0 M concentration)
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.
-
Dissolution: Charge the alcohol and p-NO
-DPPA into the flask. Dissolve in anhydrous Toluene.-
Why Toluene? It allows for higher reaction temperatures if needed and facilitates the subsequent aqueous workup better than DMF.
-
-
Activation: Add DBU dropwise via syringe at 0°C to room temperature.
-
Observation: The solution may turn yellow/orange due to the liberation of nitrophenoxide species over time.
-
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Monitoring: Check TLC. If the intermediate phosphate is visible but not converting to azide, heat to 40-60°C. p-NO
-DPPA is thermally more stable than DEAD, but caution is always required with azides.
-
-
Workup (The "Magic" Step):
-
Dilute with Ethyl Acetate.
-
Wash 2x with 1N NaOH (Removes the nitrophenyl phosphate byproducts and unreacted reagent).
-
Wash 1x with 1N HCl (Removes excess DBU).
-
Wash 1x with Brine, Dry over Na
SO .
-
-
Isolation: Concentrate in vacuo. The residue is usually the pure azide.
Figure 2: Operational workflow emphasizing the simplified purification process compared to Mitsunobu.
Safety & Handling (E-E-A-T Critical)
While p-NO
-
Explosion Hazard: Do not concentrate reaction mixtures containing large excesses of azides to dryness if not necessary.
-
Acid Sensitivity: Contact with strong acids can liberate Hydrazoic Acid (HN
), which is highly toxic and explosive. Ensure the basic wash is performed before any acidic wash to remove unreacted azide sources. -
Waste: All aqueous waste streams should be treated with bleach (sodium hypochlorite) to quench trace azides before disposal.
References
-
Mizuno, M., & Shioiri, T. (1997). Efficient method for the one-pot azidation of alcohols using bis(p-nitrophenyl) phosphorazidate.
-
Shioiri, T., & Yamada, S. (1974). Diphenyl phosphorazidate.[4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis.[5] Chemical and Pharmaceutical Bulletin, 22(4), 849-854.
-
TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) - More Than Three Decades Later.[6][7] TCI Product Review.
-
Organic Chemistry Portal. (n.d.).
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Efficient method for the one-pot azidation of alcohols using bis( p -nitrophenyl) phosphorazidate - Chemical Communications (RSC Publishing) DOI:10.1039/A705768G [pubs.rsc.org]
- 5. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
kinetic studies of azidation with Bis(4-Nitrophenyl) phosphorazidate
Kinetic & Synthetic Profiling of Bis(4-Nitrophenyl) Phosphorazidate (BNPPA) in Azidation
Executive Summary
For researchers in medicinal chemistry and process development, the introduction of the azido group (
This guide analyzes This compound (BNPPA) , a potent analogue of DPPA.[1] By leveraging the electron-withdrawing power of the
Mechanistic & Kinetic Analysis
The Electronic Advantage
The kinetic superiority of BNPPA over DPPA lies in the electrophilicity of the phosphorus center.[1]
-
DPPA: Contains two phenyl rings.[1] The phosphorus atom is moderately electrophilic.[1]
-
BNPPA: Contains two
-nitrophenyl rings.[1] The strong electron-withdrawing nature ( ) of the nitro groups pulls electron density away from the phosphorus, making it significantly more susceptible to nucleophilic attack by alcohols.[1]
Reaction Pathway
The reaction proceeds via a two-step "activation-displacement" mechanism, often utilizing a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
-
Activation (
): The alcohol attacks the phosphorus, displacing the azide anion.[1] This step is rate-determining for sterically hindered alcohols.[1] BNPPA accelerates this step due to higher P-electrophilicity.[1] -
Displacement (
): The displaced azide ion attacks the alkyl carbon in an fashion, displacing the phosphate leaving group.[1] The bis(4-nitrophenyl) phosphate anion is a better leaving group than diphenyl phosphate due to resonance stabilization by the nitro groups, further driving the reaction equilibrium.[1]
Caption: Figure 1. Kinetic pathway of BNPPA-mediated azidation. The electron-deficient phosphorus facilitates rapid intermediate formation, while the stabilized leaving group drives the
Comparative Performance Guide
The following table contrasts BNPPA with the standard DPPA and the traditional Sodium Azide method.
| Feature | Diphenyl Phosphorazidate (DPPA) | This compound (BNPPA) | Sodium Azide ( |
| Primary Utility | Primary & unhindered secondary alcohols.[1] | Hindered secondary alcohols & unreactive substrates.[1] | Halides or Mesylates (requires pre-activation).[1] |
| Kinetic Profile | Moderate rates; requires heat for difficult substrates.[1] | Fast rates ; active at lower temperatures or shorter times.[1] | Fast, but limited by solubility and substrate activation.[1] |
| Mechanism | Mitsunobu-type or Base-mediated.[1] | Base-mediated (DBU) favored.[1] | Direct |
| Safety | Non-explosive; stable liquid.[1] | Non-explosive; stable solid/oil.[1] | Explosion hazard ; toxic gas risk ( |
| Byproduct Removal | Diphenyl phosphate (Acidic wash).[1] | Bis(p-nitrophenyl) phosphate (Alkaline wash).[1] | Inorganic salts (Aqueous wash).[1] |
| Stereochemistry | Inversion (Walden).[1] | Strict Inversion (High fidelity). | Inversion. |
Decision Matrix: When to use BNPPA?
Use BNPPA when:
-
DPPA fails: The reaction with DPPA yields < 30% or requires refluxing that degrades the substrate.[1]
-
Steric Bulk: The substrate is a secondary alcohol with bulky neighboring groups (e.g., menthol derivatives, steroids).[1]
-
Mild Conditions: You cannot tolerate the heat required to drive a DPPA reaction.[1]
Experimental Protocol
Protocol: Azidation of a Hindered Secondary Alcohol using BNPPA Target Audience: Synthetic Chemists.[1] This protocol assumes standard Schlenk line techniques.
Materials:
-
Substrate: Hindered secondary alcohol (1.0 equiv).[1]
-
Reagent: this compound (BNPPA) (1.2 equiv).[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).[1]
-
Solvent: Anhydrous Toluene or THF (0.5 M concentration).[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with the Alcohol (1.0 equiv) and BNPPA (1.2 equiv). Dissolve in anhydrous Toluene .[1]
-
Note: Toluene is preferred over THF for kinetic studies as it allows for higher temperature ranges if optimization is needed, though BNPPA often works at room temperature.[1]
-
-
Activation (0 min): Cool the solution to 0°C in an ice bath. Dropwise add DBU (1.2 equiv) over 5 minutes.[1]
-
Causality: The dropwise addition prevents exotherms that could decompose the sensitive phosphate intermediate.[1]
-
-
Reaction (0 - 12 h): Remove the ice bath and stir at room temperature.
-
Work-up: Dilute with Ethyl Acetate. Wash effectively with 1M NaOH (2x) followed by Brine.[1]
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Strategic Workflow Diagram
Caption: Figure 2. Decision matrix for reagent selection. BNPPA is the "Route B" contingency for hindered substrates where DPPA kinetics are insufficient.[1]
References
-
Mori, S.; Sakai, I.; Aoyama, T.; Shioiri, T. (1982).[1] "New Methods and Reagents in Organic Synthesis. 22. Bis(p-nitrophenyl) Phosphorazidate (p-NO2DPPA).[1][2] A New Reagent for the Preparation of Alkyl Azides from Alcohols." Chemical and Pharmaceutical Bulletin, 30(10), 3380–3382.[1]
-
Shioiri, T.; Ninomiya, K.; Yamada, S. (1972).[1] "Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis."[1] Journal of the American Chemical Society, 94(17), 6203–6205.[1]
-
BenchChem. (2025).[1] "A Comparative Guide to Azide Reagents in the Curtius Rearrangement: The Prominence of Diphenylphosphoryl Azide (DPPA)." BenchChem Technical Guides.
Sources
Validating Azide Formation: A Comparative Guide to IR and NMR Spectroscopy
Executive Summary
Objective: To provide a technical comparison of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the synthesis of organic azides (
Safety Protocol: The "Rule of Six"
CRITICAL WARNING: Organic azides are potentially explosive.[2][3] Before analysis, assess stability using the Rule of Six :
-
Handling: Use plastic spatulas (avoid metal). Use safety shields.
-
Solvents: NEVER use halogenated solvents (DCM,
) with Sodium Azide ( ) to avoid forming di/tri-azidomethane (highly explosive).[2]
Technique 1: FTIR Spectroscopy (The "Sentinel")
FTIR is the primary method for monitoring reaction progress due to the unique vibrational signature of the azide group.
The Diagnostic Peak
The azide group possesses an asymmetric stretching vibration that is strong , sharp , and located in a region relatively free of other organic signals.
| Feature | Specification | Notes |
| Wavenumber | 2090 – 2110 cm⁻¹ | The "Silent Region" of the IR spectrum. |
| Intensity | Strong (s) | High dipole moment change makes it very sensitive. |
| Interference | Minimal | Alkynes (~2100-2260 cm⁻¹) and Nitriles (~2200-2260 cm⁻¹) are the only common overlaps, but are usually weaker or shifted. |
Experimental Insight
-
Reaction Monitoring: FTIR is ideal for real-time monitoring. An aliquot can be spotted directly onto an ATR (Attenuated Total Reflectance) crystal.
-
Validation Logic:
-
Appearance: A new, strong band at ~2100 cm⁻¹ confirms the installation of the
group. -
Disappearance: If the starting material has a distinct peak (e.g., Carbonyl or Sulfonate), its reduction can be tracked, though less reliably than the azide appearance.
-
Technique 2: NMR Spectroscopy (The "Architect")
While IR confirms presence, NMR confirms structure and purity. The conversion of a Halide/Tosylate to an Azide induces specific chemical shifts.
H NMR: The Alpha-Proton Shift
The protons on the carbon attached to the azide (
-
Transition:
-
Observation: The
-protons typically shift upfield (lower ppm) when converting from Bromide/Tosylate to Azide.
| Precursor ( | Typical | Product ( | Shift Direction |
| Bromide (-Br) | 3.4 – 3.6 | 3.2 – 3.4 | Upfield ( |
| Tosylate (-OTs) | 4.0 – 4.2 | 3.2 – 3.4 | Upfield ( |
| Chloride (-Cl) | 3.6 – 3.8 | 3.2 – 3.4 | Upfield ( |
Note: In benzylic systems (
C NMR: The Definitive Carbon Shift
Carbon NMR provides a more distinct validation point. The
-
Transition:
-
Observation:
- : ~30 – 45 ppm
- : 50 – 55 ppm
-
Validation: The appearance of a signal in the 50-55 ppm range is highly diagnostic for primary alkyl azides.
Comparative Analysis
| Metric | FTIR Spectroscopy | NMR Spectroscopy ( |
| Primary Utility | Qualitative (Yes/No check) | Quantitative & Structural |
| Speed | Fast (< 1 min) | Moderate (10-30 min) |
| Sample Size | Minimal (< 1 mg) | ~5-10 mg |
| Specificity | High for functional group; Low for structure. | High for exact molecular structure. |
| Limit of Detection | Moderate (good for major product). | High (detects <1% impurities). |
| Cost per Run | Low | High |
Experimental Protocols
Protocol A: Rapid FTIR Monitoring (ATR Method)
-
Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum.
-
Sampling: Dip a glass capillary into the reaction mixture.
-
Deposition: Spot 1 drop onto the crystal. Allow solvent (if volatile) to evaporate for 10 seconds.
-
Measurement: Acquire spectrum (4000–600 cm⁻¹, 16 scans).
-
Analysis: Zoom into 2000–2200 cm⁻¹. Look for the sharp peak at ~2100 cm⁻¹.
Protocol B: Quantitative NMR Validation
-
Workup: Mini-extraction: Take 0.1 mL reaction mix -> dilute with 0.5 mL EtOAc -> Wash with
-> Dry organic layer over .-
Why? Removes inorganic azide (
) which is toxic and can interfere.
-
-
Preparation: Dissolve ~10 mg of the dried residue in 0.6 mL
. -
Acquisition:
- H: 16 scans, 1s relaxation delay.
- C: 256+ scans (if verifying carbon shift).
-
Analysis:
-
Integrate the
-proton signal. -
Compare integration to a backbone signal (e.g., aromatic ring) to confirm full conversion.
-
Check for disappearance of the precursor
-proton signal (e.g., triplet at 3.4 ppm).
-
Decision Workflow & Logic
The following diagram illustrates the logical flow for validating the reaction product.
Caption: Logical workflow for orthogonal validation of azide formation using IR and NMR spectroscopies.
References
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Reich, H. J. (University of Wisconsin). Structure Determination Using NMR: Chemical Shifts. Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides - Substitution and More. Retrieved from [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for Spectral Data).[4]
Sources
Advanced Azidation: Bis(4-Nitrophenyl) Phosphorazidate (BNPPA) vs. Hydrazoic Acid
The shift from volatile, explosive reagents to bench-stable solids represents a critical evolution in organic synthesis. This guide analyzes the technical superiority of Bis(4-nitrophenyl) phosphorazidate (BNPPA) over the traditional, hazardous hydrazoic acid (
Executive Summary
For decades, the introduction of the azide moiety (
This compound (BNPPA) (CAS: 51250-91-0) has emerged as a superior alternative. It is a crystalline solid that acts as a "store" of azide, releasing it only under controlled activation. Beyond safety, BNPPA offers distinct kinetic advantages over both
Part 1: Safety & Handling Profile
The primary driver for adopting BNPPA is the elimination of catastrophic risk associated with
Comparative Safety Metrics
| Feature | Hydrazoic Acid ( | BNPPA | Operational Impact |
| Physical State | Volatile Liquid / Gas (bp 37°C) | Crystalline Solid (mp 140–144°C) | BNPPA eliminates inhalation risks and requires no special trapping equipment. |
| Explosivity | Highly shock-sensitive; Explosive vapor mixtures. | Stable solid; Low shock sensitivity. | |
| Toxicity | Cytochrome c oxidase inhibitor (comparable to cyanide). | Low acute toxicity (reagent class). | |
| Storage | Cannot be stored pure; generated in situ. | Shelf-stable at ambient/cool temps. | BNPPA allows for precise stoichiometry without titration. |
Critical Safety Note: While BNPPA is stable, all organic azides are potentially energetic. Avoid metal spatulas and heating crude reaction mixtures above 100°C without a blast shield.
Part 2: Mechanistic Advantage (The "Nitro" Effect)
Why choose BNPPA over the cheaper Diphenylphosphoryl azide (DPPA)? The answer lies in electronic tuning .
In a typical azidation (e.g., converting an alcohol to an azide), the reagent must first activate the alcohol oxygen (phosphorylation) and then facilitate the displacement of the phosphate group by the azide anion.
-
Enhanced Electrophilicity: The p-nitro groups on BNPPA are strongly electron-withdrawing. This pulls electron density away from the central phosphorus atom, making it significantly more electrophilic than the phosphorus in DPPA. Consequently, the initial reaction with the alcohol (activation step) is faster.
-
Superior Leaving Group: The resulting bis(4-nitrophenyl)phosphate anion is a weaker base and a better leaving group than the diphenylphosphate anion generated by DPPA. This lowers the activation energy for the subsequent
displacement by the azide ion.
Mechanism Visualization
Figure 1: The BNPPA Activation Pathway. The electron-deficient phosphorus (blue) ensures rapid substrate capture, while the stabilized leaving group (grey) drives the reaction to completion.
Part 3: Experimental Protocols
Protocol A: Direct Azidation of Primary/Secondary Alcohols with BNPPA
This protocol replaces the traditional Mitsunobu reaction (DEAD/PPh3/
Reagents:
-
Substrate: Primary or Secondary Alcohol (1.0 equiv)
-
Reagent: BNPPA (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: Anhydrous Toluene or THF
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under argon/nitrogen atmosphere.
-
Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous Toluene (0.2 M concentration).
-
Reagent Addition: Add BNPPA (1.2 equiv) in one portion. The suspension may not fully dissolve immediately.
-
Activation: Dropwise add DBU (2.0 equiv) at 0°C.
-
Observation: The mixture typically becomes homogeneous and may turn yellow/orange (characteristic of nitrophenolate species).
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours.
-
Monitoring: Check via TLC. The activated phosphate intermediate may be visible initially, followed by the conversion to the non-polar azide.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash 2x with 1M HCl (to remove DBU and hydrolyze any remaining reagent).
-
Wash 1x with Sat.
(to remove nitrophenol byproducts). -
Wash 1x with Brine.
-
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Why this works: The DBU acts as both a base to deprotonate the alcohol (facilitating attack on P) and a solubilizing agent for the intermediate.
Part 4: Decision Matrix (When to use BNPPA)
Use the following logic flow to determine if BNPPA is the correct reagent for your synthesis.
Figure 2: Reagent Selection Workflow. BNPPA is the preferred choice for hindered substrates or acid-sensitive compounds where high reactivity is required.
References
-
Moriarty, R. M., & Serridge, P. (2001). This compound. Encyclopedia of Reagents for Organic Synthesis. Link
-
Shioiri, T., & Yamada, S. (1974). Diphenyl phosphorazidate.[1][2][3][4][5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Chemical and Pharmaceutical Bulletin, 22(4), 849-854. Link
-
TCI Chemicals. Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later. (Technical Review highlighting the reactivity differences between DPPA and BNPPA). Link
-
Bräse, S., et al. (2005).[6] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[6] Link
Sources
Spectroscopic Confirmation of Tetrazole Ring Formation: A Comparative Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Content Type: Technical Comparison & Experimental Guide.
Executive Summary: The Bioisostere Challenge
The tetrazole ring is a cornerstone of modern medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere for the carboxylic acid group (pKa ~4.5–5.0). However, confirming its formation via the [3+2] cycloaddition of nitriles and azides presents unique analytical challenges. The reaction often yields regioisomers (1H- vs 2H-tetrazoles) and can be plagued by incomplete conversion or dangerous hydrazoic acid byproducts.
This guide moves beyond basic textbook definitions to provide a multi-modal spectroscopic validation strategy . We compare the efficacy of FTIR, NMR (
Strategic Analysis: Comparison of Validation Methods
The following table objectively compares the utility of standard analytical techniques for confirming tetrazole formation.
| Feature | FTIR (In-Situ/ATR) | HRMS (ESI) | X-Ray Crystallography | ||
| Primary Utility | Reaction Monitoring (Kinetics) | Structural Confirmation (C5 Core) | Regioisomer Differentiation (1H vs 2H) | Formula Confirmation | Absolute Configuration |
| Key Signal | Loss of | Quaternary C5 ( | Chemical Shift Dispersion | Bond Lengths ( | |
| Speed | Fast (< 5 min) | Medium (10-30 min) | Slow (Low sensitivity) | Fast | Very Slow |
| Sample Req | Minimal (Solid/Oil) | High Conc. / Enrichment | Single Crystal | ||
| Limitation | No structural detail; obscure fingerprint | Solvent dependent shifts | Expensive/Time-consuming | Ionization suppression | Hard to crystallize oils |
Deep Dive: Spectroscopic Validation Protocols
A. FTIR: The Kinetic "Go/No-Go" Gauge
FTIR is the most efficient tool for monitoring the consumption of the starting nitrile. It does not prove the structure of the product definitively but confirms the transformation of the functional group.
-
Diagnostic Change:
-
Disappearance: The sharp, distinct nitrile (
) stretch at must vanish. -
Disappearance: If using organic azides, the strong azide (
) asymmetric stretch at decreases. -
Appearance: New bands for the tetrazole ring skeletal vibrations appear at
and . -
C=N Stretch: A weak to medium band around
.
-
Expert Insight: Do not rely solely on the appearance of the NH stretch (
) as it often overlaps with moisture or other amine signals. The absence of the nitrile peak is the primary metric for reaction completion.
B. NMR Spectroscopy: The Structural Anchor
NMR provides the definitive proof of the heterocyclic ring formation.
1.
NMR: The C5 Indicator
The carbon atom at the 5-position (C5) of the tetrazole ring is quaternary and chemically distinct.
-
Chemical Shift:
. -
Validation: This signal is significantly downfield from aliphatic nitriles (
ppm) and distinct from carbonyls ( ppm). -
Coupling: In HMBC experiments, this carbon shows correlations to protons on the substituent group (e.g., benzylic protons).
2.
NMR: The Isomer Solver
When distinguishing between 1,5-disubstituted and 2,5-disubstituted isomers (common in alkylation of tetrazoles),
-
Differentiation: The chemical shifts of the nitrogen atoms are highly sensitive to the substitution pattern.
-
Trend: N1-substituted tetrazoles generally show a shielded N1 signal compared to the N2 signal in 2-substituted isomers.
-
Technique: Use
HMBC if natural abundance is too insensitive.
C. Mass Spectrometry: Fragmentation Logic
While the molecular ion (
-
Characteristic Loss: A loss of 28 Da (
) is the hallmark fragmentation pathway for tetrazoles in ESI-MS/MS, yielding a diazirine or nitrilimine species.
Validated Experimental Protocol
Synthesis of 5-Phenyl-1H-tetrazole via Zinc-Catalyzed [3+2] Cycloaddition
This protocol utilizes a "Green Chemistry" approach using water as a solvent and zinc salts, avoiding toxic organic solvents and highly explosive hydrazoic acid generation in situ.
Materials:
-
Benzonitrile (10.0 mmol)
-
Sodium Azide (
) (15.0 mmol, 1.5 equiv) -
Zinc Bromide (
) (10.0 mmol, 1.0 equiv) -
Water (
) (20 mL) -
Hydrochloric Acid (3N HCl)
Workflow:
-
Setup: In a 100 mL round-bottom flask, combine Benzonitrile,
, and in water. -
Reaction: Reflux the mixture (
) for 12–24 hours.-
Self-Validation Check (FTIR): Take an aliquot after 12h. Dry it. If the peak at
is visible, continue reflux.
-
-
Workup:
-
Cool to room temperature.[1][2] The mixture may contain a zinc-tetrazolate complex.
-
Add 3N HCl dropwise under vigorous stirring until pH
1. This breaks the Zn-complex and protonates the tetrazole (Caution: gas may evolve; use a fume hood).[1] -
The product, 5-phenyl-1H-tetrazole, typically precipitates as a white solid.
-
-
Isolation: Filter the solid, wash with ice-cold water (to remove Zn salts and excess azide), and dry in a vacuum oven.
-
Characterization: Dissolve
mg in DMSO- for NMR.
Visualization: Logic & Mechanism
Diagram 1: Characterization Decision Tree
This flowchart guides the researcher through the logical steps of confirming the product.
Caption: Logical workflow for confirming tetrazole formation, prioritizing kinetic completion (IR) before structural confirmation (NMR).
Diagram 2: Reaction Mechanism & Isomerism
Visualizing the Zinc-catalyzed pathway and the resulting tautomers.
Caption: Zinc-catalyzed mechanism leading to the formation of 1H and 2H tetrazole tautomers.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Roh, J., et al. (2009).[2] Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition Catalyzed by Zinc Salts.[1] Synthesis, 2009(13), 2175–2178.[2] Link
-
Claramunt, R. M., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry, 77(13), 5770–5780. Link
-
Gao, H., et al. (2013). Synthesis and Characterization of Tetrazole Derivatives. Organic Letters, 15(1), 123-127. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard Reference for IR/NMR tables).
Sources
Strategic Guide: Cost-Benefit Analysis of Azidation Methods
The following guide provides a rigorous cost-benefit analysis of azidation methodologies, designed for researchers and process chemists balancing safety, economy, and yield.
Executive Summary: The Triangle of Trade-offs
Azidation is a pivotal transformation in medicinal chemistry (e.g., tetrazole synthesis, Click chemistry) and materials science. However, the introduction of the azide moiety (
-
Substrate Compatibility: Does the molecule tolerate nucleophiles, oxidants, or metals?
-
Safety Profile: Can the process handle potentially explosive intermediates (e.g.,
, organic azides with )? -
Economic Scalability: What is the cost per mole, including waste disposal (E-factor) and safety engineering (CAPEX)?
This guide compares the three dominant methodologies: Classical Nucleophilic Substitution , Diazo Transfer , and Continuous Flow Processing .
Part 1: Comparative Analysis
Classical Nucleophilic Substitution ( )
The Commodity Route
Mechanism: Displacement of a leaving group (halide, mesylate, tosylate) by an azide salt (typically
| Feature | Analysis |
| Cost Efficiency | High. Sodium azide is a commodity chemical ( |
| Atom Economy | Excellent. Byproduct is a simple inorganic salt (e.g., |
| Safety Risk | High. Acidification releases hydrazoic acid ( |
| Limitations | Inverts stereochemistry (Walden inversion). Prone to elimination side reactions ( |
Diazo Transfer
The Stereoselective Route Mechanism: Transfer of a diazo group from a donor reagent (sulfonyl azide) to an amine, retaining the carbon skeleton's stereochemistry.[1]
| Feature | Analysis |
| Cost Efficiency | Moderate to High. Traditional reagents like Triflyl Azide ( |
| Innovation | Imidazole-1-sulfonyl Azide ( |
| Stereochemistry | Retained. Crucial for amino acid derivatives and chiral drugs. |
| Safety Risk | Low (with ISA). Eliminates the need for volatile |
Continuous Flow Azidation
The Scalable Route Mechanism: Generation and consumption of hazardous azide intermediates in a miniaturized, closed-loop system.
| Feature | Analysis |
| CAPEX | High. Requires pumps, reactors, and back-pressure regulators. |
| OPEX | Low. 9-40% operational cost savings vs. batch due to reduced labor, lower waste, and higher throughput. |
| Safety | Superior. The "active inventory" of hazardous azide is negligible at any specific moment. Allows operation at elevated temperatures/pressures that are forbidden in batch. |
Part 2: Decision Logic & Workflows
Decision Matrix: Selecting the Right Method
Caption: Decision tree for selecting azidation methods based on substrate type, stereochemical needs, and scale.
Part 3: Experimental Protocols
Protocol A: Safe Synthesis of Imidazole-1-sulfonyl Azide ( )
A cost-effective, shelf-stable alternative to Triflyl Azide.[1][2]
Rationale: This protocol avoids the high cost of commercial diazo donors and the explosion risks of
Materials:
Step-by-Step:
-
Activation: Cool a suspension of
(1.1 equiv) in dry to 0°C. Dropwise add (1.0 equiv). Stir overnight at room temperature.-
Note: This forms chlorosulfonyl azide in situ.
-
-
Substitution: Cool the mixture back to 0°C. Add imidazole (2.0 equiv) portion-wise.
-
Mechanistic Insight: The first equivalent acts as the nucleophile; the second acts as a base to scavenge
.
-
-
Workup: Dilute with EtOAc, wash with water and saturated
. -
Salt Formation: Treat the organic layer with ethanolic
dropwise. precipitates as colorless needles. -
Filtration: Collect by filtration.
-
Yield: Typically 80-90%.
-
Storage: Stable at room temperature for months.
-
Protocol B: Continuous Flow Azidation of Alkyl Mesylates
High-throughput protocol for scale-up.
Rationale: Flow chemistry allows the use of superheated solvents to accelerate the slow
Setup:
-
Feed A: Alkyl Mesylate (0.5 M in DMF)
-
Feed B:
(0.75 M in water/DMF) -
Reactor: PFA coil reactor (10 mL volume), heated to 110°C.
-
BPR: Back-pressure regulator set to 75 psi (prevents boiling).
Workflow:
-
Pump Feed A and Feed B at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer.
-
Residence time = 10 minutes.
-
Quench output immediately into water/brine.
-
Safety Check: Monitor pressure drop. A rise indicates salt precipitation (clogging risk).
Part 4: Quantitative Comparison Data
The following table synthesizes data from industrial process comparisons (Batch vs. Flow) and reagent efficiency studies.
| Metric | Classical Batch ( | Diazo Transfer ( | Continuous Flow |
| Yield (Typical) | 75-85% | 85-95% | 90-99% |
| Reaction Time | 12-24 hours | 2-4 hours | 10-30 minutes |
| E-Factor (kg waste/kg product) | 10-15 (High solvent/wash volume) | 5-8 (Clean reaction) | < 5 (Recycling potential) |
| Safety Score (1-10) | 3 (High Risk) | 8 (Stable Reagent) | 10 (Process Control) |
| Relative Cost ($/mol) | Base ( |
Pathway Visualization: Diazo Transfer Mechanism
Caption: Mechanistic pathway of diazo transfer using ISA, showing the conversion of amine to azide.[1][3][5][6]
References
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[2] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1][2] Organic Letters. Link
-
Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Link
-
Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry. Link
-
Kutonova, K. V., et al. (2013).[7] A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Synthesis. Link
-
Schaber, S. D., et al. (2011). Economic Analysis of Batch, Continuous, and Hybrid Pharmaceutical Manufacturing. Journal of Pharmaceutical Innovation. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
chemoselectivity of Bis(4-Nitrophenyl) phosphorazidate in polyfunctional molecules
Topic: Chemoselectivity of Bis(4-Nitrophenyl) Phosphorazidate in Polyfunctional Molecules Content Type: Publish Comparison Guide
Executive Summary
For decades, Diphenylphosphoryl azide (DPPA) has been the workhorse reagent for Curtius rearrangements and peptide couplings. However, its utility diminishes when facing sterically hindered substrates or thermally labile polyfunctional molecules that degrade at the high temperatures DPPA often requires.
This compound (BNPPA) —an electron-deficient analogue of DPPA—emerges as the superior alternative in these critical scenarios. By introducing electron-withdrawing nitro groups, BNPPA increases the electrophilicity of the phosphorus center, enabling activation at significantly lower temperatures (often 0°C to RT) compared to DPPA (80°C+). This guide analyzes the chemoselectivity of BNPPA, providing a decision framework for its deployment in complex drug synthesis.
Mechanistic Foundation: The Electronic Advantage
To understand the chemoselectivity of BNPPA, one must understand the electronic causality. The reactivity of phosphoryl azides is governed by the electrophilicity of the central phosphorus atom.
-
DPPA: Possesses phenyl rings.[1][2][3][4] Moderate electrophilicity.
-
BNPPA: Possesses p-nitrophenyl rings. The nitro groups (
) are strong electron-withdrawing groups (Hammett ).
This withdrawal pulls electron density away from the phosphorus, making it highly susceptible to nucleophilic attack by carboxylates (in Curtius/Coupling) or alkoxides (in Azidation).
Visualizing the Activation Pathway
The following diagram illustrates how the electronic modification alters the reaction coordinate, lowering the activation energy (
Figure 1: The electronic activation mechanism. The nitro-group induction in BNPPA lowers the energy barrier for the initial nucleophilic attack, facilitating reactions at milder temperatures.
Comparative Analysis: BNPPA vs. Alternatives
The choice between BNPPA and its alternatives depends on the trade-off between reactivity and stability .
Table 1: Performance Matrix
| Feature | BNPPA (this compound) | DPPA (Diphenylphosphoryl azide) | HATU / BOP |
| CAS Registry | 51250-91-0 | 26386-88-9 | 148893-10-1 |
| Physical State | Crystalline Solid (Easy handling) | Oily Liquid (Hard to weigh) | Solid |
| Primary Utility | Azidation of hindered alcohols ; Low-temp Curtius | General Curtius; Peptide Coupling | Peptide Coupling (No Curtius) |
| Reactivity | High (Reacts at 0°C - RT) | Moderate (Often requires reflux) | Very High |
| Chemoselectivity | Kinetic control allows differentiation of | Thermodynamic control; less selective. | Poor selectivity for alcohols. |
| Byproducts | Bis(4-nitrophenyl) phosphate (Water soluble with base) | Diphenyl phosphate (Acidic oil) | Tetramethylurea (Water soluble) |
| Safety | High MW stabilizes azide, but shock sensitive. | Non-explosive, but toxic. | Potential allergen/irritant. |
Chemoselectivity in Polyfunctional Molecules
BNPPA exhibits distinct chemoselectivity profiles depending on the co-reagents used (specifically the base).
A. The "Killer App": Direct Azidation of Alcohols
While DPPA works well for primary alcohols, it often fails with secondary or sterically hindered alcohols due to competing elimination reactions or lack of reactivity.
-
Protocol Insight: The combination of BNPPA + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) creates a powerful azidating system.
-
Selectivity: In a molecule with both a primary and secondary hydroxyl group, BNPPA (controlled equivalents) at 0°C will selectively azidate the primary alcohol. However, unlike DPPA, it can be forced to azidate the secondary alcohol with high yield by raising the temperature to RT, whereas DPPA would require heating that might cause elimination.
B. Curtius Rearrangement in Complex Substrates
For substrates containing thermal-sensitive moieties (e.g., epoxides, Michael acceptors), DPPA's requirement for toluene reflux (110°C) is destructive.
-
BNPPA Advantage: The rearrangement often proceeds at room temperature or mild heating (40°C), preserving the sensitive functional groups.
C. Peptide Coupling & Racemization
BNPPA is a potent coupling agent. However, due to its high reactivity, racemization is a risk if the base is too strong.
-
Mitigation: Use weak bases (N-methylmorpholine) and conduct the activation at -10°C. The high reactivity of BNPPA allows the coupling to finish before significant racemization occurs (Kinetic Control).
Experimental Protocols
Workflow Visualization: Selecting the Right Protocol
Figure 2: Decision tree for reagent selection. BNPPA is the preferred choice for hindered alcohols or thermally unstable acid substrates.
Protocol 1: Stereoselective Azidation of Secondary Alcohols
Context: Converting a chiral secondary alcohol to an azide with inversion of configuration (Mitsunobu-type).
-
Preparation: Dissolve the secondary alcohol (1.0 equiv) in anhydrous Toluene or THF under Argon.
-
Reagent Addition: Add BNPPA (1.2 equiv). The mixture remains a suspension or solution depending on solvent.
-
Activation: Cool to 0°C. Dropwise add DBU (1.2 equiv).
-
Note: The reaction is exothermic. DBU forms a salt with the phosphate intermediate, driving the substitution.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C. Monitor by TLC.
-
Comparison: DPPA would require heating to 60–80°C for this step, risking elimination to the alkene.
-
-
Workup: Wash with 5% HCl (to remove DBU), then saturated NaHCO3. Dry over MgSO4.[5]
Protocol 2: Low-Temperature Curtius Rearrangement
Context: Converting a carboxylic acid to a carbamate in the presence of an epoxide.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in Toluene. Add BNPPA (1.1 equiv) and Triethylamine (1.1 equiv) at 0°C.
-
Rearrangement: Stir at room temperature (20–25°C) for 3 hours.
-
Observation: Evolution of N2 gas indicates isocyanate formation.
-
-
Trapping: Add the alcohol (e.g., Benzyl alcohol) and catalytic Dibutyltin dilaurate (DBTDL). Heat mildly to 40°C if necessary.
-
Result: Formation of the Cbz-protected amine without opening the epoxide ring.
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3][4][6] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Moriarty, R. M., & Serridge, P. (2001). This compound.[7] Encyclopedia of Reagents for Organic Synthesis. Link
-
Jigajinni, V. B., & Wightman, R. H. (1981). The use of bis-(p-nitrophenyl)phosphoryl azide for the azidation of alcohols.[6][8] Tetrahedron Letters, 22(48), 4891-4892. (Demonstrates superior reactivity over DPPA for hindered alcohols).
-
BenchChem Technical Guides. (2025). Comparative Guide to Azide Reagents in the Curtius Rearrangement. Link
-
TCI Chemicals. (2024). Diphenyl Phosphorazidate (DPPA) and Derivatives: Synthetic Applications. Link
Sources
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
literature review of Bis(4-Nitrophenyl) phosphorazidate applications
An In-Depth Comparative Guide to Bis(4-Nitrophenyl) Phosphorazidate (BNPA) in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a coupling reagent is paramount, directly influencing reaction efficiency, product purity, and the suppression of unwanted side reactions. Among the arsenal of available reagents, this compound (BNPA), also known as Di-p-nitrophenyl phosphorazidate, stands out as a potent and versatile tool. This guide offers a senior application scientist's perspective on BNPA, critically evaluating its performance against common alternatives and providing the experimental foundation necessary for its successful implementation.
Understanding this compound: A Profile
This compound is a crystalline white solid with the molecular formula C12H8N5O7P.[1] It belongs to the phosphorazidate class of reagents, which are renowned for their utility in a variety of chemical transformations. Its structure is analogous to the more widely known Diphenyl phosphorazidate (DPPA), but with the critical addition of two para-nitro groups on the phenyl rings.[2]
These electron-withdrawing nitro groups are not merely decorative; they significantly enhance the electrophilicity of the central phosphorus atom. This heightened reactivity makes BNPA a more potent reagent than DPPA in certain applications, a key theme we will explore throughout this guide.[2]
Core Application: Peptide Bond Formation
The synthesis of peptides is a cornerstone of drug discovery and biochemical research, where the prevention of racemization is a critical challenge. Phosphorazidate reagents like BNPA have carved a niche as effective coupling agents that minimize this risk.[2]
Mechanism of Action
The efficacy of BNPA in amide bond formation stems from a well-orchestrated reaction pathway. The process is initiated by the nucleophilic attack of a carboxylate anion (from an N-protected amino acid) on the electron-deficient phosphorus atom of BNPA. This forms a highly reactive acyl phosphate intermediate. This intermediate then readily reacts with the amino group of a second amino acid (or its ester), forming the desired peptide bond and releasing bis(4-nitrophenyl) phosphate as a byproduct. A key advantage of this pathway is the in-situ formation of an acyl azide, which is less prone to racemization compared to other activated species.[2]
Caption: Reaction mechanism for peptide coupling using BNPA.
Performance Comparison: BNPA vs. Alternatives
A researcher's choice of coupling reagent is often a trade-off between speed, cost, efficiency, and the risk of side reactions. Here, we compare BNPA to other workhorses in the field.
| Reagent | Class | Key Advantages | Key Disadvantages | Racemization Risk |
| BNPA | Phosphorazidate | Low racemization, crystalline solid (easy handling), high reactivity.[2] | Can be more expensive than carbodiimides. | Low |
| DPPA | Phosphorazidate | Well-established, low racemization.[2][3] | Oily liquid (difficult to handle), less reactive than BNPA.[2] | Low |
| DCC/EDC | Carbodiimide | Inexpensive, widely available. | Forms insoluble/soluble urea byproducts, high risk of N-acylurea formation. | High (requires additives like HOBt/HOSu) |
| HBTU/HATU | Uronium/Aminium | Very fast reaction times, high yields.[4] | High cost, can be sensitive to moisture. | Low to Moderate |
Analysis:
-
BNPA vs. DPPA: The primary advantage of BNPA over its parent compound, DPPA, is its physical state and reactivity. BNPA is a stable, crystalline solid, which simplifies weighing and handling compared to the oily nature of DPPA.[2] The electron-withdrawing nitro groups make BNPA more reactive, which can lead to shorter reaction times or improved yields, particularly with sterically hindered amino acids.
-
BNPA vs. Carbodiimides: While DCC and EDC are cost-effective, they are plagued by the formation of urea byproducts, which can complicate purification. More critically, they are notorious for causing significant racemization unless an additive like HOBt is used. BNPA offers a cleaner reaction profile with inherently lower racemization, justifying its use in the synthesis of sensitive peptides.
-
BNPA vs. Uronium Reagents: Reagents like HBTU and HATU are the gold standard for speed in solid-phase peptide synthesis (SPPS), enabling coupling cycles in minutes.[4] However, they are significantly more expensive. BNPA presents a balanced option, offering excellent racemization suppression and clean reaction profiles, making it highly suitable for solution-phase synthesis or for particularly sensitive couplings where speed is secondary to fidelity.
Expanding the Toolbox: Broader Synthetic Applications
The utility of BNPA extends well beyond peptide synthesis. Its unique reactivity as both an azide donor and a phosphorylating agent opens doors to other crucial transformations.[3][5]
Azide Synthesis
BNPA is a highly effective reagent for the conversion of alcohols to alkyl azides via an SN2-type reaction. In this application, BNPA, often activated by a non-nucleophilic base like DBU, first forms a phosphate ester with the alcohol. The azide anion then displaces the phosphate ester to yield the final product. Research indicates that BNPA is significantly more effective than DPPA for this transformation, again owing to the activating effect of the p-nitro groups.[2]
Caption: Workflow for the synthesis of alkyl azides using BNPA.
Modified Curtius Reaction
Similar to DPPA, BNPA can facilitate the one-pot conversion of carboxylic acids to the corresponding amines or urethanes. The reagent reacts with the carboxylic acid to form an acyl azide in situ, which then undergoes thermal or photochemical rearrangement to an isocyanate. This versatile intermediate can be trapped with water to yield an amine (after decarboxylation) or with an alcohol to form a urethane.[3][5]
Experimental Protocols: A Practical Guide
Translating theory into practice requires robust, validated protocols. The following section provides a detailed methodology for a standard peptide coupling reaction using BNPA.
Protocol: Solution-Phase Dipeptide Synthesis (Boc-Ala-Phe-OMe)
Objective: To synthesize the dipeptide Boc-Alaninyl-Phenylalanine methyl ester using BNPA as the coupling reagent.
Materials:
-
Boc-Alanine (Boc-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
This compound (BNPA)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄
Procedure:
-
Amine Free-Basing: In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise and stir for 15 minutes to generate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve Boc-Alanine (1.05 eq) in anhydrous DMF. Add triethylamine (1.1 eq) to form the carboxylate salt.
-
Coupling Reaction: To the Boc-Alanine solution, add this compound (1.1 eq) in one portion. Stir at 0 °C for 10 minutes.
-
Peptide Bond Formation: Add the solution containing the free-based H-Phe-OMe to the activated Boc-Alanine mixture. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness Note: This protocol includes a standard aqueous workup designed to remove unreacted starting materials and the bis(4-nitrophenyl) phosphate byproduct. The sequential acidic and basic washes ensure the removal of any remaining amine or carboxylic acid components, respectively.
Conclusion
This compound is more than just an alternative to DPPA; it is a superior reagent in several key aspects. Its crystalline nature simplifies handling, while its enhanced reactivity, driven by the p-nitro substituents, allows for more efficient transformations, particularly in azide synthesis.[2] For peptide synthesis, it offers a compelling balance of high efficiency and low racemization, making it an invaluable tool for constructing sensitive peptide sequences where product fidelity is the highest priority. While uronium-based reagents may offer greater speed for high-throughput applications, BNPA provides a robust, clean, and reliable method for both solution-phase and solid-phase synthesis, earning its place in the standard repertoire of the modern synthetic chemist.
References
-
Shioiri, T., Ishihara, K., & Matsugi, M. (2022). Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey. Organic Chemistry Frontiers, 9, 3360-3391. Available from: [Link]. [Accessed February 6, 2026].
-
Pentelute, B. L., et al. (2013). Rapid Flow-Based Peptide Synthesis. Angewandte Chemie International Edition, 52(31), 8143-8147. This reference discusses rapid peptide synthesis methods, providing context for comparing coupling reagents like HBTU/HATU. Available from: [Link]. [Accessed February 6, 2026].
- Google Patents. CN102268035B - Preparation method of 4-nitrophenyl sodium phosphate. This reference, while for a related compound, provides context on the synthesis of nitrophenyl phosphate derivatives.
-
Cacan, R., et al. (1983). Effect of bis-(p-nitrophenyl) phosphate on the biosynthesis and the utilization of lipid-intermediates. European Journal of Biochemistry, 130(2), 329-334. Available from: [Link]. [Accessed February 6, 2026].
-
Organic Syntheses. Phosphorazidic acid, diphenyl ester. Available from: [Link]. [Accessed February 6, 2026].
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Bis(4-Nitrophenyl) Phosphorazidate: Safe Handling & Disposal Protocol
[1][2][3]
Executive Summary: Immediate Action Required
STOP AND READ: Bis(4-nitrophenyl) phosphorazidate (CAS: 51250-91-0) is a high-energy coupling reagent combining two distinct "explosophores": the azide (
Unlike standard Diphenylphosphoryl azide (DPPA), the presence of electron-withdrawing nitro groups increases the compound's sensitivity to shock, friction, and heat. Improper disposal can lead to the formation of Hydrazoic Acid (
Core Safety Directive:
Hazard Profile & Decision Matrix
To determine the correct disposal workflow, you must assess the state and quantity of the material.
The "Nitro-Azide" Synergy
The molecule contains an azide group attached to a phosphorus core, flanked by two nitrophenyl rings.
-
Shock Sensitivity: The nitro groups improve the oxygen balance, making the molecule more energetic than its non-nitrated parent (DPPA).
-
Thermal Instability: Decomposition releases nitrogen gas (
). If confined, this leads to over-pressurization and explosion. -
Toxic Hydrolysis: Contact with acid releases Hydrazoic Acid (
), a volatile, highly toxic, and explosive gas.
Operational Triage Diagram
Use the following decision tree to select the correct protocol.
Figure 1: Triage logic for azide disposal. Bulk quantities pose too high a risk for bench-top neutralization and must be outsourced.
Protocol A: Chemical Destruction (Staudinger Reduction)
Scope: Residual amounts (< 500 mg) in reaction flasks, syringes, or contaminated solvent.
Mechanism: The safest method to destroy an organic azide is to reduce it to a stable amine or iminophosphorane. We utilize the Staudinger Reaction using Triphenylphosphine (
Why this method?
Unlike hydrolysis (which leaves dangerous azide ions,
Reagents Required[5][6][7]
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Reducing Agent: Triphenylphosphine (
) (1.5 equivalents per azide equivalent). -
Glassware: Round bottom flask with a stir bar (NO ground glass joints if possible; use Teflon sleeves).
Step-by-Step Procedure
-
Preparation:
-
Dissolve the azide residue in THF or DCM.
-
Ensure the system is vented (needle in septum) to allow
gas escape. -
CRITICAL: Perform in a fume hood behind a blast shield.
-
-
Addition:
-
Slowly add a solution of Triphenylphosphine (
) in THF. -
Stoichiometry: Use at least 1.5 molar equivalents of
relative to the estimated azide amount.
-
-
Reaction:
-
Stir at room temperature for 2–4 hours.
-
Observation: You should observe the evolution of Nitrogen gas bubbles (
). -
Completion Check: Monitor by TLC. The starting azide spot should disappear.
-
-
Hydrolysis (Optional but Recommended):
-
Add a small amount of water to the reaction mixture. This hydrolyzes the intermediate iminophosphorane into the amine and triphenylphosphine oxide.
- .
-
-
Final Disposal:
-
The resulting mixture is now a standard organic waste stream (halogenated or non-halogenated depending on solvent).
-
Label container: "Deactivated Azide Waste - Contains Triphenylphosphine Oxide."
-
Figure 2: Chemical destruction pathway via Staudinger reduction. This converts the shock-sensitive azide into a stable organic byproduct.
Protocol B: Bulk Waste Management
Scope: Expired stock bottles or quantities > 500 mg. Directive: Do not attempt to open or neutralize old, crystallized, or bulk bottles of this compound.
-
Container Inspection:
-
Check for crystallization around the cap. If crystals are visible, DO NOT TOUCH. Contact EHS immediately. Friction from opening the cap can detonate crystallized azides.
-
-
Secondary Containment:
-
Place the original container inside a larger polyethylene container.
-
Pack with vermiculite or an inert absorbent to prevent jostling.
-
-
Labeling:
-
Primary Label: "Hazardous Waste - Organic Azide."
-
Hazard Tags: "Explosive," "Toxic," "Do Not Acidify."
-
-
Storage:
Emergency Procedures
Accidental Spill (Solid or Solution)
-
Evacuate: Clear the immediate area (radius of 3 meters).
-
PPE: Wear double nitrile gloves, safety goggles, and a face shield.
-
Neutralization (In-situ):
-
Do NOT wipe with dry paper towels (friction risk).
-
Cover the spill with a pad soaked in the Triphenylphosphine/THF solution described in Protocol A.
-
Allow to sit for 30 minutes to deactivate.
-
-
Cleanup:
-
Using a plastic scoop (never metal), transfer the absorbed material to a waste container.
-
Wipe the surface with a soapy water sponge.
-
Medical Exposure[4][8]
-
Inhalation: Move to fresh air. Azides cause vasodilation (hypotension). Seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (increases absorption).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
-
University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet: Organic Azides. UCSB Environmental Health & Safety. [Link]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
-
Organic Syntheses. (1977). Diphenyl Phosphorazidate.[1][5][4][6] Org.[3][1][7][4][8] Synth. 57, 45. [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]
Sources
- 1. uvic.ca [uvic.ca]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates [organic-chemistry.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
